molecular formula C33H40O10 B15592119 Ingol 7,8,12-triacetate 3-phenylacetate

Ingol 7,8,12-triacetate 3-phenylacetate

Cat. No.: B15592119
M. Wt: 596.7 g/mol
InChI Key: YEUODJFALSDBCD-BFUDCCAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingol 7,8,12-triacetate 3-phenylacetate is a useful research compound. Its molecular formula is C33H40O10 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H40O10

Molecular Weight

596.7 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10Z,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate

InChI

InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1

InChI Key

YEUODJFALSDBCD-BFUDCCAISA-N

Origin of Product

United States

Foundational & Exploratory

The intricate biosynthetic machinery of lathyrane diterpenoids in Euphorbia species: A technical guide for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Euphorbiaceae family, a vast and diverse group of flowering plants, is a rich repository of structurally complex and biologically active natural products. Among these, the lathyrane diterpenoids have garnered significant attention from the scientific community. Characterized by a unique tricyclic carbon skeleton, these molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthesis of lathyrane diterpenoids in Euphorbia species, focusing on the core enzymatic players, their mechanisms of action, and the experimental methodologies used to elucidate this complex pathway.

The Core Biosynthetic Pathway: From a Universal Precursor to a Lathyrane Scaffold

The biosynthesis of lathyrane diterpenoids commences with the universal precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP)[1][2]. The pathway then proceeds through a series of intricate enzymatic steps, culminating in the formation of the characteristic lathyrane ring system. The key intermediate that commits GGPP to the lathyrane pathway is the macrocyclic diterpene, casbene[3]. The transformation of the linear GGPP molecule into the complex tricyclic lathyrane architecture is a testament to the remarkable catalytic prowess of the enzymes involved.

A pivotal lathyrane intermediate, jolkinol C, is biosynthesized from casbene (B1241624) through the sequential action of a suite of enzymes, primarily cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH)[4]. Jolkinol C then serves as a branching point for the synthesis of a diverse array of more complex diterpenoids, including ingenanes and jatrophanes[1].

Lathyrane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CS) Oxidized_Casbene Oxidized Casbene Intermediates (e.g., 5-hydroxy-9-oxocasbene) Casbene->Oxidized_Casbene Cytochrome P450s (CYP71D445, CYP726A27) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) Lathyranes Diverse Lathyrane Diterpenoids Jolkinol_C->Lathyranes Further modifications

Core biosynthetic pathway of lathyrane diterpenoids.

Key Enzymes and Their Catalytic Roles

The biosynthesis of lathyrane diterpenoids is orchestrated by a cohort of specialized enzymes, each playing a critical role in the step-wise construction of the final molecular architecture.

1. Casbene Synthase (CS): The Gatekeeper of the Pathway

Casbene synthase (EC 4.2.3.8) is a terpene cyclase that catalyzes the first committed step in lathyrane biosynthesis: the cyclization of the linear GGPP into the macrocyclic casbene[5]. This enzyme belongs to the family of lyases and is crucial for diverting the flow of isoprenoid precursors towards the production of these specialized diterpenoids. The gene encoding casbene synthase has been cloned and characterized from several Euphorbia species, including Euphorbia fischeriana. The protein is predicted to be hydrophilic and contains a chloroplast transit peptide, suggesting its localization within this organelle.

2. Cytochrome P450 Monooxygenases (CYPs): The Master Sculptors

Following the formation of the casbene macrocycle, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases. These enzymes are responsible for the regio- and stereospecific hydroxylation and oxidation of the casbene skeleton, which are essential for the subsequent cyclization events that form the lathyrane ring system. In Euphorbia lathyris, two key CYPs have been identified:

  • CYP71D445: This enzyme catalyzes the oxidation at the C-9 position of casbene[4].

  • CYP726A27: This P450 is responsible for the oxidation at the C-5 position of casbene[4].

The combined action of these two CYPs leads to the formation of intermediates such as 5-hydroxy-9-oxocasbene, which are primed for the final cyclization step.

3. Alcohol Dehydrogenase (ADH): The Final Ring Closure

The ultimate step in the formation of the lathyrane scaffold, specifically the conversion of oxidized casbene intermediates to jolkinol C, is catalyzed by an alcohol dehydrogenase (ADH1) in Euphorbia lathyris[4]. This enzyme facilitates an intramolecular aldol-type condensation, leading to the formation of the characteristic five-membered ring of the lathyrane skeleton.

Quantitative Insights into Lathyrane Biosynthesis

The production of lathyrane diterpenoids can be quantified both in their native plant sources and in heterologous expression systems. This quantitative data is crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for metabolic engineering.

CompoundProduction SystemTiter/ConcentrationReference
CasbeneEngineered Saccharomyces cerevisiae31 mg/L[3]
Jolkinol CEngineered Saccharomyces cerevisiae~800 mg/L
Euphorbia factor L1Euphorbia lathyris seeds (unprocessed)4.915 mg/g[6]
Euphorbia factor L2Euphorbia lathyris seeds (unprocessed)1.944 mg/g[6]
Euphorbia factor L8Euphorbia lathyris seeds (unprocessed)0.425 mg/g[6]

Table 1: Quantitative production of key lathyrane biosynthetic intermediates and final products.

The biological activity of lathyrane diterpenoids is often assessed through in vitro assays, with IC50 values providing a quantitative measure of their potency.

CompoundBiological ActivityCell LineIC50 (µM)Reference
Euphorbia factor L28Cytotoxicity786-09.43[7]
Euphorbia factor L28CytotoxicityHepG213.22[7]
Various lathyrane diterpenoidsInhibition of nitric oxide productionRAW 264.7 macrophages11.2 - 52.2[8]

Table 2: Bioactivity of selected lathyrane diterpenoids.

Experimental Protocols for Lathyrane Biosynthesis Research

The elucidation of the lathyrane biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments in this field.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_heterologous_expression Heterologous Expression cluster_in_vitro_assay In Vitro Enzyme Assay cluster_analysis Analysis Transcriptomics Transcriptome Sequencing (e.g., from E. lathyris latex) Gene_Cloning Gene Cloning and Vector Construction Transcriptomics->Gene_Cloning Yeast_Transformation Yeast Transformation (S. cerevisiae) Gene_Cloning->Yeast_Transformation Protein_Expression Protein Expression and Microsome Isolation Yeast_Transformation->Protein_Expression Enzyme_Assay Incubation of Microsomes with Substrate (e.g., Casbene) Protein_Expression->Enzyme_Assay Metabolite_Extraction Metabolite Extraction (e.g., with ethyl acetate) Enzyme_Assay->Metabolite_Extraction GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS HPLC_MS HPLC-MS Analysis Metabolite_Extraction->HPLC_MS NMR NMR Spectroscopy for Structure Elucidation HPLC_MS->NMR

A representative experimental workflow for lathyrane biosynthesis research.
Protocol 1: Heterologous Expression of Euphorbia Cytochrome P450s in Saccharomyces cerevisiae

This protocol is adapted from general procedures for expressing plant CYPs in yeast[7][9][10].

  • Gene Cloning and Vector Construction:

    • The open reading frames of the target CYP genes (e.g., CYP71D445, CYP726A27) are amplified from Euphorbia cDNA.

    • The amplified fragments are cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).

    • The construct is verified by sequencing.

  • Yeast Transformation:

    • The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

    • Transformants are selected on appropriate selective media.

  • Protein Expression and Microsome Preparation:

    • A single colony of the transformed yeast is used to inoculate a pre-culture in selective medium with glucose.

    • The pre-culture is used to inoculate a larger volume of expression medium containing galactose to induce protein expression.

    • After incubation (typically 24-48 hours), the yeast cells are harvested by centrifugation.

    • The cell pellet is washed and then resuspended in an extraction buffer.

    • The cells are lysed using glass beads or a French press.

    • The lysate is centrifuged at low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomes.

    • The microsomal pellet is resuspended in a storage buffer and stored at -80°C.

Protocol 2: In Vitro Enzyme Assay for Cytochrome P450 Activity

This protocol outlines a general procedure for assaying the activity of heterologously expressed CYPs[11][12][13].

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing a buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), the microsomal preparation containing the CYP of interest, and a source of reducing equivalents (NADPH).

    • A NADPH regenerating system can be included to ensure a constant supply of NADPH.

  • Enzyme Reaction:

    • The reaction is initiated by the addition of the substrate (e.g., casbene, dissolved in a suitable solvent like DMSO).

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration with shaking.

  • Reaction Quenching and Extraction:

    • The reaction is stopped by the addition of a solvent such as ethyl acetate.

    • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

    • The organic phase containing the products is collected.

  • Analysis:

    • The extracted products are analyzed by GC-MS or HPLC-MS to identify and quantify the reaction products.

Protocol 3: GC-MS Analysis of Lathyrane Diterpenoids

This protocol is a general guideline for the analysis of terpenes by GC-MS[14][15][16][17].

  • Sample Preparation:

    • The extracted metabolites are dried and redissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • An internal standard can be added for quantification.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up to a higher temperature.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for identification of unknown compounds and selected ion monitoring (SIM) mode for quantification of known compounds.

  • Data Analysis:

    • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by searching mass spectral libraries (e.g., NIST).

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Protocol 4: HPLC-ESI-MS Analysis of Lathyrane Diterpenoids

This protocol provides a general framework for the analysis of lathyrane diterpenoids by HPLC-ESI-MS[6][8][18][19].

  • Sample Preparation:

    • Plant extracts or in vitro reaction extracts are filtered and diluted in a suitable solvent compatible with the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Detection: UV detector can be used for initial screening, coupled to the mass spectrometer.

  • ESI-MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.

    • Data Acquisition: Full scan mode for qualitative analysis and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

  • Data Analysis:

    • Compounds are identified based on their retention time and mass-to-charge ratio (m/z).

    • Quantification is achieved by constructing a calibration curve with authentic standards.

Regulation of Lathyrane Biosynthesis

The biosynthesis of specialized metabolites in plants is tightly regulated in response to developmental cues and environmental stimuli. While the specific signaling pathways governing lathyrane biosynthesis are not fully elucidated, evidence suggests the involvement of phytohormones and transcriptional regulation.

Transcriptome analysis of Euphorbia species has revealed that the genes involved in terpenoid biosynthesis are often co-expressed, suggesting a coordinated regulation of the pathway[2]. For instance, the expression of genes encoding enzymes in the upstream methylerythritol phosphate (MEP) pathway, which supplies the precursors for GGPP, can be regulated in concert with the downstream diterpene synthase and modifying enzymes.

Regulatory_Pathway Stimuli Environmental/Developmental Stimuli Signaling Signal Transduction Cascade (e.g., Phytohormone signaling) Stimuli->Signaling TFs Transcription Factors Signaling->TFs Promoters Promoter regions of biosynthetic genes TFs->Promoters Binding Biosynthesis Upregulation of Lathyrane Biosynthesis Promoters->Biosynthesis Activation

A putative regulatory pathway for lathyrane biosynthesis.

Conclusion and Future Outlook

The biosynthesis of lathyrane diterpenoids in Euphorbia species is a fascinating example of the metabolic ingenuity of plants. The elucidation of this pathway, from the initial cyclization of a universal precursor to the intricate oxidative and rearrangement reactions, has provided a roadmap for the production of these valuable compounds. The heterologous expression of the biosynthetic genes in microbial hosts has shown great promise for the sustainable production of lathyrane diterpenoids, paving the way for their further investigation as potential therapeutic agents.

Future research in this field will likely focus on several key areas:

  • Discovery of Novel Enzymes: The vast chemical diversity of lathyrane diterpenoids suggests the existence of additional, yet to be discovered, modifying enzymes.

  • Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and post-transcriptional regulation of the pathway will be crucial for optimizing production in both plants and engineered microbes.

  • Metabolic Engineering: Further optimization of microbial chassis and the biosynthetic pathway will be necessary to achieve economically viable production titers.

  • Exploration of Biological Activities: The continued screening of both natural and semi-synthetic lathyrane derivatives will undoubtedly uncover new and exciting pharmacological properties.

The continued exploration of the biosynthesis of lathyrane diterpenoids in Euphorbia species holds immense potential for advancing our understanding of plant specialized metabolism and for the development of novel pharmaceuticals. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their endeavors to unlock the full potential of these remarkable natural products.

References

Spectroscopic Profile of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a complex diterpenoid belonging to the ingol class of natural products. Isolated from the latex of Euphorbia officinarum, this highly functionalized molecule presents a unique structural framework that has garnered interest in the scientific community.[1] This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols relevant to the characterization of this compound.

Chemical Structure and Properties

This compound is characterized by a core ingol diterpene skeleton, which is substituted with three acetate (B1210297) groups at positions 7, 8, and 12, and a phenylacetate (B1230308) group at position 3.[1][2]

Molecular Formula: C₃₄H₄₂O₁₀

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework and the placement of functional groups.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the ingol skeleton, the acetate groups, and the phenylacetate moiety.

  • Ingol Skeleton: A series of multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the methine and methylene (B1212753) protons of the fused ring system.

  • Acetate Groups: Sharp singlet signals around δ 2.0-2.2 ppm, each integrating to 3 protons, corresponding to the methyl groups of the three acetate esters.

  • Phenylacetate Group: A singlet for the methylene protons (CH₂) adjacent to the phenyl ring and the carbonyl group, typically around δ 3.5-3.7 ppm. The aromatic protons of the phenyl ring would appear as multiplets in the aromatic region (δ 7.2-7.4 ppm).

  • Esterified Protons: Protons on the carbons bearing the acetate and phenylacetate groups (H-3, H-7, H-8, and H-12) would appear as downfield-shifted multiplets.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide a count of all unique carbon atoms in the molecule and indicate their chemical environment.

  • Carbonyl Carbons: Resonances in the δ 170-175 ppm region corresponding to the ester carbonyls of the acetate and phenylacetate groups.

  • Aromatic Carbons: Signals in the δ 125-140 ppm range for the carbons of the phenyl ring.

  • Oxygenated Carbons: Carbons attached to the ester groups (C-3, C-7, C-8, C-12) would resonate in the δ 70-85 ppm region.

  • Ingol Skeleton Carbons: A series of signals in the aliphatic region (δ 15-60 ppm) for the remaining carbons of the diterpene core.

  • Acetate Methyl Carbons: Resonances around δ 20-22 ppm.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of the molecule.

Expected HRESIMS Data: The HRESIMS spectrum would be expected to show a prominent pseudomolecular ion, likely as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. The measured mass would be used to confirm the molecular formula C₃₄H₄₂O₁₀.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for ingol diterpenes, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is essential, including:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ ions. The data is acquired over a mass range that includes the expected molecular weight of the compound.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Isolated Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR MS_Sample Prepare Dilute Solution Sample->MS_Sample MS NMR_Spec NMR Spectrometer (1D & 2D) NMR_Sample->NMR_Spec MS_Spec HRESIMS MS_Sample->MS_Spec Process_NMR Process NMR Data (¹H, ¹³C, 2D) NMR_Spec->Process_NMR Process_MS Determine Exact Mass & Formula MS_Spec->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Ingol_Structure cluster_substituents Substituents Ingol_Core Ingol Diterpene Core (C20 Skeleton) OAc7 7-OAc Ingol_Core->OAc7 OAc8 8-OAc Ingol_Core->OAc8 OAc12 12-OAc Ingol_Core->OAc12 Phenylacetate3 3-Phenylacetate Ingol_Core->Phenylacetate3

Caption: Simplified structure of this compound.

References

Unveiling the Bioactive Potential: A Technical Guide to Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Ingol 7,8,12-triacetate 3-phenylacetate, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1][2][3][4] This document collates available quantitative data, details representative experimental protocols for assessing its biological effects, and visualizes the key signaling pathways modulated by this compound. The information presented is intended to support further research and drug development efforts centered on this natural product.

Quantitative Biological Activity Data

The biological activities of this compound and its close analogs have been evaluated in several studies. The primary activities reported are cytotoxicity against cancer cell lines and anti-inflammatory effects. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineActivity TypeConcentration / IC₅₀Reference
This compound MCF7 (Breast Cancer)Selective Cytotoxicity10–100 μM[1]
This compound SR (Leukemia)Growth Inhibition33% at 10 µM[5][6]
This compound CAKI-1 (Renal Cancer)Growth Inhibition21% at 10 µM[5][6]
7-p-Metoxyphenylacetate-3,8,12-triacetate ingolMCF7 (Breast Cancer)Cytotoxicity< 10 μM[1]

Table 2: Anti-inflammatory and Other Activities of Related Lathyrane Diterpenoids

Compound ClassAssayActivity TypeIC₅₀ ValuesReference
Lathyrane DiterpenoidsNitric Oxide (NO) Production in RAW264.7 cellsInhibition2.6-26.0 μM[7]
8-Methoxyingol 7,12-diacetate 3-phenylacetateLatent HIV ExpressionReactivation25% at 10 µM[8]

Key Signaling Pathways

This compound and related diterpenes have been shown to modulate several critical intracellular signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/Akt pathway and the activation of the Protein Kinase C (PKC) pathway, which in turn can activate NF-κB signaling.

Inhibition of the PI3K/Akt Signaling Pathway

Molecular docking simulations and experimental data suggest that this compound can bind to the active site of PI3Kα, inhibiting its activity.[1][5] This inhibition prevents the downstream activation of Akt, a key regulator of cell proliferation, survival, and motility, thereby contributing to the compound's cytotoxic effects against cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Promotes

Inhibition of the PI3K/Akt signaling pathway.
Activation of PKC and NF-κB Signaling

Certain ingol diterpenes act as Protein Kinase C (PKC) agonists.[8] Activation of PKC can trigger downstream signaling cascades, including the activation of the NF-κB pathway. This mechanism has been implicated in the reactivation of latent HIV-1, suggesting a potential role for these compounds in "shock and kill" HIV eradication strategies.[8]

PKC_NFkB_Pathway Ingol_analog Ingol Diterpene (e.g., 8-methoxy analog) PKC Protein Kinase C (PKC) Ingol_analog->PKC Activates Ikk_complex IKK Complex PKC->Ikk_complex Activates IkB IκBα Ikk_complex->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB Releases p50/p65 HIV_LTR HIV-1 LTR Nucleus->HIV_LTR Binds to Transcription Viral Gene Transcription HIV_LTR->Transcription Initiates

PKC-mediated activation of NF-κB and HIV-1 reactivation.

Experimental Protocols

The following sections detail representative protocols for assessing the key biological activities of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assessment (MTT Assay)

This protocol is based on the colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7]

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol provides a method to assess the phosphorylation status of Akt as a marker of PI3K/Akt pathway activity.[10][11]

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF7) to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the initial characterization of the biological activities of a natural product like this compound.

Experimental_Workflow Start Compound Isolation & Identification Primary_Screening Primary Biological Screening Start->Primary_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Panel) Primary_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Primary_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Primary_Screening->Antimicrobial Dose_Response Dose-Response & IC₅₀ Determination Cytotoxicity->Dose_Response Anti_inflammatory->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Signaling_Pathway Signaling Pathway Analysis (Western Blot for p-Akt, NF-κB) Mechanism->Signaling_Pathway Enzyme_Assay Direct Enzyme Inhibition Assays (e.g., PI3K Kinase Assay) Mechanism->Enzyme_Assay Conclusion Elucidation of Biological Activity & Lead Compound Potential Signaling_Pathway->Conclusion Enzyme_Assay->Conclusion

General workflow for bioactive compound characterization.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Potential of a Unique Diterpenoid

This technical guide provides a comprehensive overview of the putative mechanism of action of Ingol 7,8,12-triacetate 3-phenylacetate, a diterpenoid compound isolated from plants of the Euphorbia genus. While direct experimental data on this specific molecule is limited, this document synthesizes the current understanding of related ingol and ingenol (B1671944) diterpenes to propose a scientifically grounded hypothesis of its cellular and molecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Executive Summary

This compound belongs to the diverse family of diterpenoids found in Euphorbia species, which have long been a source of compounds with potent biological activities. Based on the analysis of structurally similar compounds, the primary mechanisms of action of this compound are hypothesized to be:

  • Modulation of Multidrug Resistance (MDR): A significant body of evidence suggests that ingol diterpenes can act as potent modulators of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. By inhibiting P-gp, this compound may enhance the efficacy of conventional anticancer drugs.

  • Induction of Cytotoxicity via Protein Kinase C (PKC) Activation: Related ingenol esters are known to exert cytotoxic effects through the activation of Protein Kinase C (PKC), particularly the delta isoform (PKCδ). This activation can trigger downstream signaling cascades, such as the MEK/ERK pathway, leading to cell cycle arrest and apoptosis.

  • Low Irritant Potential: Notably, some ingol diterpenes have been reported to be practically inactive as irritants, suggesting a favorable toxicological profile that warrants further investigation.

This guide will delve into the experimental evidence supporting these proposed mechanisms, present the available quantitative data for related compounds, outline detailed experimental protocols for future studies, and provide visual representations of the key signaling pathways.

Quantitative Data on Related Diterpenoids

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various related ingol and ingenol diterpenes from Euphorbia species against different cancer cell lines. It is important to note that these values are for comparative purposes and the activity of the title compound needs to be experimentally determined.

CompoundCell LineIC50 (µM)Reference
Ingenol-3-angelateHaCaT (Keratinocytes)0.84 (48h)[1]
17-acetoxyingenol 3-angelate 20-acetateHaCaT (Keratinocytes)0.39 (48h)[1]
17-acetoxyingenol 3 angelate 5,20-diacetateHaCaT (Keratinocytes)0.32 (48h)[1]
Euphornan AHepG2/ADR> 40[2]
Euphornan KHepG2/ADR> 40[2]
Euphornan NHepG2/ADR> 40[2]
Euphornan RHepG2/ADR> 40[2]

Proposed Signaling Pathways and Mechanisms of Action

Reversal of Multidrug Resistance (MDR)

A primary hypothesized mechanism of action for this compound is the reversal of P-glycoprotein-mediated multidrug resistance. P-gp is an efflux pump that actively removes a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Ingol diterpenes have been shown to inhibit P-gp function, potentially by directly binding to the transporter and blocking its drug-binding site or interfering with the ATP hydrolysis that powers the efflux process.[3]

MDR_Reversal Proposed Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binding Intracellular Intracellular Efflux Drug Efflux Pgp->Efflux ATP-dependent Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->Pgp Inhibition Extracellular Extracellular Efflux->Extracellular Drug Expulsion

P-gp Inhibition by Ingol Diterpene.
Induction of Cytotoxicity via PKC-Mediated Signaling

While some ingol diterpenes exhibit low intrinsic cytotoxicity, the closely related ingenol esters are potent activators of the Protein Kinase C (PKC) family, particularly PKCδ.[4] Activation of PKCδ can initiate a signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK axis.[1][5] This can lead to the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. The sustained activation of this pathway can ultimately result in cell cycle arrest and programmed cell death.

PKC_Pathway Proposed PKC-Mediated Cytotoxic Signaling Pathway Ingol Ingol 7,8,12-triacetate 3-phenylacetate PKC Protein Kinase C δ (PKCδ) Ingol->PKC Activation MEK MEK PKC->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation CellCycle Cell Cycle Arrest ERK->CellCycle Apoptosis Apoptosis ERK->Apoptosis

PKC-Mediated Signaling Cascade.

Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, a series of in vitro experiments are required. The following protocols provide a general framework for these investigations.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, including a drug-sensitive parental line (e.g., MCF-7) and its multidrug-resistant counterpart (e.g., MCF-7/ADR) overexpressing P-gp. A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate for 1-2 hours.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the compound indicates P-gp inhibition.

Western Blot Analysis for Signaling Pathway Components

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in the proposed signaling pathways.

  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of PKCδ, MEK, and ERK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a promising natural product with a high potential for therapeutic development, particularly in the context of cancer chemotherapy. The proposed mechanisms of action, including the reversal of multidrug resistance and the induction of cytotoxicity through PKC-mediated signaling, are based on strong evidence from related compounds. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the further characterization of this intriguing molecule.

Future research should focus on:

  • Definitive elucidation of the direct molecular targets of this compound.

  • In vivo studies to assess the efficacy and safety of the compound in animal models of cancer.

  • Structure-activity relationship (SAR) studies to identify key functional groups and optimize the compound for improved potency and selectivity.

The exploration of this compound and its analogs represents a valuable avenue for the discovery of novel and effective anticancer agents.

References

Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide on its Preclinical Profile as a PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingol 7,8,12-triacetate 3-phenylacetate is a lathyrane diterpenoid isolated from the latex of plants such as Euphorbia officinarum and Synadenium grantii.[1][2] Emerging preclinical data, primarily from computational studies, have identified this natural product as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the existing data on this compound, including its cytotoxic activity and the in silico evidence supporting its mechanism of action. It also outlines detailed experimental protocols for the validation and further characterization of its activity.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][3] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Natural products remain a vital source of novel chemical scaffolds for oncology drug discovery. This compound, a complex diterpene ester, has been identified as a compound of interest due to its cytotoxic effects and predicted affinity for PI3Kα, the p110α catalytic subunit of Class I PI3K.[1][2][4] This document synthesizes the current knowledge on this compound and provides a framework for future research.

Mechanism of Action (Proposed)

It is critical to note that this mechanism is, at present, supported by in silico data. Experimental validation through enzymatic assays and cellular studies is required to confirm this proposed activity.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Proliferation, Metabolism mTORC1->CellSurvival Promotes Inhibitor Ingol 7,8,12-triacetate 3-phenylacetate Inhibitor->PI3K Inhibition Experimental_Workflow Start Start: Compound Available Cytotoxicity Cell Viability Assay (MTT/SRB) Start->Cytotoxicity GI50 Determine GI50 in multiple cell lines Cytotoxicity->GI50 Mechanism Mechanism of Action Studies GI50->Mechanism WesternBlot Western Blot for p-Akt / Total Akt Mechanism->WesternBlot KinaseAssay In Vitro PI3Kα Enzymatic Assay Mechanism->KinaseAssay Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Data Confirm p-Akt Reduction? WesternBlot->Data IC50 Determine IC50 for PI3Kα KinaseAssay->IC50 Data->IC50 Yes End Validated Lead Candidate IC50->End

References

Unveiling the Cytotoxic Potential of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential cytotoxic effects of Ingol 7,8,12-triacetate 3-phenylacetate on cancer cells. While direct experimental data on this specific compound is not publicly available, this document synthesizes the known biological activities of its core components—the ingol diterpene scaffold and the phenylacetate (B1230308) moiety—to build a strong inferential case for its anticancer properties. This paper is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound is a complex natural product derivative that combines the structural features of two classes of molecules with demonstrated anticancer activities. The ingol/ingenol (B1671944) diterpenes are known to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. Phenylacetate, a naturally occurring metabolite, has also been shown to exert cytostatic and cytotoxic effects through mechanisms including the inhibition of protein prenylation and induction of apoptosis. This guide will dissect the individual contributions of these components, present available quantitative data on related compounds, detail relevant experimental protocols, and visualize the key signaling pathways implicated in their mechanisms of action.

The Phenylacetate Moiety: A Known Cytotoxic Agent

Phenylacetate has been the subject of numerous studies for its anticancer properties. It is a small aromatic fatty acid that has been shown to induce differentiation, inhibit cell growth, and trigger apoptosis in various cancer cell lines.

Quantitative Cytotoxicity Data for Phenylacetate and Related Compounds

The following table summarizes the cytotoxic and cytostatic effects of phenylacetate and its derivative phenylbutyrate on several cancer cell lines.

CompoundCancer Cell LineEffectConcentrationReference
Phenylacetate (PA)Non-Hodgkin's Lymphoma>50% decrease in viability in 7% of samples5 mM[1]
Phenylacetate (PA)Chronic Lymphocytic Leukemia>50% decrease in viability in 44% of samples5 mM[1]
Phenylbutyrate (PB)Non-Hodgkin's Lymphoma>50% decrease in viability in 27% of samples1 mM[1]
Phenylbutyrate (PB)Non-Hodgkin's Lymphoma>50% decrease in viability in 60% of samples2 mM[1]
Phenylbutyrate (PB)Chronic Lymphocytic Leukemia>50% decrease in viability in 67% of samples1 mM[1]
Phenylbutyrate (PB)Chronic Lymphocytic Leukemia>50% decrease in viability in 100% of samples2 mM[1]
Mechanism of Action of Phenylacetate

Phenylacetate's anticancer effects are attributed to several mechanisms, primarily the inhibition of protein prenylation, which is crucial for the function of small GTPases like Ras that are often dysregulated in cancer. It also induces apoptosis through the activation of caspases.

Phenylacetate_Mechanism Phenylacetate Phenylacetate Mevalonate_Pathway Mevalonate Pathway Phenylacetate->Mevalonate_Pathway Inhibits Protein_Prenylation Protein Prenylation (e.g., Ras) Phenylacetate->Protein_Prenylation Inhibits Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Phenylacetate->Caspase_Activation Induces FPP_GGPP Farnesyl Pyrophosphate (FPP) Geranylgeranyl Pyrophosphate (GGPP) Mevalonate_Pathway->FPP_GGPP FPP_GGPP->Protein_Prenylation Cell_Growth Inhibition of Cell Growth Protein_Prenylation->Cell_Growth Promotes Apoptosis Induction of Apoptosis Caspase_Activation->Apoptosis

Figure 1. Postulated mechanism of action for Phenylacetate.

The Ingol/Ingenol Diterpene Core: A Potent Apoptosis Inducer

The ingol and ingenol classes of diterpenes, isolated from plants of the Euphorbia genus, have demonstrated significant cytotoxic and anticancer activities. Various derivatives have been shown to inhibit proliferation and induce apoptosis in a range of cancer cells.

Quantitative Cytotoxicity Data for Ingol/Ingenol Derivatives

The following table presents the cytotoxic activities of several ingenol derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Reference
Ingenane Derivative 6Keratinocytes0.39[2]
Ingenane Derivative 7Keratinocytes0.32[2]
Ingenol MebutateKeratinocytes0.84[2]
Ingol Diterpene 42A549 (Lung)0.9 - 2.4[1]
Ingol Diterpene 42HL-60 (Leukemia)0.9 - 2.4[1]
Ingol Diterpene 43A549 (Lung)0.9 - 2.4[1]
Ingol Diterpene 43HL-60 (Leukemia)0.9 - 2.4[1]
Mechanism of Action of Ingol/Ingenol Diterpenes

The cytotoxic effects of ingenol derivatives are often linked to the induction of apoptosis through various signaling pathways, including p53-mediated pathways and the modulation of death receptors.

Ingol_Mechanism Ingol_Derivative Ingol/Ingenol Derivative p53 p53 Activation Ingol_Derivative->p53 Death_Receptors Death Receptor Upregulation (e.g., DR5) Ingol_Derivative->Death_Receptors Apoptosis_Pathway Apoptotic Cascade p53->Apoptosis_Pathway Death_Receptors->Apoptosis_Pathway Cell_Death Cancer Cell Apoptosis Apoptosis_Pathway->Cell_Death

Figure 2. Apoptotic pathways induced by Ingol/Ingenol derivatives.

Experimental Protocols

This section details the standard methodologies used to assess the cytotoxic effects of compounds like phenylacetate and ingol derivatives.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Cell Treatment: Cells are treated with the test compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seeding_V Seed Cancer Cells Treatment_V Treat with Compound Seeding_V->Treatment_V MTT_Assay Perform MTT Assay Treatment_V->MTT_Assay Readout_V Measure Absorbance MTT_Assay->Readout_V Seeding_A Seed Cancer Cells Treatment_A Treat with Compound Seeding_A->Treatment_A Staining_A Annexin V/PI Staining Treatment_A->Staining_A Flow_Cytometry Flow Cytometry Analysis Staining_A->Flow_Cytometry

Figure 3. General experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant potential as a cytotoxic agent against cancer cells. The dual-action nature of this molecule, combining the apoptosis-inducing capabilities of the ingol core with the cytostatic and cytotoxic effects of the phenylacetate moiety, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and direct in vitro evaluation of this compound against a panel of human cancer cell lines. Mechanistic studies will be crucial to elucidate the precise signaling pathways modulated by this compound and to determine if its effects are synergistic. These studies will be instrumental in validating the therapeutic potential of this novel compound in the landscape of cancer drug discovery.

References

An In-depth Technical Guide to the Antimicrobial Properties of Euphorbia-Derived Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, has a long history in traditional medicine for treating a variety of ailments, including infections.[1][2][3] This therapeutic potential is largely attributed to a diverse array of secondary metabolites, with diterpenes being of significant interest to the scientific community. Euphorbia diterpenes exhibit remarkable structural diversity, with major classes including lathyrane, jatrophane, ingenane, and abietane, among others.[1][2][3] An increasing body of evidence highlights the potent antimicrobial activities of these compounds against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

This technical guide provides a comprehensive overview of the antimicrobial properties of Euphorbia-derived diterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity of Euphorbia Diterpenes: Quantitative Data

The antimicrobial efficacy of various Euphorbia-derived diterpenes has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported antimicrobial activities of specific diterpenes against a range of microbial pathogens.

Table 1: Antibacterial Activity of Euphorbia-Derived Diterpenes

Diterpene ClassCompoundSource Euphorbia SpeciesTarget BacteriumMIC (µg/mL)Reference
Abietane11β-hydroxy-14-oxo-17-al-ent-abieta-8(9),13(15)-dien-16,12β-olideE. wallichiiGram-positive bacteria<60[4]
Abietane11β,17-dihydroxy-12-methoxy-ent-abieta-8(14),13(15)-dien-16,12ɑ-olideE. wallichiiGram-positive bacteria<60[4]
Abietane14ɑ-hydroxy-17-al-ent-abieta-7(8),11(12),13(15)-trien-16,12-olideE. wallichiiGram-positive bacteria<60[4]
Abietane17-hydroxyjolkinolide BE. fischerianaMycobacterium smegmatis1.5[5]
Abietane3-hydoxy-19-cyclopropenoyloxy-abietaneE. pseudocactusStaphylococcus aureus, Bacillus subtilisModerate Activity[6][7]
Abietaneent-abieta-9,12,14-triene-12,16-olideE. pseudocactusStaphylococcus aureus, Bacillus subtilisModerate Activity[6][7]
JatrophaneGuyonianin CE. guyonianaNot SpecifiedNot Specified[8]
JatrophaneGuyonianin DE. guyonianaNot SpecifiedNot Specified[8]

Table 2: Antifungal Activity of Euphorbia-Derived Diterpenes

Diterpene ClassCompoundSource Euphorbia SpeciesTarget FungusMIC (µg/mL)Reference
IngolDiterpene 3Propolis from Euphorbia spp.Fungi4-64

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of Euphorbia-derived diterpenes.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • 96-well sterile microtiter plates

  • Test diterpene compound

  • Appropriate bacterial or fungal culture

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Solvent for the test compound (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Dissolve the diterpene compound in a suitable solvent to create a stock solution. Further dilute the stock solution in the appropriate broth to achieve a concentration twice the highest concentration to be tested.

  • Serial Dilutions: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the prepared test compound solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second well, and repeat this two-fold serial dilution down the row to the tenth well. Discard 100 µL from the tenth well.

  • Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the diterpene that completely inhibits visible growth of the microorganism.[10]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under appropriate conditions.

  • The MBC is the lowest concentration of the diterpene that results in no microbial growth on the agar plate.[11]

Anti-Biofilm Activity Assessment using Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.[12][13][14][15][16]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Test diterpene compound

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Preparation of Plates: Add 100 µL of sterile broth containing serial dilutions of the test diterpene to the wells of a 96-well plate.

  • Inoculation: Add 100 µL of a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Drying: Air-dry the plate completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[16]

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Mechanisms of Antimicrobial Action

The precise mechanisms of action for many Euphorbia-derived diterpenes are still under investigation. However, several studies have shed light on their potential modes of action.

One proposed mechanism is the disruption of the microbial cell membrane. For instance, the diterpenoid ingenol (B1671944) mebutate has been shown to cause rapid disruption of the plasma membrane, leading to mitochondrial swelling and subsequent cell death.[17] This disruption can lead to the leakage of intracellular components and a loss of membrane potential, ultimately resulting in cell lysis.

Another potential target for some diterpenoids is peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis.[18] Inhibition of PDF would disrupt bacterial growth and survival. The diverse chemical structures of Euphorbia diterpenes suggest that they may act on various cellular targets and pathways, highlighting the need for further research in this area.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies Plant Material Plant Material Extraction Extraction Plant Material->Extraction Isolation of Diterpenes Isolation of Diterpenes Extraction->Isolation of Diterpenes MIC Determination MIC Determination Isolation of Diterpenes->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Anti-biofilm Assay Anti-biofilm Assay MIC Determination->Anti-biofilm Assay Cell Membrane Integrity Assay Cell Membrane Integrity Assay Anti-biofilm Assay->Cell Membrane Integrity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Gene Expression Analysis Gene Expression Analysis

Caption: A generalized workflow for the screening of antimicrobial diterpenes.

Conceptual Mechanism: Cell Membrane Disruption

G cluster_0 Bacterial Cell Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Euphorbia Diterpene Euphorbia Diterpene Euphorbia Diterpene->Cell Membrane Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Loss of Membrane Potential Loss of Membrane Potential Membrane Disruption->Loss of Membrane Potential Cell Lysis Cell Lysis Ion Leakage->Cell Lysis Loss of Membrane Potential->Cell Lysis

Caption: A conceptual model of bacterial cell membrane disruption by diterpenes.

Conclusion and Future Directions

Euphorbia-derived diterpenes represent a rich and diverse source of potentially new antimicrobial agents. Their activity against a range of pathogenic bacteria and fungi, including drug-resistant strains, underscores their therapeutic potential. This guide provides a foundational understanding of their antimicrobial properties, supported by quantitative data and detailed experimental protocols.

Future research should focus on:

  • Systematic Screening: A broader range of Euphorbia species should be investigated to identify novel diterpenes with potent antimicrobial activity.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Understanding the relationship between the chemical structure of diterpenes and their antimicrobial activity will be crucial for the rational design and optimization of new drug candidates.[2]

  • In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening must be evaluated for their efficacy and safety in preclinical animal models.

The continued exploration of Euphorbia diterpenes holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

The Dual Antiviral Potential of Ingol and Ingenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoids derived from plants of the Euphorbia genus, particularly those with an ingol or ingenol (B1671944) backbone, have emerged as a compelling class of natural products with significant antiviral properties. These compounds have garnered substantial interest within the scientific community for their unique dual-action mechanism, especially against Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth overview of the current state of research into the antiviral activity of ingol and ingenol derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Concepts: A Dual-Pronged Antiviral Strategy

The antiviral activity of ingenol derivatives is most extensively studied in the context of HIV-1. The primary mechanism of action revolves around the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. This activation leads to a "shock and kill" effect on latent HIV reservoirs, a major obstacle in curing HIV infection.

Simultaneously, these compounds can inhibit new viral infections. This multifaceted approach makes ingenol derivatives promising candidates for further drug development.

Quantitative Assessment of Antiviral Activity

The efficacy of various ingol and ingenol derivatives has been quantified in numerous studies. The following tables summarize the key findings, presenting 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values against different viruses.

Table 1: Anti-HIV Activity of Ingenol Derivatives

Compound/DerivativeVirus/StrainCell LineEC₅₀ / IC₅₀ (µM)Selectivity Index (SI)Reference
Ingenol Synthetic Derivatives (ISD)HIV-1 (Subtype B and C)MT-40.02>400[1]
Ingenol Synthetic Derivatives (ISD)HIV-1 (Subtype B and C)Human PBMCs0.09>400[1]
Euphorneroid DHIV-1-342.3[2]
ent-3-oxoatisan-16α,17-acetonideHIV-1-241.9[2]
Ingenane Diterpenoids (unspecified)HIV-1-0.0007 - 0.002311,307 - 20,263[3]
Ingenane Diterpenoids (long chain)HIV-1-0.0007 - 0.009796.2 - 20,263[4]

Table 2: Anti-Chikungunya Virus (CHIKV) Activity of Ingenol Derivatives

Compound/DerivativeVirus/StrainCell LineEC₅₀ / IC₅₀ (µM)Selectivity Index (SI)Reference
13-O-isobutyryl-12-deoxyphorbol-20-acetateCHIKV-0.7 ± 0.1-[5]
Ingenol-3,20-dibenzoateCHIKV-1.2 ± 0.1-[5]

Note: Data on the anti-Herpes Simplex Virus (HSV) activity of specific ingol or ingenol derivatives with EC₅₀ or IC₅₀ values were not available in the reviewed literature.

Mechanisms of Antiviral Action

HIV Latency Reactivation via PKC-NF-κB Signaling

The most well-characterized mechanism of action for ingenol derivatives against HIV is the reactivation of latent proviruses. This process is primarily mediated through the activation of the PKC pathway, which subsequently leads to the activation of the transcription factor NF-κB.[5][6]

HIV_Latency_Reactivation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Derivative PKC PKC Ingenol->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates HIV_LTR HIV LTR NFκB_nuc->HIV_LTR Binds to Viral_Tx Viral Transcription HIV_LTR->Viral_Tx Initiates

HIV Latency Reactivation Pathway
Inhibition of HIV Entry

Certain ingenol derivatives have been shown to downregulate the expression of the primary HIV receptor CD4 and the co-receptors CCR5 and CXCR4 on the surface of T-cells.[1][2] This reduction in available receptors hinders the ability of new virus particles to enter and infect host cells, thus providing a direct antiviral effect.

HIV_Entry_Inhibition Ingenol Ingenol Derivative T_Cell CD4+ T-Cell Ingenol->T_Cell Acts on Receptors CD4, CCR5, CXCR4 Receptors Downregulation Downregulation of Surface Expression T_Cell->Downregulation Leads to Binding Binding Receptors->Binding Downregulation->Binding Inhibits HIV HIV Virion HIV->Receptors

Inhibition of HIV Entry Mechanism

Experimental Protocols

The evaluation of the antiviral activity of ingol and ingenol derivatives involves a series of standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which the compounds are not toxic to the host cells, allowing for the assessment of specific antiviral effects.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., Vero, MT-4, or PBMCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the ingol or ingenol derivatives for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to quantify the inhibition of viral replication.

Methodology:

  • Cell Monolayer: Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., HSV or Chikungunya virus) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration. The EC₅₀ or IC₅₀ is then determined as the concentration that inhibits plaque formation by 50%.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy C1 Seed Cells in 96-well plate C2 Add Serial Dilutions of Compound C1->C2 C3 Incubate (24-72h) C2->C3 C4 MTT Assay C3->C4 C5 Calculate CC50 C4->C5 A1 Seed Cells to Confluency A2 Infect with Virus A1->A2 A3 Add Compound in Semi-solid Overlay A2->A3 A4 Incubate for Plaque Formation A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate EC50/IC50 A5->A6 Start Start Start->C1 Start->A1

General Experimental Workflow

Ingol vs. Ingenol Derivatives

The current body of scientific literature predominantly focuses on the antiviral activities of ingenol derivatives. While both ingol and ingenol are diterpenes found in Euphorbia species and share a similar tetracyclic core structure, research specifically detailing the antiviral properties of ingol derivatives is limited.[7] The majority of potent antiviral compounds identified to date belong to the ingenol class, often with esterifications at the C-3 and/or C-20 positions which appear to be crucial for their biological activity.[3][4] Further research is warranted to elucidate the distinct antiviral potential of ingol derivatives.

Conclusion and Future Directions

Ingenol derivatives represent a promising class of antiviral compounds, particularly for HIV, due to their dual mechanism of action that both reactivates latent virus and inhibits new infections. Their activity against other viruses, such as Chikungunya virus, suggests a broader antiviral potential that warrants further investigation.

Future research should focus on:

  • Expanding the Scope: Screening ingenol and ingol derivatives against a wider range of viruses to identify new therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader array of derivatives to optimize antiviral potency and reduce cytotoxicity.

  • Elucidating Mechanisms: Further investigating the precise molecular interactions and signaling pathways involved in their antiviral effects against different viruses.

  • In Vivo Studies: Progressing the most promising candidates into preclinical and clinical trials to evaluate their safety and efficacy in a physiological setting.

The unique properties of these natural products provide a valuable scaffold for the development of novel and effective antiviral therapies.

References

The Lathyrane Diterpenoid Scaffold: A Privileged Structure for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Lathyrane Diterpenoids for Researchers, Scientists, and Drug Development Professionals.

Lathyrane diterpenoids, a class of natural products predominantly found in the Euphorbiaceae family, are characterized by a unique and complex tricyclic 5/11/3-membered ring system. This intricate molecular architecture has positioned them as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets.[1] Extensive research has revealed their potential in various therapeutic areas, including oncology, inflammation, and overcoming multidrug resistance (MDR) in cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of lathyrane diterpenoids, focusing on their anti-inflammatory and MDR reversal activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationship Insights

The biological effects of lathyrane diterpenoids are intrinsically linked to the substitution patterns on their tricyclic core. Key positions for modification that significantly influence activity include C-3, C-5, C-7, and C-15.[2] The nature of the acyl groups (e.g., acetyl, benzoyl, phenylacetyl), the presence and configuration of epoxide functionalities, and the overall lipophilicity of the molecule are critical determinants of potency and selectivity.[1][3]

Anti-Inflammatory Activity

Lathyrane diterpenoids have demonstrated significant anti-inflammatory properties, primarily evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[4][5] The overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic strategy.[1]

The SAR for anti-inflammatory activity highlights several key structural features:

  • Acylation at C-3 and C-5: The nature of the ester groups at these positions is crucial. Aromatic acyl groups, particularly those with bulky substituents, can enhance anti-inflammatory activity.[4] For instance, the introduction of a phenylsulfonyl substituted furoxan moiety has been shown to dramatically improve the anti-inflammatory potency of lathyrane derivatives.

  • The Role of the Epoxy Ring: The presence of an epoxy ring in the lathyrane skeleton appears to be important for anti-inflammatory activity.[3]

  • Hydrophobic Substituents: The presence of strongly hydrophobic aryl structures at the C-3 and C-5 positions can lead to potent inhibition of inflammatory mediators.

Table 1: Structure-Activity Relationship of Euphorbia Factor L3 Derivatives on NO Production in LPS-Induced RAW264.7 Cells

CompoundR1 Substituent (C-3)R2 Substituent (C-5)IC50 (μM) for NO Inhibition
Euphorbia Factor L3 BenzoylAcetyl8.06 ± 1.40
Lathyrol HH11.10 ± 1.14
Derivative 5n 4-MethylbenzoylPropionylPotent Inhibition (Specific IC50 not provided in abstract)[2]
Derivative 8d Hybrid with 3-hydroxyflavone-0.91 ± 1.38
Derivative 8d1 Hybrid with 3-hydroxyflavone-1.55 ± 0.68
Compound 1 (S)-2-methylbutanoylAcetyl3.0 ± 1.1

(Data sourced from multiple studies, specific compound numbering corresponds to the source literature)[1][2][6][7]

Multidrug Resistance (MDR) Reversal

A significant area of investigation for lathyrane diterpenoids is their ability to reverse MDR in cancer cells.[3][8] MDR is a major cause of chemotherapy failure and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anticancer drugs from tumor cells.[9] Lathyrane diterpenoids can act as P-gp modulators, restoring the efficacy of conventional chemotherapeutics.[3][9]

Key SAR findings for MDR reversal include:

  • Lipophilicity and Aromaticity: Increased lipophilicity and the presence of aromatic moieties generally enhance P-gp modulating activity. This is likely due to favorable hydrophobic interactions within the drug-binding pocket of P-gp.[3]

  • Substitution at C-3 and C-5: The esterification of the hydroxyl group at C-3 often improves the modulatory effect.[3] Derivatives with two bulky aromatic groups at both C-3 and C-5 have shown significantly higher MDR reversal activity than the parent compounds. For example, a derivative with two benzyl (B1604629) groups was 4.8 times more effective than the reference drug verapamil.[3]

  • The Lathyrane Macrocycle: The conformation of the macrocyclic scaffold itself, along with the specific substitution pattern, plays a more significant role than any single physicochemical property.[3]

Table 2: MDR Reversal Activity of Lathyrane Diterpenoid Derivatives in MCF-7/ADR Cells

CompoundModificationReversal Fold (RF)
Verapamil (Control) -1.0 (by definition in some studies) or ~13.7
Euphorbia Factor L3 Parent CompoundLess active than some derivatives
Derivative 19 Di-benzoyl at C-3 and C-54.8 times more effective than Verapamil
Derivative 25 Naphthylacetyl at C-5, Propionyl at C-34.0 times more effective than Verapamil
Euphorantester B Natural LathyraneComparable to Verapamil

(Data compiled from various sources, specific compound numbering corresponds to the source literature)[3][8][10][11]

Signaling Pathways and Mechanisms of Action

The biological activities of lathyrane diterpenoids are underpinned by their modulation of key cellular signaling pathways.

Inhibition of the NF-κB Pathway in Inflammation

The anti-inflammatory effects of many lathyrane diterpenoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][[“]] Certain lathyrane derivatives have been shown to decrease the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators.[1][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Lathyrane Lathyrane Diterpenoid Lathyrane->IKK Inhibition IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Lathyrane diterpenoids inhibit the NF-κB signaling pathway.

Modulation of P-glycoprotein for MDR Reversal

Lathyrane diterpenoids reverse MDR by directly interacting with P-gp.[9] These compounds can act as competitive inhibitors, binding to the same sites as chemotherapeutic drugs, or as non-competitive inhibitors that allosterically modulate the transporter's function.[3][10] By occupying the drug-binding pocket or altering the conformation of P-gp, they prevent the efflux of co-administered anticancer agents, leading to their intracellular accumulation and restoration of their cytotoxic effects.[9] Some lathyranes have also been shown to stimulate the ATPase activity of P-gp, suggesting they are substrates for the transporter and competitively inhibit the efflux of other drugs.[9]

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Chemo_in Chemotherapy Drug Chemo_in->Pgp Binding Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Competitive Binding ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated MDR reversal by lathyrane diterpenoids.

Experimental Protocols

The evaluation of lathyrane diterpenoids relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW264.7 Cells

This assay quantifies the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the lathyrane diterpenoid derivatives. The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL final concentration) is added to all wells except the negative control to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated. A cell viability assay (e.g., MTT) is performed in parallel to rule out cytotoxicity-mediated effects.

MDR Reversal Activity: Rhodamine 123 (Rh123) Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

  • Cell Culture: Human breast cancer cells (MCF-7) and their P-gp overexpressing, adriamycin-resistant counterparts (MCF-7/ADR) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates or flow cytometry tubes and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the lathyrane diterpenoids or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 (final concentration ~5 µM) is added to the cells, and they are incubated for another 30-60 minutes to allow for substrate accumulation.

  • Efflux Period: The cells are washed with cold PBS to remove extracellular Rh123 and then incubated in fresh, compound-free medium for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: The intracellular fluorescence of Rh123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular Rh123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity is often expressed as a reversal fold (RF) or fluorescence activity ratio (FAR).

General Workflow for SAR Studies

The structure-activity relationship of lathyrane diterpenoids is typically elucidated through a systematic workflow involving isolation, modification, and biological evaluation.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Isolation Isolation of Natural Lathyrane Diterpenoids (e.g., from Euphorbia) SAR_Hypothesis SAR Hypothesis Generation Isolation->SAR_Hypothesis Synthesis Semi-synthesis of Derivative Library (Modification at C-3, C-5, etc.) SAR_Hypothesis->Synthesis Bioassays In Vitro Bioassays (e.g., NO Assay, MDR Reversal) Synthesis->Bioassays Data_Analysis Quantitative Data Analysis (IC50, RF Calculation) Bioassays->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->SAR_Hypothesis Refine Hypothesis Lead_Opt Lead Compound Optimization SAR_Elucidation->Lead_Opt

Caption: General experimental workflow for lathyrane diterpenoid SAR studies.

Conclusion

Lathyrane diterpenoids represent a fascinating and promising class of natural products with significant therapeutic potential. Their complex structure provides a versatile scaffold for synthetic modification, allowing for the fine-tuning of their biological activities. The SAR studies summarized herein underscore the importance of specific substitutions, particularly at the C-3 and C-5 positions, and the role of lipophilicity and aromaticity in dictating their anti-inflammatory and MDR reversal capabilities. The elucidation of their mechanisms of action, involving key signaling pathways like NF-κB and direct interaction with transporters like P-gp, provides a rational basis for the future design of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the unique properties of the lathyrane scaffold in drug discovery and development.

References

The Architecture of a Strained Diterpene: A Technical Guide to the Chemical Synthesis of the Ingenol Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) is a structurally complex diterpenoid natural product first isolated in 1968 from the latex of plants of the Euphorbia genus.[1] Its unique and highly strained "inside-outside" tetracyclic ring system, formally a trans-intrabridgehead bicyclo[4.4.1]undecane core, has presented a formidable challenge to synthetic chemists for decades.[1][2] Beyond its architectural intrigue, ingenol and its derivatives, notably ingenol mebutate (Picato®), have garnered significant attention for their potent biological activities, including anti-cancer and anti-HIV properties, primarily through the activation of Protein Kinase C (PKC).[2][3][4] This has culminated in the approval of ingenol mebutate for the topical treatment of actinic keratosis.[5][6]

This technical guide provides an in-depth overview of the key strategies and methodologies developed for the total synthesis of the ingenol core. It is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, offering detailed insights into the construction of this challenging molecular framework.

The Synthetic Challenge: A Tale of Strain and Functionality

The synthesis of ingenol is marked by several key challenges:

  • The "Inside-Outside" Stereochemistry: The trans-fusion of the bicyclo[4.4.1]undecane core (the BC ring system) is highly strained and a significant hurdle in synthesis.[1][2]

  • Dense Oxygenation: The molecule is heavily functionalized with multiple hydroxyl groups, requiring careful stereochemical control during their introduction.[1]

  • Contiguous Stereocenters: The presence of multiple contiguous stereocenters, including a quaternary center, demands high levels of stereoselectivity throughout the synthetic sequence.[7]

Over the years, several research groups have successfully navigated these challenges, each employing unique and innovative strategies. This guide will detail the seminal approaches developed by the Winkler, Wood, Tanino/Kuwajima, and Baran (reported by Jørgensen) groups.

Key Synthetic Strategies and Methodologies

The total synthesis of ingenol has been accomplished through a variety of elegant approaches. The following sections summarize the key strategies and present the associated quantitative data.

The Winkler Synthesis: A Photochemical Approach

The first total synthesis of (±)-ingenol was achieved by the Winkler group in 2002.[8][9] A cornerstone of their strategy is the use of an intramolecular dioxenone photocycloaddition-fragmentation reaction to establish the critical C-8/C-10 trans-intrabridgehead stereochemistry.[2][8]

Table 1: Key Transformations in the Winkler Synthesis [7][9][10]

StepReaction TypeReagents and ConditionsYield (%)
1 Michael AdditionLi, NH₃, t-BuOH, THF75
2 SilylationEt₃N, TBSOTf, CH₂Cl₂69 (over 2 steps)
3 ReductionLiAlH₄, Et₂O100
4 TosylationDMAP, Et₃N, TsCl, CH₂Cl₂88
5 AllylationCuI, AllylMgBr, Et₂O87
6 DesilylationHF, THF83
7 Claisen Condensationi-Pr₂NLi, MeO₂CCN, HMPA, THF89
8 Dioxenone FormationCF₃CO₂H, (CF₃CO)₂O, Acetone (B3395972)93
9 [2+2] Photocycloadditionhν, Acetone, MeCN60
10 FragmentationK₂CO₃, MeOH-
11 DibromocyclopropanationNaOH, Et₃NBn⁺Cl⁻, CHBr₃, H₂O100
12 Reductive MethylationMeLi, CuSCN; MeI, Et₂O72
... .........
Total - - ~0.007% (45 steps)

A solution of the dioxenone precursor in a mixture of acetone and acetonitrile (B52724) is irradiated with a UV lamp (typically a Hanovia medium-pressure mercury lamp through a Pyrex filter) at 0 °C for 16 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by chromatography to yield the tetracyclic photoadduct.

Winkler_Strategy Start Bicyclic Precursor Dioxenone Dioxenone Formation Start->Dioxenone Several Steps Photocycloaddition Intramolecular [2+2] Photocycloaddition Dioxenone->Photocycloaddition Fragmentation Fragmentation Photocycloaddition->Fragmentation Tetracycle Ingenol Core (trans-fused) Fragmentation->Tetracycle Elaboration Functional Group Manipulation Tetracycle->Elaboration Ingenol Ingenol Elaboration->Ingenol

Caption: The Winkler group's photochemical strategy.

The Wood Synthesis: Ring-Closing Metathesis

In 2004, the Wood group reported an asymmetric total synthesis of ingenol, employing a ring-closing metathesis (RCM) reaction to construct the strained "inside-outside" tetracyclic skeleton.[11][12] This approach represented a significant advance in the field.[13]

Table 2: Key Transformations in the Wood Synthesis [11][14]

StepReaction TypeReagents and ConditionsYield (%)
1 Ring-Closing MetathesisGrubbs' Catalyst-
2 ReductionNaBH₄, EtOH-THF77 (over 2 steps)
3 IodinationI₂, PPh₃, imidazole, THF-
4 EliminationKOtBu, THF-DMSO94 (over 2 steps)
5 Allylic OxidationSeO₂, tBuOOH, CH₂Cl₂-H₂O-HOAc49
6 OxidationDess-Martin periodinane, CH₂Cl₂74
... .........
Total - - ~0.002% (37 steps)

To a solution of the diene precursor in degassed dichloromethane (B109758) is added a catalytic amount of a Grubbs' catalyst (e.g., first or second generation). The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to afford the tetracyclic product.

Wood_Strategy Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (RCM) Start->RCM Grubbs' Catalyst Tetracycle Strained Tetracyclic Core RCM->Tetracycle Functionalization Stereoselective Functionalization Tetracycle->Functionalization Ingenol Ingenol Functionalization->Ingenol

Caption: The Wood group's RCM-based approach.

The Tanino/Kuwajima Synthesis: A Rearrangement Strategy

The Tanino and Kuwajima groups reported a total synthesis of (±)-ingenol in 2003, featuring a key pinacol-type rearrangement to construct the ingenane (B1209409) skeleton.[15][16] This strategy elegantly addresses the formation of the strained bicyclic system.

Table 3: Key Transformations in the Tanino/Kuwajima Synthesis [15][16]

StepReaction TypeReagents and ConditionsYield (%)
1 Intramolecular Acetylene Dicobalt CyclizationCo₂(CO)₈-
2 Epoxy Alcohol Rearrangement--
3 Double DihydroxylationOsO₄ (catalytic), NMO-
... .........
Total - - ~0.03% (45 steps)

The epoxy alcohol precursor is treated with a Lewis acid or protic acid in an appropriate solvent at low temperature. The reaction is carefully monitored, and upon consumption of the starting material, it is quenched and worked up. The resulting rearranged product, containing the ingenol core, is then purified.

Tanino_Kuwajima_Strategy Start Epoxy Alcohol Precursor Rearrangement Pinacol-Type Rearrangement Start->Rearrangement Lewis Acid Core Ingenol Core Structure Rearrangement->Core Oxidation Stereoselective Oxidations Core->Oxidation Ingenol Ingenol Oxidation->Ingenol

Caption: The Tanino/Kuwajima rearrangement strategy.

The Baran Synthesis: A Two-Phase Approach

More recently, the Baran group (in collaboration with LEO Pharma, reported by Jørgensen) developed a highly efficient, 14-step enantioselective synthesis of (+)-ingenol from the inexpensive starting material (+)-3-carene.[5][17] Their strategy is inspired by terpene biosynthesis and is divided into a "cyclase phase" for carbon skeleton assembly and an "oxidase phase" for late-stage functionalization.[18][19] A key step is a vinylogous pinacol (B44631) rearrangement.[5]

Table 4: Key Transformations in the Baran Synthesis [5][17]

StepReaction TypeReagents and ConditionsYield (%)
1 ChlorinationNCS, DMAP, CH₂Cl₂-
2 OzonolysisO₃, CH₂Cl₂/MeOH; thiourea48 (over 2 steps)
3 Reductive Alkylation/AldolLi naphthalenide, MeI; LiHMDS44
4 Alkyne AdditionEthynylmagnesium bromide, THF81
5 Pauson-Khand CyclizationCo₂(CO)₈-
6 Pinacol RearrangementBF₃·OEt₂-
... .........
Total - - Highly Efficient (14 steps)

The diol precursor is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), is then added dropwise. The reaction is stirred at low temperature until completion, then quenched, and the product containing the ingenol core is isolated and purified.

Baran_Strategy cluster_0 Cyclase Phase cluster_1 Oxidase Phase Carene (+)-3-Carene Core_Construction Core Skeleton Assembly Carene->Core_Construction Rearrangement Vinylogous Pinacol Rearrangement Core_Construction->Rearrangement Late_Stage_Oxidation Late-Stage C-H Oxidation Rearrangement->Late_Stage_Oxidation Ingenol Ingenol Late_Stage_Oxidation->Ingenol

Caption: The Baran group's two-phase biosynthetic approach.

Signaling Pathway of Ingenol Mebutate

The biological activity of ingenol mebutate is primarily mediated through the activation of Protein Kinase C (PKC).[4] This initiates a signaling cascade that leads to apoptosis and an inflammatory response, ultimately resulting in the destruction of actinic keratosis cells.[20][21]

Ingenol_Signaling Ingenol Ingenol Mebutate PKC Protein Kinase C (PKCδ) Ingenol->PKC Activation MEK MEK PKC->MEK Inflammation Inflammatory Response PKC->Inflammation ERK ERK MEK->ERK Apoptosis Apoptosis/Cell Death ERK->Apoptosis

Caption: Simplified signaling pathway of ingenol mebutate.

Conclusion

The total synthesis of the ingenol core structure stands as a landmark achievement in organic chemistry. The diverse and ingenious strategies developed by numerous research groups have not only conquered a formidable synthetic challenge but have also pushed the boundaries of synthetic methodology. From photochemical reactions and olefin metathesis to elegant rearrangements, the approaches to ingenol have provided a rich playbook for the construction of complex natural products. The highly efficient synthesis developed by the Baran group, in particular, has paved the way for the practical, large-scale production of ingenol and its derivatives, facilitating further biological studies and drug development efforts. The continued exploration of this fascinating molecule will undoubtedly inspire future innovations in chemical synthesis.

References

In-Depth Technical Guide: Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpene of interest in natural product chemistry and drug discovery. This document details its chemical identity, including synonyms and its CAS Registry Number, outlines a representative experimental protocol for its isolation from its natural source, summarizes the current understanding of the biological activities of related compounds, and presents a generalized workflow for the discovery and characterization of such natural products.

Chemical Identity and Synonyms

This compound is a highly functionalized, lathyrane-type diterpenoid. Diterpenes are a class of organic compounds composed of four isoprene (B109036) units. The lathyrane skeleton is characterized by a unique 5/7/3-membered tricyclic carbon framework.

Data PointInformation
Systematic Name Acetic acid, (1aR,2R,4aR,6S,7S,7aR,8R,10aS)-6,7,10a-triacetoxy-1,1,4a,7a-tetramethyl-5-oxo-decahydro-2,8-methanobenzo[a]cyclopropa[e]cycloocten-2-yl ester
CAS Registry Number 944799-46-6[1]
Common Synonyms & Analogs While direct synonyms are not widely documented, related compounds and positional isomers are often discussed in the literature. These include: Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetateIngol-7-phenylacetyl-3,8,12-triacetate[2] It is also referred to as "compound 1" in some publications for brevity.
Natural Source Primarily isolated from the latex of Euphorbia officinarum, a succulent plant native to Morocco.[3]

Experimental Protocols: Isolation and Characterization

While a singular, standardized protocol for the isolation of this compound is not universally established, the following methodology is representative of the techniques used for the separation of ingol diterpenes from Euphorbia latex. This protocol is a composite of methods described in the scientific literature for related compounds.

Objective: To isolate and purify this compound from the latex of Euphorbia officinarum.

Materials and Equipment:

  • Fresh or dried latex of Euphorbia officinarum

  • Solvents: Methanol (B129727), ethyl acetate (B1210297), n-hexane, chloroform, acetone (B3395972) (all HPLC grade)

  • Silica (B1680970) gel (for column chromatography)

  • Preparative Thin-Layer Chromatography (PTLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Extraction:

    • The latex of Euphorbia officinarum is collected and can be either used fresh or air-dried.

    • The latex is extracted with methanol at room temperature for 24-48 hours.

    • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in a mixture of methanol and water and then partitioned successively with n-hexane, chloroform, and ethyl acetate.

    • The resulting fractions are concentrated under reduced pressure. Ingol diterpenes are typically found in the more polar fractions (chloroform and ethyl acetate).

  • Column Chromatography:

    • The ethyl acetate fraction, being rich in diterpenoids, is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or acetone.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Preparative Thin-Layer Chromatography (PTLC):

    • Fractions showing the presence of compounds with similar Rf values to known ingol diterpenes are further purified using PTLC.

    • The bands corresponding to the target compound are scraped from the plate and the compound is eluted with a suitable solvent like acetone.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by reversed-phase HPLC on a C18 column.

    • A gradient of water and methanol or acetonitrile (B52724) is typically used as the mobile phase.

    • The peak corresponding to this compound is collected.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in the publicly available literature. One study has reported that it has no significant effect on the cell cycle. However, the broader class of ingol diterpenes has been shown to exhibit a range of biological activities.

Biological ActivityDescription
Cytotoxicity Several ingol diterpenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound, 7-p-metoxyphenylacetate-3,8,12-triacetate ingol, exhibited a cytotoxic effect on the MCF7 breast cancer cell line. This effect was associated with an increase in intracellular Reactive Oxygen Species (ROS).
Anti-inflammatory Activity Some diterpenes isolated from Euphorbia species have shown anti-inflammatory properties.
Antimicrobial Activity Ingol diterpenes have also been investigated for their potential antimicrobial effects against various pathogens.

Currently, there is no specific information available in the searched literature that definitively links this compound to a particular signaling pathway. The observed cytotoxicity of related compounds suggests a potential for interaction with pathways regulating cell death and proliferation, such as the MAPK or NF-κB pathways, but further research is required to substantiate this.

Mandatory Visualizations

Due to the lack of specific information on the signaling pathways affected by this compound, a diagram illustrating the generalized workflow for natural product drug discovery is provided below. This workflow places the compound in the context of a broader research and development pipeline.

Natural_Product_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_evaluation Preclinical Evaluation Phase cluster_development Development Phase Source Natural Source (Euphorbia officinarum latex) Extraction Extraction Source->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC) Fractionation->Isolation Target Ingol 7,8,12-triacetate 3-phenylacetate Isolation->Target Structure Structure Elucidation (NMR, MS) Target->Structure Bioassays Biological Screening (e.g., Cytotoxicity Assays) Target->Bioassays MoA Mechanism of Action Studies (Signaling Pathways) Bioassays->MoA ADMET ADMET Studies MoA->ADMET Lead Lead Optimization ADMET->Lead Clinical Clinical Trials Lead->Clinical Drug New Drug Clinical->Drug

Caption: Generalized workflow for natural product drug discovery.

This diagram illustrates the logical progression from the initial identification of a natural source to the potential development of a new drug. This compound would be the output of the "Isolation & Purification" step, and its further investigation would follow the subsequent stages of characterization and evaluation.

References

Physical and chemical properties of Ingol 7,8,12-triacetate 3-phenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingol 7,8,12-triacetate 3-phenylacetate is a complex diterpenoid isolated from the latex of Euphorbia officinarum.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside detailed experimental protocols for its study. The compound has garnered significant interest within the scientific community for its potent biological activities, primarily its role as an inhibitor of the PI3K/Akt signaling pathway and as a potential agent for HIV latency reactivation. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this intricate natural product.

Physicochemical Properties

Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data for related diterpenoid esters, the following information has been compiled.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₃₃H₄₀O₁₀[2]
Molecular Weight 596.66 g/mol [2]
CAS Number 944799-46-6[3]
Appearance Likely a white to off-white solid or amorphous powder.Inferred from related compounds.
Melting Point Not reported.
Boiling Point Not reported.Diterpenoids typically have high boiling points and may decompose before boiling under atmospheric pressure.
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), and acetone.[4] Poorly soluble in water.Based on the general solubility of diterpenoid esters.[4]

Spectroscopic Data

Table 2: Expected NMR Spectral Features

GroupExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Ingol Skeleton Complex multiplets in the aliphatic and olefinic regions.Characteristic signals for the tricyclic core.
Acetate Methyls Singlets around δ 1.8-2.2Signals around δ 20-22 (CH₃) and δ 170-172 (C=O).
Phenylacetate (B1230308) Methylene Singlet around δ 3.5-3.7Signal around δ 40-45.
Phenylacetate Aromatic Multiplets between δ 7.2-7.4Signals in the aromatic region (δ 125-135).

Biological Activity and Mechanism of Action

Inhibition of the PI3K/Akt Signaling Pathway

This compound has been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8] By inhibiting this pathway, the compound can potentially suppress tumor growth.

Diagram 1: PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Reactivation of Latent HIV

This diterpenoid is also investigated for its ability to reactivate latent HIV-1. It is believed to act as a Protein Kinase C (PKC) agonist. Activation of PKC can lead to the stimulation of transcription factors, such as NF-κB, which are crucial for the expression of HIV genes. This "shock and kill" strategy aims to expose the latent virus to the immune system and antiretroviral therapy.

Experimental Protocols

General Isolation Procedure from Euphorbia Latex

The isolation of ingol diterpenes from Euphorbia latex is a multi-step process that generally involves extraction and chromatographic separation.

Diagram 2: General Isolation Workflow

Isolation_Workflow Start Fresh Euphorbia Latex Extraction Extraction with Methanol (B129727) or Ethanol (B145695) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., Hexane/Methanol) Filtration->Partition Chromatography1 Silica (B1680970) Gel Column Chromatography Partition->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 End Pure Ingol 7,8,12-triacetate 3-phenylacetate Chromatography2->End

Caption: A generalized workflow for the isolation of ingol diterpenes from Euphorbia latex.

Methodology:

  • Latex Collection and Extraction: Fresh latex from Euphorbia officinarum is collected. The latex is then extracted with a polar solvent such as methanol or ethanol to isolate the diterpenoids and other secondary metabolites.[9]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove nonpolar constituents like lipids and waxes. A common system is hexane-methanol. The diterpenoid esters typically partition into the more polar methanol phase.

  • Chromatographic Separation: The methanol fraction is concentrated and subjected to multiple rounds of chromatography.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

The inhibitory effect of this compound on the PI3K/Akt pathway can be assessed by measuring the phosphorylation status of key proteins in the pathway using Western blotting.[7][10]

Diagram 3: Western Blot Workflow for PI3K/Akt Inhibition

Western_Blot_Workflow Cell_Culture Cell Culture and Treatment (e.g., Cancer Cell Line) Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for assessing PI3K/Akt pathway inhibition via Western blot.

Methodology:

  • Cell Culture and Treatment: A suitable cancer cell line with a constitutively active PI3K/Akt pathway is cultured. Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis and Protein Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a standard method (e.g., BCA assay).[7]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and total Akt.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[10] The ratio of phosphorylated Akt to total Akt is calculated to determine the extent of pathway inhibition.

HIV Reactivation Assay (p24 Antigen ELISA)

The ability of this compound to reactivate latent HIV can be quantified by measuring the production of the HIV-1 p24 capsid protein in the supernatant of cultured latently infected cells using an enzyme-linked immunosorbent assay (ELISA).[11][12][13]

Methodology:

  • Cell Culture: A latently infected T-cell line (e.g., J-Lat) is cultured in the presence of antiretroviral drugs to prevent new infections.

  • Treatment: The cells are treated with this compound at various concentrations. A known PKC agonist (e.g., prostratin) can be used as a positive control.

  • Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is measured using a commercial or in-house p24 ELISA kit according to the manufacturer's instructions.[14][15] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, enzyme-linked antibody.

  • Data Analysis: The amount of p24 produced is quantified by comparison to a standard curve. An increase in p24 levels in treated cells compared to untreated controls indicates viral reactivation.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and virology. While further research is needed to fully characterize its physical properties and to optimize experimental protocols, this guide provides a solid foundation for scientists working with this compound. The detailed methodologies and visual workflows presented herein are intended to facilitate reproducible and robust experimental design, ultimately accelerating the exploration of this fascinating diterpenoid's role in drug discovery and development.

References

Methodological & Application

Dissolving Ingol 7,8,12-triacetate 3-phenylacetate for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a diterpenoid compound isolated from the latex of plants such as Euphorbia officinarum.[1][2] Like other lathyrane diterpenes, it is a subject of research interest for its potential biological activities.[3][4][5][6] A key reported mechanism of action for this class of compounds is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][7]

Due to its hydrophobic nature, dissolving this compound for use in aqueous-based in vitro assays requires careful consideration of the solvent and preparation of a concentrated stock solution. This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays to study its effects on the PI3K/Akt signaling pathway.

Data Presentation: Solvent and Concentration Guidelines

Given the hydrophobic characteristics of this compound, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][9][10][11][12]

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeHighly effective for dissolving hydrophobic compounds.
Stock Solution Concentration 1-10 mMPrepare a high-concentration stock to minimize the volume added to cell culture.
Final DMSO Concentration in Assay ≤ 0.1% - 0.5% (v/v)The tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control to assess the effect of DMSO on the experimental model.[8][9][10][11][12]
Storage of Stock Solution -20°C, protected from light and moistureAliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 596.69 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: (Mass of compound in mg) / (Molecular Weight in g/mol ) * 1000 = Amount in µmol.

    • Volume of DMSO (µL) = (Amount in µmol) / (10 mM) * 1000.

    • Example for 1 mg: (1 mg / 596.69 g/mol ) * 1000 = 1.676 µmol.

    • Volume of DMSO (µL) = (1.676 µmol / 10 mM) * 1000 = 167.6 µL.

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cells with the dissolved this compound.

Materials:

  • Cells of interest cultured in appropriate medium

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic level for the specific cell line (e.g., for a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in culture medium, resulting in a final DMSO concentration of 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used.

    • Include an untreated control group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with the specific assay to evaluate the effects of the compound (e.g., cell viability assay, western blot for protein expression/phosphorylation).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solutions Cell_Treatment Treat Cells Working_Solutions->Cell_Treatment Cell_Seeding Seed Cells Cell_Seeding->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Downstream_Analysis Downstream Analysis (e.g., Viability, Western Blot) Incubation->Downstream_Analysis

Caption: General workflow for in vitro cell-based assays.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Response Cell Growth, Proliferation, Survival Downstream_Targets->Cell_Response Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended storage and handling of Ingol 7,8,12-triacetate 3-phenylacetate powder to ensure its stability and integrity for research and development purposes. The following protocols are based on general best practices for diterpenoid compounds and related esters, in the absence of specific long-term stability data for this particular molecule.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The primary concerns for this compound are hydrolysis of the acetate (B1210297) and phenylacetate (B1230308) esters and potential oxidation. The following conditions are recommended to minimize degradation and maintain the purity of the compound.

Data Presentation: Recommended Storage Parameters

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Lower temperatures slow down chemical degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation of the compound.
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents light-induced degradation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis of the ester groups.
Form As a solid powder.Storage in solution is not recommended for long-term due to solvent-mediated degradation.

Experimental Protocols

Protocol for Receiving and Initial Storage

Objective: To properly store this compound powder upon receipt to ensure its immediate and long-term stability.

Materials:

  • This compound powder in supplier's vial.

  • Parafilm® or other sealing tape.

  • Amber glass vial with a screw cap lined with an inert material (e.g., PTFE).

  • Desiccant packs.

  • Inert gas source (Argon or Nitrogen).

  • Glove box or glove bag (recommended).

  • -20°C freezer and 2-8°C refrigerator.

  • Labeling materials.

Procedure:

  • Upon receipt, visually inspect the container for any signs of damage or compromise.

  • If possible, perform the initial handling in a controlled environment with low humidity, such as a glove box or a dry room.

  • If the compound is not already under an inert atmosphere, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas for 10-15 seconds.

  • Quickly and tightly seal the vial with the screw cap.

  • For added protection against moisture and air, wrap the cap and neck of the vial with Parafilm®.

  • Place the sealed vial inside a larger, light-blocking container that also contains a desiccant pack.

  • Label the outer container clearly with the compound name, CAS number, date of receipt, and storage conditions.

  • For long-term storage, place the container in a -20°C freezer.

  • For short-term storage (up to a few weeks), the container can be stored in a 2-8°C refrigerator.

Protocol for Aliquoting and Sample Preparation

Objective: To prepare aliquots of the powder or solutions for experimental use while minimizing exposure to detrimental conditions.

Materials:

  • Primary container of this compound powder.

  • Multiple smaller, pre-weighed amber glass vials with inert-lined screw caps (B75204).

  • Spatula.

  • Analytical balance.

  • Inert gas source.

  • Glove box or glove bag.

  • Appropriate solvent (e.g., DMSO, Ethanol, as determined by experimental needs).

Procedure:

  • Allow the primary container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of moisture onto the cold powder.

  • Perform all manipulations in a glove box or under a gentle stream of inert gas.

  • Carefully open the primary container.

  • Using a clean spatula, dispense the desired amount of powder into the pre-weighed smaller vials.

  • Flush the headspace of each new aliquot vial and the primary container with inert gas before sealing tightly.

  • Wrap the caps with Parafilm®.

  • Store the aliquots and the primary container at the recommended temperature (-20°C for long-term).

  • When preparing a solution, add the desired volume of solvent to the vial containing the pre-weighed powder. Cap tightly and vortex or sonicate until the solid is fully dissolved.

  • If the entire solution is not used immediately, flush the headspace with inert gas before re-sealing and store at -20°C or -80°C for short to medium-term use. Frequent freeze-thaw cycles should be avoided.

Visualization of Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder.

StorageWorkflow Workflow for this compound Storage A Receipt of Compound B Inspect Container A->B C Initial Handling (Low Humidity Environment) B->C D Inert Gas Purge C->D E Seal Tightly & Parafilm D->E F Place in Light-Blocking Container with Desiccant E->F G Label Clearly F->G H Long-Term Storage (-20°C) G->H Long-Term I Short-Term Storage (2-8°C) G->I Short-Term J Equilibrate to Room Temp Before Opening H->J I->J K Aliquot in Inert Atmosphere J->K L Store Aliquots K->L

Caption: Recommended workflow for receiving, handling, and storing this compound powder.

Application Notes and Protocols for Ingol 7,8,12-triacetate 3-phenylacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for Ingol 7,8,12-triacetate 3-phenylacetate. The following protocols and application notes are based on information available for structurally related ingol and ingenane (B1209409) diterpenes and should be considered as a starting point for investigation. Optimization and validation are crucial for specific cell lines and experimental questions.

Introduction

This compound is a diterpenoid isolated from plants of the Euphorbia genus.[1] Diterpenes from Euphorbia species are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[2] Structurally related ingenane diterpenes are recognized as potent activators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[3][4][5]

These notes provide a general framework for researchers to begin exploring the effects of this compound in a cell culture setting.

Potential Mechanisms of Action

Based on studies of related compounds, this compound may exert its effects through the following signaling pathways:

  • Protein Kinase C (PKC) Activation: Many ingenane and ingol diterpenes are known to activate PKC isoforms, which can lead to downstream signaling events.[3][4]

  • NF-κB Signaling: Activation of PKC can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival. A related compound, 8-Methoxyingol 7,12-diacetate 3-phenylacetate, has been shown to reactivate latent HIV in vitro through NF-κB activation.[1]

  • PI3K/Akt Signaling: Some evidence suggests that this compound may inhibit the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.[1]

Quantitative Data Summary

Specific quantitative data for this compound is scarce. The table below presents data for related compounds to provide a potential range of activity.

Compound ClassCell LineAssayResult (IC₅₀)Reference
Ingenane DiterpenesKeratinocytesCytotoxicity0.32 µM - 0.84 µM[3][6]
Ingenane DiterpenesHL-60Cytotoxicity1.5 µM - 2.8 µM[7]
Ingol DiterpenesVarious Cancer CellsCytotoxicity10 µM - 50 µM[2]
Ingol DiterpenesMCF-7Cytotoxicity7.12 µM - 13.14 µM[8]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Stability and Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 1: Determination of Cytotoxicity (IC₅₀)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) to assess the cytotoxic potential of the compound.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT, XTT, or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock solution. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Treatment: Remove the medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or XTT assay).

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Protocol 2: Investigation of Signaling Pathway Modulation (Western Blot)

This protocol provides a method to investigate the effect of this compound on the phosphorylation status of key proteins in the PKC, NF-κB, and PI3K/Akt pathways.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-PKC, total PKC, phospho-Akt, total Akt, phospho-p65, total p65, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a predetermined concentration (e.g., near the IC₅₀ value) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the change in phosphorylation of the target proteins upon treatment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilutions Prepare Serial Dilutions (in Culture Medium) stock->dilutions cells Seed Cells in Plates treatment Treat Cells with Compound cells->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot Analysis (Signaling Pathways) incubation->western ic50 Calculate IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation western->pathway_analysis

Caption: General experimental workflow for investigating the in vitro effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Ingol 7,8,12-triacetate 3-phenylacetate PKC PKC compound->PKC Activation? PI3K PI3K compound->PI3K Inhibition? IKK IKK PKC->IKK Activation Akt Akt PI3K->Akt Activation Gene_Expression Target Gene Expression Akt->Gene_Expression Cell Survival & Proliferation IκB IκB IKK->IκB Phosphorylation & Degradation NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB Translocation NFkB->Gene_Expression

Caption: Postulated signaling pathways for this compound based on related compounds.

References

Application Notes and Protocols for Determining the Optimal Concentration of Ingol 7,8,12-triacetate 3-phenylacetate for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a diterpenoid compound isolated from Euphorbia officinarum latex. It has demonstrated selective cytotoxic effects against cancer cell lines, primarily through the inhibition of the PI3K/Akt signaling pathway. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cytotoxicity assays, along with detailed experimental protocols and an overview of the relevant signaling pathway.

Data Presentation

The following table summarizes the reported cytotoxic concentrations of this compound and a closely related lathyrane diterpenoid. This data can be used as a starting point for designing dose-response experiments.

CompoundCell LineAssay TypeEffective Concentration/IC₅₀Reference
This compoundMCF-7 (Breast Cancer)Not Specified10-100 µM[Not Specified]
Lathyrol-3-phenylacetate-5,15-diacetateA549 (Lung Cancer)MTT Assay17.51 ± 0.85 µM[1]
Lathyrol-3-phenylacetate-5,15-diacetateKB (Oral Cancer)MTT Assay24.07 ± 1.06 µM[1]
Lathyrol-3-phenylacetate-5,15-diacetateHCT116 (Colon Cancer)MTT Assay27.18 ± 1.21 µM[1]
Various Ingol DiterpenesVarious Cancer Cell LinesVarious Assays10-50 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 596.69 g/mol .

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549) and a normal cell line for control (e.g., MCF-10A, BEAS-2B)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed in new flasks.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cultured cells

  • This compound stock solution

  • 96-well cell culture plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K inhibits

Caption: PI3K/Akt signaling pathway inhibition.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the optimal cytotoxic concentration of this compound.

Cytotoxicity_Workflow Start Start PrepStock Prepare 10 mM Stock Solution in DMSO Start->PrepStock PrepareDilutions Prepare Serial Dilutions (0.1 - 100 µM) PrepStock->PrepareDilutions CellCulture Culture Cancer and Normal Cell Lines SeedCells Seed Cells in 96-well Plates CellCulture->SeedCells TreatCells Treat Cells with Compound for 24, 48, 72h SeedCells->TreatCells PrepareDilutions->TreatCells MTTAssay Perform MTT Assay TreatCells->MTTAssay MeasureAbsorbance Measure Absorbance at 570 nm MTTAssay->MeasureAbsorbance AnalyzeData Calculate % Viability and Determine IC₅₀ MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for cytotoxicity assay.

References

Application Notes and Protocols for In Vivo Administration of Ingenol Mebutate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo experimental data was found for Ingol 7,8,12-triacetate 3-phenylacetate. The following application notes and protocols are based on published research for the structurally related and well-studied ingenane (B1209409) diterpene, Ingenol (B1671944) Mebutate (ingenol 3-angelate) , and are intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

Ingenol Mebutate (ingenol 3-angelate) is a diterpenoid ester isolated from the plant Euphorbia peplus. It is the active ingredient in the FDA-approved topical drug Picato®, used for the treatment of actinic keratosis. As a potent activator of Protein Kinase C (PKC), Ingenol Mebutate exhibits a dual mechanism of action: inducing rapid, localized cell death (necrosis) and promoting an inflammatory response characterized by the infiltration of immune cells. These properties make it a subject of interest for its anti-cancer and immunomodulatory effects. The protocols and data presented below are derived from in vivo studies in mouse models and are intended to guide the design of similar experiments for related ingenol derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of Ingenol Mebutate in mouse models.

Table 1: In Vivo Anti-Tumor Efficacy of Topical Ingenol Mebutate in Mouse Models

Animal ModelTumor Cell LineTreatment RegimenEfficacy EndpointOutcome
SKH1 Mice (immunologically intact)T7 (Squamous Cell Carcinoma)0.25% ingenol mebutate gel, once daily for two daysCure rate (no visible tumor after 150 days)70% cure rate in female mice; 30% cure rate in male mice.[1]
Nude MicePAM212 (mouse SCC) and B16 (mouse melanoma) xenografts25 nmol Ingenol Mebutate in acetone, topicallyInhibition of subcutaneous tumor growthSignificant inhibition of tumor growth.[2]
Hairless MiceUV-induced photodamageFive single treatments at 4-week intervalsPrevention of photodamage progressionSignificantly lower composite UV-damage score compared to control.[3]

Table 2: Pharmacokinetic Parameters of Topical Ingenol Mebutate in Humans (for reference)

Treatment AreaDoseSystemic Exposure (Ingenol Mebutate and primary metabolites)
Up to 100 cm² on forearm(s)0.05% gel for two consecutive daysNo quantifiable systemic exposure.[4][5]
Approx. 250 cm² on full face, scalp, or arm0.027% or 0.06% gel for three consecutive daysSubnanomolar levels (0.235-0.462 nM) in whole blood in a minority of patients.[6]

Experimental Protocols

Topical Anti-Tumor Study in an Immunocompetent Mouse Model

This protocol is adapted from studies using Ingenol Mebutate to treat squamous cell carcinomas in SKH1 mice.[1]

Objective: To evaluate the anti-tumor efficacy of a topically applied ingenol derivative.

Materials:

  • SKH1 hairless mice (immunologically intact)

  • T7 squamous cell carcinoma cell line

  • Ingenol Mebutate gel (e.g., 0.25%) or a solution in a suitable vehicle (e.g., acetone)

  • Vehicle control (placebo gel or acetone)

  • Calipers for tumor measurement

  • Sterile syringes and needles for cell inoculation

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of T7 cells into the flank of SKH1 mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter). Measure tumor dimensions with calipers every 2-3 days.

  • Treatment Application:

    • Randomly assign mice to treatment and control groups.

    • Topically apply a defined volume of the ingenol derivative formulation or vehicle control directly onto the tumor and a small surrounding area.

    • For a regimen similar to that used for Ingenol Mebutate, apply the treatment once daily for two consecutive days.[1]

  • Observation:

    • Monitor the mice daily for signs of local skin reactions (erythema, edema, ulceration) and systemic toxicity.

    • Observe the tumor site for changes, such as hemorrhage, eschar formation, and regression.[1][2]

    • Continue to measure tumor size in surviving animals until a pre-determined endpoint (e.g., tumor size limit) or for a long-term cure assessment (e.g., 150 days).[1]

  • Endpoint Analysis:

    • Euthanize mice when tumors reach the predetermined size limit or at the end of the study.

    • Calculate tumor growth curves and cure rates for each group.

    • Excise tumors and surrounding skin for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers).

Evaluation of Inflammatory and Immune Response

This protocol is based on studies investigating the local effects of Ingenol Mebutate on the skin.[2][7]

Objective: To characterize the inflammatory and immune cell infiltrate following topical application of an ingenol derivative.

Materials:

  • Nude or immunocompetent mice

  • Ingenol derivative solution (e.g., 25 nmol in acetone)

  • Vehicle control (acetone)

  • Biopsy punches

  • Reagents for tissue fixation and processing

  • Antibodies for immunohistochemistry (e.g., for neutrophils (MPO), T-cells (CD4, CD8), macrophages (CD68))

Procedure:

  • Treatment Application:

    • Apply the ingenol derivative solution or vehicle control to a defined area on the dorsal skin of the mice.

  • Time-Course Analysis:

    • Euthanize cohorts of mice at various time points after application (e.g., 3 hours, 24 hours, 48 hours, 7 days) to capture the dynamics of the response.

  • Tissue Collection:

    • Collect skin biopsies from the treated area at each time point.

    • Fix the tissue in formalin and embed in paraffin (B1166041) for histological analysis.

  • Histological and Immunohistochemical Analysis:

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammation, and necrosis.

    • Perform immunohistochemistry using specific antibodies to identify and quantify the infiltration of different immune cell populations (e.g., neutrophils, T-lymphocytes, macrophages) into the epidermis and dermis.[7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Ingenol Mebutate

Ingenol Mebutate is a well-known activator of Protein Kinase C (PKC). Its downstream effects are mediated through various signaling cascades, including the MAPK/ERK pathway, and it can also influence the PI3K/AKT pathway.[8][9][10]

Ingenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Isoforms (e.g., PKCδ, PKCα) Ras Ras PKC->Ras PI3K PI3K PKC->PI3K Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inflammation Inflammation (Cytokine Release) ERK->Inflammation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest AKT AKT PI3K->AKT AKT->Apoptosis Inhibits Ingenol Ingenol Mebutate Ingenol->PKC Activates

Caption: Ingenol Mebutate signaling cascade.

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram illustrates a typical workflow for an in vivo anti-tumor efficacy study.

experimental_workflow start Start inoculation Tumor Cell Inoculation start->inoculation growth Tumor Growth Monitoring inoculation->growth randomization Randomization growth->randomization treatment_group Topical Treatment (Ingenol Derivative) randomization->treatment_group Group 1 control_group Vehicle Control randomization->control_group Group 2 observation Daily Observation (Tumor Size, Skin Reaction) treatment_group->observation control_group->observation endpoint Endpoint Analysis (Histology, Efficacy) observation->endpoint end End endpoint->end

Caption: In vivo anti-tumor experimental workflow.

References

Application Notes and Protocols for the Purification of Lathyrane Diterpenoids using HPLC and Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of lathyrane diterpenoids, a class of natural products with significant biological activities, primarily isolated from the Euphorbia genus.[1] These compounds have garnered interest for their potential cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1] The protocols outlined below describe a multi-step chromatographic approach, culminating in high-purity lathyrane diterpenoids suitable for further research and drug development.

Overview of the Purification Workflow

The purification of lathyrane diterpenoids from their natural sources, typically the seeds or roots of Euphorbia species, is a multi-step process.[1] The general workflow involves initial extraction, followed by fractionation and a series of chromatographic separations to isolate individual compounds. High-performance liquid chromatography (HPLC) is a critical technique in the final purification stages.

Purification_Workflow Start Plant Material (e.g., Euphorbia lathyris seeds) Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Semi_Prep_HPLC Semi-Preparative HPLC (Reversed-Phase C18) Fractionation->Semi_Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Semi_Prep_HPLC->Purity_Analysis Pure_Compound Isolated Lathyrane Diterpenoid Purity_Analysis->Pure_Compound

Caption: General workflow for lathyrane diterpenoid purification.

Experimental Protocols

This protocol describes the initial extraction and fractionation of lathyrane diterpenoids from Euphorbia lathyris seeds.

Materials:

  • Dried and powdered seeds of Euphorbia lathyris

  • 95% Ethanol

  • Petroleum Ether

  • Ethyl Acetate (B1210297)

  • n-Butanol

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.[2]

  • The resulting crude extract is concentrated using a rotary evaporator.[2]

  • The concentrated extract is then subjected to fractionation using solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[3]

This protocol is for the further separation of the fractions obtained from the initial extraction.

Materials:

  • Silica gel (200-300 mesh)

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate

  • Fraction collector

Procedure:

  • A silica gel column is prepared using a slurry of silica gel in hexane.

  • The dried fraction (e.g., the ethyl acetate fraction) is loaded onto the column.

  • The column is eluted with a gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to pool fractions containing compounds of interest.

This protocol outlines a typical analytical reversed-phase HPLC method for the analysis of lathyrane diterpenoid-containing fractions.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v), isocratic
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 20 µL

Source: Adapted from a study on the analysis of diterpenoids in Euphorbia lathyris seeds.

This protocol details the semi-preparative HPLC conditions for the final purification of lathyrane diterpenoids.

Instrumentation and Conditions:

ParameterValue
HPLC System Shimadzu LC-20AR or equivalent
Column Shim-pack GIS C18 (20 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (Gradient elution)
Gradient Program Varies depending on the specific compounds. A typical starting point is a linear gradient from 60% to 90% Acetonitrile over 40 minutes.
Flow Rate 10-20 mL/min (scaled from analytical method)
Detection UV at 272 nm or 280 nm
Sample Preparation Fractions from column chromatography are dissolved in methanol.

Source: Based on information for the separation of lathyrane diterpenoids.[2]

Data Presentation

The following tables summarize quantitative data related to the analysis and purification of lathyrane diterpenoids.

Table 1: Analytical HPLC Method Validation Data for Selected Lathyrane Diterpenoids

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)
Euphorbia factor L19.9 - 79> 0.99
Euphorbia factor L23.8 - 30.5> 0.99
Euphorbia factor L81.0 - 20.6> 0.99

Source: Data adapted from a study on the HPLC-ESI-MS analysis of diterpenoids.

Table 2: Yield of Lathyrane Diterpenoids from Euphorbia lathyris Seeds (12 kg)

CompoundYield (mg)
Compound 145
Compound 220
Compound 3120

Source: Data from a study on the isolation of lathyrane diterpenoid stereoisomers.[2]

Logical Relationships in Method Development

The process of scaling up an HPLC method from analytical to preparative scale involves a logical sequence of steps to maintain separation efficiency.

Method_Scaling Analytical_Method Develop Analytical HPLC Method (e.g., 4.6 mm ID column) Determine_Loading Determine Maximum Sample Loading on Analytical Column Analytical_Method->Determine_Loading Select_Prep_Column Select Preparative Column (e.g., 20 mm ID, same packing material) Determine_Loading->Select_Prep_Column Scale_Flow_Rate Scale Flow Rate (Proportional to column cross-sectional area) Select_Prep_Column->Scale_Flow_Rate Scale_Injection_Volume Scale Injection Volume Scale_Flow_Rate->Scale_Injection_Volume Run_Prep_HPLC Run Preparative HPLC and Collect Fractions Scale_Injection_Volume->Run_Prep_HPLC Analyze_Fractions Analyze Purity of Collected Fractions Run_Prep_HPLC->Analyze_Fractions

Caption: Logical workflow for scaling up an HPLC method.

These application notes and protocols provide a comprehensive guide for the purification of lathyrane diterpenoids. Researchers should note that the specific chromatographic conditions may require optimization depending on the specific lathyrane diterpenoids being targeted and the complexity of the initial extract.

References

Application Notes: Cell-Based Assays for Measuring PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[1][3] Consequently, the PI3K/Akt pathway is a major focus for therapeutic intervention in oncology and other diseases.[4][5]

These application notes provide detailed protocols for several widely used cell-based assays to measure the inhibition of the PI3K/Akt pathway. The methodologies described are fundamental for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel pathway inhibitors.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][6] This activation leads to the recruitment and stimulation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 recruits proteins with pleckstrin-homology (PH) domains, including Akt (also known as Protein Kinase B or PKB) and its upstream activator PDK1, to the plasma membrane.[2][9] At the membrane, Akt is partially activated by PDK1-mediated phosphorylation at Threonine 308 (Thr308).[9] Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[4][9]

Once fully activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates to regulate diverse cellular functions.[8][10] A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3, thereby terminating the signal.[2][9]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt_mem Akt PIP3->Akt_mem Recruits PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_active Active Akt (p-Thr308, p-Ser473) Akt_mem->Akt_active Fully Activated PDK1->Akt_mem Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK-3β, FOXO, mTORC1) Akt_active->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to

Caption: The PI3K/Akt signaling cascade. Max Width: 760px.

Key Cell-Based Assays and Protocols

The phosphorylation of Akt at Ser473 is a well-established biomarker for the activation state of the PI3K/Akt pathway.[1] Therefore, many assays focus on quantifying the levels of phospho-Akt (p-Akt) relative to the total amount of Akt protein.

Western Blot Analysis

Western blotting is a fundamental and widely used technique to semi-quantitatively measure the levels of p-Akt and total Akt in cell lysates.[4][11] It allows for the visualization of protein size and abundance.

WB_Workflow A 1. Cell Culture & Treatment (with PI3K/Akt Inhibitor) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (Prevents Non-specific Binding) E->F G 7. Primary Antibody Incubation (Anti-p-Akt or Anti-total-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis. Max Width: 760px.

Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the PI3K/Akt inhibitor at various concentrations and for desired time points. Include a vehicle-only control.

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

    • Collect the supernatant containing the protein.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

    • Normalize all samples to the same protein concentration with lysis buffer.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[1][13]

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[1][13]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.[1][13]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[13]

    • Capture the signal using a chemiluminescence imager or X-ray film.

    • For normalization, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensity using densitometry software. The key metric is the ratio of p-Akt to total Akt.

Data Presentation

Treatment Groupp-Akt (Ser473) IntensityTotal Akt Intensityp-Akt / Total Akt Ratio% Inhibition
Vehicle Control1.00 (Normalized)1.00 (Normalized)1.000%
Inhibitor (Low Dose)0.650.980.6634%
Inhibitor (High Dose)0.151.010.1585%
Cell-Based ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used for quantifying protein levels. Cell-based ELISAs measure protein levels directly in cultured cells, offering higher throughput than traditional Western blotting.[14][15]

ELISA_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Inhibitors A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Wells C->D E 5. Primary Antibody Incubation (Anti-p-Akt or Anti-total-Akt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Add Substrate (e.g., TMB) F->G H 8. Add Stop Solution G->H I 9. Read Absorbance (e.g., 450 nm) H->I J 10. Normalize p-Akt to Total Akt I->J

Caption: Experimental workflow for a cell-based ELISA. Max Width: 760px.

Experimental Protocol: Cell-Based ELISA for p-Akt (Ser473)

This protocol is a general guide; always refer to the specific manufacturer's instructions for commercial kits.[16][17]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well microplate and allow them to adhere overnight.

    • Treat cells with inhibitors as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Remove media and wash cells with PBS.

    • Fix cells by adding a fixing solution (e.g., 4% formaldehyde (B43269) in PBS) and incubating for 20 minutes at room temperature.

    • Wash wells several times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Permeabilize cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100) to allow antibody entry.

  • Immunodetection:

    • Block non-specific binding by adding a blocking buffer to each well and incubating for 1.5-2 hours.

    • Incubate wells with primary antibody against p-Akt (Ser473) or total Akt overnight at 4°C. Run separate wells for p-Akt and total Akt for normalization.[18]

    • Wash wells thoroughly.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]

    • Wash wells thoroughly.

  • Signal Development and Measurement:

    • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for approximately 30 minutes, or until color develops.[18]

    • Add a stop solution to terminate the reaction, which typically changes the color from blue to yellow.[18]

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Inhibitor Conc. (nM)p-Akt (OD 450nm)Total Akt (OD 450nm)Normalized p-Akt SignalIC50 (nM)
0 (Vehicle)1.251.300.96\multirow{4}{*}{25.5}
100.881.280.69
500.351.310.27
2500.121.290.09
In-Cell Western™ (ICW) Assay

The In-Cell Western (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence-based technique performed in microplates.[19] It uses near-infrared fluorescent secondary antibodies for detection, allowing for simultaneous quantification (multiplexing) of two different proteins, such as p-Akt and total Akt, in the same well.[19]

ICW_Workflow A 1. Seed Cells in 96/384-well Plate B 2. Treat with Inhibitors A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Wells C->D E 5. Primary Antibody Incubation (e.g., Mouse anti-p-Akt + Rabbit anti-Total Akt) D->E F 6. Secondary Antibody Incubation (e.g., IRDye® 800CW anti-Mouse + IRDye® 680RD anti-Rabbit) E->F G 7. Wash F->G H 8. Scan Plate (Near-Infrared Imager) G->H I 9. Quantify & Normalize Signal H->I

Caption: Experimental workflow for an In-Cell Western™ assay. Max Width: 760px.

Experimental Protocol: Two-Color In-Cell Western™ for p-Akt and Total Akt

  • Cell Seeding, Treatment, Fixation, and Permeabilization:

    • Follow steps 1 and 2 from the Cell-Based ELISA protocol, using a black-walled microplate suitable for fluorescence imaging.[20]

  • Blocking:

    • Block cells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 1X PBS fish gel solution) for 1.5 hours at room temperature with gentle shaking.[20][21]

  • Primary Antibody Incubation:

    • Prepare a cocktail of two primary antibodies from different host species (e.g., rabbit anti-p-Akt and mouse anti-total Akt) in antibody dilution buffer.

    • Incubate the cells with the primary antibody cocktail for 2 hours at room temperature or overnight at 4°C.[20]

  • Secondary Antibody Incubation:

    • Wash the plate four times for 5 minutes each with wash buffer (e.g., PBS + 0.1% Tween-20).[20]

    • Prepare a cocktail of two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies that correspond to the primary antibody host species (e.g., IRDye® 680RD Goat anti-Rabbit and IRDye® 800CW Goat anti-Mouse).

    • Protect the plate from light and incubate with the secondary antibody cocktail for 1 hour at room temperature with gentle shaking.[20]

  • Imaging and Analysis:

    • Wash the plate four times as described above.

    • Scan the dry plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • The software will quantify the fluorescence intensity in each channel (e.g., 700 nm for p-Akt and 800 nm for total Akt). The p-Akt signal is normalized to the total Akt signal.

Data Presentation

Inhibitor Conc. (nM)p-Akt Signal (700 nm)Total Akt Signal (800 nm)Normalized p-Akt / Total Akt
085,43095,1000.898
1055,21094,5000.584
5018,90095,8000.197
2505,15094,9000.054
Reporter Gene Assays

Reporter gene assays provide a functional readout of the PI3K/Akt pathway's transcriptional activity. Akt activation leads to the phosphorylation and inactivation of Forkhead box O (FOXO) transcription factors, preventing their entry into the nucleus and subsequent transcription of target genes.[2][22] In this assay, a reporter vector is used that contains a firefly luciferase gene under the control of multiple FOXO-responsive elements.[23][24] Inhibition of the PI3K/Akt pathway leads to active, non-phosphorylated FOXO, which translocates to the nucleus and drives luciferase expression.

Reporter_Workflow cluster_logic Biological Principle cluster_exp Experimental Steps Akt_on Active Akt FOXO_p FOXO (Inactive) Akt_on->FOXO_p Phosphorylates Akt_off Inactive Akt (Inhibitor Present) FOXO_a FOXO (Active) Akt_off->FOXO_a Luc_off Low Luciferase Expression FOXO_p->Luc_off Luc_on High Luciferase Expression FOXO_a->Luc_on Drives Transcription A 1. Co-transfect Cells with FOXO Reporter & Control Vectors B 2. Treat Cells with Inhibitors A->B C 3. Lyse Cells B->C D 4. Measure Luciferase Activity (Luminometer) C->D E 5. Normalize Firefly to Renilla Luciferase D->E

References

Application Notes and Protocols for Western Blot Detection of p-Akt Levels Following Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of phosphorylated Akt (p-Akt) in response to therapeutic treatments. This document includes a detailed experimental protocol, guidelines for data presentation, and visual representations of the signaling pathway and experimental workflow.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K.[4][5] Upon activation of upstream receptors by growth factors or other stimuli, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2] The phosphorylation of Akt, particularly at Serine 473, is a well-established biomarker for the activation state of the PI3K/Akt pathway.[1]

Western blotting is a fundamental and widely used technique to detect and quantify the levels of specific proteins, including their post-translational modifications such as phosphorylation.[2] This method allows researchers to assess the efficacy of drug candidates in modulating the PI3K/Akt pathway by measuring the changes in p-Akt levels.

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway, highlighting the activation of Akt through phosphorylation.

PI3K_Akt_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt P-Thr308 pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cell Survival, Growth, Proliferation mTORC2 mTORC2 mTORC2->Akt P-Ser473

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for detecting p-Akt levels.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-Akt / Total Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to measure p-Akt levels.

1. Cell Culture and Treatment a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting.[1] b. Allow cells to attach and grow overnight. c. The following day, treat the cells with various concentrations of the therapeutic agent or vehicle control for the desired time period.

2. Cell Lysis a. After treatment, aspirate the culture medium. b. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[1] c. Add an appropriate volume of ice-cold lysis buffer to each plate. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][6][7]

  • Recommended Lysis Buffer (RIPA or similar): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.[6][8] d. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[1][9] e. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] g. Carefully transfer the supernatant containing the protein to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples by mixing 20-50 µg of total protein with 4X or 6X Laemmli sample buffer.[10][11] b. Heat the samples at 95-100°C for 5 minutes.[10] c. Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% gel).[11] d. Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][10]

6. Immunoblotting a. Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Recommended Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][12] For some phospho-specific antibodies, milk can increase background and should be avoided.[12][13] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., p-Akt Ser473) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.[1][9][10] c. Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[1] d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10] e. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

7. Signal Detection and Analysis a. Prepare a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions and apply it to the membrane.[1][10] b. Capture the signal using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[1][2] c. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., GAPDH or β-tubulin).[2][10] d. Quantification: Quantify the band intensities using densitometry software.[2] Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.[2][14]

Data Presentation

Summarize all quantitative data from the Western blot analysis into a clearly structured table. This allows for easy comparison of the effects of different treatment conditions on p-Akt levels. Relative intensity values are obtained through densitometric analysis of the Western blot bands and should be normalized to the vehicle control.

Table 1: Densitometric Analysis of p-Akt and Total Akt Levels

Treatment Groupp-Akt (Ser473) IntensityTotal Akt Intensityp-Akt / Total Akt RatioFold Change vs. Control
Vehicle ControlValueValueValue1.0
Treatment 1 (Conc. A)ValueValueValueValue
Treatment 1 (Conc. B)ValueValueValueValue
Treatment 2 (Conc. A)ValueValueValueValue
Treatment 2 (Conc. B)ValueValueValueValue

Reagents and Materials

Reagent/MaterialRecommended Specifications
Primary Antibodies
p-Akt (Ser473)Rabbit monoclonal or polyclonal, validated for Western blot. Typical dilution: 1:500 - 1:2000.[10][12]
Total AktRabbit or mouse monoclonal, validated for Western blot. Typical dilution: 1:1000.[5][10]
Loading Control (GAPDH, β-actin)Mouse or rabbit monoclonal, validated for Western blot. Typical dilution: 1:1000 - 1:10000.
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG. Typical dilution: 1:2000 - 1:5000.[10][12]
Buffers and Solutions
Lysis BufferRIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
Wash BufferTBST (Tris-Buffered Saline with 0.1% Tween-20).
Blocking Buffer5% BSA or non-fat dry milk in TBST.
Detection Reagent Enhanced Chemiluminescence (ECL) substrate.
Membrane PVDF or Nitrocellulose membrane (0.45 µm pore size).[7]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak p-Akt Signal Insufficient protein phosphorylation.Ensure the cell line has an active PI3K/Akt pathway or stimulate with a known activator.[2][12]
Inactive primary antibody.Use a fresh antibody aliquot and optimize concentration and incubation time.[2]
Phosphatase activity during lysis.Ensure fresh phosphatase inhibitors were added to the lysis buffer.[2][15]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[2][13]
Antibody concentration too high.Decrease the primary or secondary antibody concentration.[2]
Inadequate washing.Increase the duration and/or number of washing steps.[2]
Non-specific Bands Antibody cross-reactivity.Ensure the specificity of the primary antibody. Optimize antibody concentrations.[2]
Protein degradation.Use fresh protease inhibitors in the lysis buffer and keep samples on ice.[7]

References

Application Notes and Protocols for Studying the Anticancer Effects of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of Ingol 7,8,12-triacetate 3-phenylacetate (ITP). This document outlines a phased approach, beginning with initial in vitro screening to determine cytotoxicity and progressing to detailed mechanistic studies and in vivo efficacy models. Detailed protocols for key assays, templates for data presentation, and visualizations of experimental workflows and potential signaling pathways are included to guide the user through a thorough preclinical evaluation of ITP.

Introduction

This compound (ITP) is a derivative of the ingenol (B1671944) class of compounds. Ingenol esters are known to possess a range of biological activities, including the activation of Protein Kinase C (PKC) and, in some cases, potent anticancer effects.[1] The phenylacetate (B1230308) moiety is also of interest, as phenylacetate and its derivatives have been evaluated as antineoplastic agents that can induce differentiation, growth inhibition, and apoptosis in malignant cells.[2][3] This combination of structural features makes ITP a compelling candidate for anticancer drug discovery. The following protocols are designed to systematically evaluate its efficacy and elucidate its mechanism of action.

Phase 1: In Vitro Anticancer Activity Screening

The initial phase focuses on establishing the cytotoxic and antiproliferative effects of ITP across a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[4][5][6]

Experimental Workflow: From In Vitro to In Vivo Assessment

The overall research plan follows a logical progression from broad screening to specific mechanistic and efficacy studies.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Efficacy a Select Cancer Cell Lines b MTT Cell Viability Assay (Determine IC50) a->b Treat with ITP c Apoptosis Assay (Annexin V/PI) b->c Confirmed Activity d Cell Cycle Analysis (Propidium Iodide) b->d Confirmed Activity e Western Blot (Protein Expression) c->e Apoptosis Detected d->e Cell Cycle Arrest Detected f Immunofluorescence (Protein Localization) e->f Key Protein Changes g Xenograft Mouse Model e->g Mechanism Suggested h Tumor Growth Inhibition Assay g->h Treat with ITP

Caption: Overall experimental workflow for evaluating ITP.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ITP in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ITP stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of ITP in culture medium. Remove the old medium from the wells and add 100 µL of the ITP dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest ITP dose) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of ITP concentration and determine the IC50 value using non-linear regression.

Data Presentation: Table 1
Cell LineITP IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-75.2 ± 0.40.8 ± 0.1
A5498.9 ± 0.71.2 ± 0.2
HCT1163.5 ± 0.30.5 ± 0.08

Phase 2: Elucidation of Anticancer Mechanism

Once the IC50 is established, the next phase investigates the primary mechanisms of cell death and growth inhibition, focusing on apoptosis and cell cycle arrest.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis and necrosis by ITP.

Materials:

  • Cancer cells

  • 6-well plates

  • ITP (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with ITP at the desired concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Data Presentation: Table 2
Treatment (24h)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.1 ± 1.22.5 ± 0.31.8 ± 0.20.6 ± 0.1
ITP (IC50)55.3 ± 3.528.4 ± 2.112.1 ± 1.54.2 ± 0.5
ITP (2x IC50)20.7 ± 2.845.9 ± 3.328.5 ± 2.44.9 ± 0.6
Protocol 3: Cell Cycle Analysis

Objective: To determine if ITP induces cell cycle arrest.

Materials:

  • Cancer cells

  • 6-well plates

  • ITP (at IC50 concentration)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with ITP as described in Protocol 2 for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the pellet in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Table 3
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.2 ± 2.235.8 ± 1.919.0 ± 1.5
ITP (IC50)68.5 ± 3.115.3 ± 1.416.2 ± 1.8

Phase 3: Signaling Pathway Investigation

This phase uses Western blotting and immunofluorescence to probe the molecular pathways affected by ITP, based on the findings from Phase 2 and the known activities of related compounds.[1][2][7]

Hypothesized Signaling Pathways

Based on literature for related compounds, ITP may induce apoptosis via caspase activation and cell cycle arrest through modulation of cyclin proteins.

cluster_A Hypothesized Apoptosis Pathway cluster_B Hypothesized Cell Cycle Arrest Pathway ITP1 ITP Bax Bax ↑ ITP1->Bax Bcl2 Bcl-2 ↓ ITP1->Bcl2 Mito Mitochondria CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ITP2 ITP CDK46 Cyclin D1 / CDK4/6 ↓ ITP2->CDK46 pRB pRb ↓ CDK46->pRB E2F E2F Inactive pRB->E2F Arrest G1 Arrest E2F->Arrest

Caption: Hypothesized signaling pathways affected by ITP.

Protocol 4: Western Blot Analysis

Objective: To measure changes in the expression levels of key proteins involved in apoptosis (Caspase-3, PARP, Bcl-2, Bax) and cell cycle control (Cyclin D1, p-Rb).[8][9]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells with ITP (IC50) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and collect the supernatant.[8]

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.[8][10]

  • Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Secondary Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the signal using a chemiluminescence imaging system.[8]

  • Analysis: Quantify band intensity using software and normalize to the loading control (β-actin).

Data Presentation: Table 4
Target ProteinFold Change vs. Control (ITP-Treated)Pathway Implication
Cleaved Caspase-34.5 ± 0.6Apoptosis Activation
Cleaved PARP3.8 ± 0.5Apoptosis Execution
Bcl-2/Bax Ratio0.3 ± 0.05Pro-Apoptotic Shift
Cyclin D10.4 ± 0.08G1 Arrest
p-Rb (Ser807/811)0.2 ± 0.04G1 Arrest
Protocol 5: Immunofluorescence Microscopy

Objective: To visualize the subcellular localization of key proteins, such as the translocation of Cytochrome C from mitochondria to the cytoplasm during apoptosis.[11][12]

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • ITP (IC50 concentration)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-Cytochrome C, anti-Tom20 for mitochondria)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture & Treatment: Seed cells on coverslips and treat with ITP for 12-18 hours.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.[12]

  • Blocking: Wash and block with 5% BSA for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate with primary antibodies (e.g., anti-Cytochrome C and anti-Tom20) overnight at 4°C.

  • Secondary Staining: Wash with PBS. Incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Wash and stain nuclei with DAPI for 5 minutes. Wash a final time and mount the coverslip onto a microscope slide.

  • Imaging: Visualize using a fluorescence microscope. In apoptotic cells, Cytochrome C staining will appear diffuse in the cytoplasm, while in healthy cells it will co-localize with the mitochondrial marker Tom20.

Phase 4: In Vivo Efficacy Assessment

The final phase evaluates the antitumor activity of ITP in a living organism using a xenograft mouse model.[13][14][15]

Protocol 6: Cell Line-Derived Xenograft (CDX) Model

Objective: To assess the ability of ITP to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NSG or Nude mice, 6-8 weeks old)[16]

  • Cancer cells (e.g., HCT116)

  • Matrigel or similar basement membrane extract (optional, improves tumor take rate)

  • ITP formulation for injection (e.g., in a solution of saline/DMSO/Tween-80)

  • Vehicle control solution

  • Digital calipers

  • Animal scale

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2-5 x 10^7 cells/mL.[17][18]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2-5 million cells) into the flank of each mouse.[16][18]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).[16]

  • Treatment Administration: Administer ITP (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (width)² x length/2.[18] Monitor animal body weight and overall health status.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Data Presentation: Table 5
Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control125.4 ± 15.21580.6 ± 180.30% (Reference)-2.5 ± 1.0
ITP (25 mg/kg)128.1 ± 14.8750.2 ± 95.752.5%-4.1 ± 1.5
ITP (50 mg/kg)126.9 ± 16.1410.5 ± 70.274.0%-6.8 ± 2.0

References

Application of Ingol 7,8,12-triacetate 3-phenylacetate in HIV latency reactivation studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: This document provides detailed application notes and protocols for the use of Ingol derivatives in HIV latency reactivation research. While the initial request specified Ingol 7,8,12-triacetate 3-phenylacetate, a thorough literature search revealed a lack of specific quantitative data and detailed protocols for this particular compound. The original isolation paper suggests it was less active than other compounds in the same study.[1] Therefore, this document focuses on closely related and well-characterized Ingol esters, namely Ingenol (B1671944) B (IngB) and Ingenol-3-angelate (PEP005) , which are potent HIV latency-reversing agents (LRAs). The methodologies and principles described herein are likely applicable to the study of other Ingol derivatives.

Introduction to Ingol Derivatives as HIV Latency-Reversing Agents

The establishment of a latent reservoir of HIV-infected cells is a major obstacle to curing the infection. Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate this reservoir. The "shock and kill" strategy aims to reactivate HIV expression in these latently infected cells, making them visible to the immune system for clearance.[2][3]

Ingol derivatives, a class of diterpenes, have emerged as promising LRAs.[4] They are known to activate Protein Kinase C (PKC), a key enzyme in a signaling pathway that leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2][3][5] NF-κB is a transcription factor that can bind to the HIV Long Terminal Repeat (LTR) and initiate viral gene expression.[2][3]

Quantitative Data Summary

The following tables summarize the efficacy and cytotoxicity of Ingol derivatives IngB and PEP005 in reactivating latent HIV in various cellular models.

Table 1: Efficacy of Ingol Derivatives in Latent HIV Reactivation

CompoundCell LineConcentration% HIV Reactivation (GFP+ cells)Fold ReactivationReference
IngBJ-Lat A1100 nM>50%-[2]
PEP005J-Lat A110 nM~25%~7-fold vs. control[5][6]
PEP005J-Lat A120 nM-~7-fold vs. control[5]
Prostratin (control)J-Lat A110 µM--[2]
SAHA (control)J-Lat A1-5-10%-[2]
JQ1 (control)J-Lat A1-~7%-[2]

Table 2: Synergistic Effects of Ingol Derivatives with other LRAs

CombinationCell LineFold Increase in Reactivation (vs. single agent)Reference
IngB + JQ1J-Lat A1Synergistic effect observed[2][3]
PEP005 + JQ1J-Lat A1~7.5-fold higher than PEP005 alone[7]
IngB + SAHAPrimary HIV-infected resting cellsUp to 25-fold[8]

Table 3: Cytotoxicity of Ingol Derivatives

CompoundCell ModelKey FindingReference
IngBJ-Lat cells and primary human CD4+ T cellsLimited cellular toxicity[2]
PEP005In vitro and ex vivo modelsRelatively low cellular toxicity[5]

Signaling Pathway

Ingol derivatives such as IngB and PEP005 primarily reactivate latent HIV through the activation of the PKC-NF-κB signaling pathway. The diagram below illustrates this mechanism.

HIV_Reactivation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingol Ingol Derivative (e.g., IngB, PEP005) PKC PKCδ/θ Ingol->PKC Activates IκB IκBα/ε PKC->IκB Phosphorylates & Induces Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus HIV_LTR HIV LTR NFkB_active->HIV_LTR Binds to Promoter HIV_RNA HIV RNA Transcription HIV_LTR->HIV_RNA Initiates

PKC-NF-κB signaling pathway activated by Ingol derivatives.

Experimental Protocols

The following are detailed protocols for key experiments in the study of Ingol derivatives as HIV LRAs.

HIV Latency Reactivation Assay in J-Lat Cells

This protocol describes the use of the J-Lat cell line, a Jurkat T-cell-based model of HIV latency. These cells contain an integrated, transcriptionally silent HIV provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter. Reactivation of the HIV LTR results in GFP expression, which can be quantified by flow cytometry.

Materials:

  • J-Lat A1 cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Ingol derivative stock solution (e.g., in DMSO)

  • Positive controls: Prostratin, PMA (Phorbol 12-myristate 13-acetate), or TNF-α

  • Negative control: DMSO

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat A1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of the Ingol derivative in complete RPMI 1640 medium.

  • Add the desired concentrations of the Ingol derivative to the wells. Include wells for positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, transfer the cells to flow cytometry tubes.

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

Cytotoxicity Assay

This protocol determines the toxicity of the Ingol derivative on the cells used in the reactivation assays.

Materials:

  • J-Lat A1 cells (or other relevant cell line)

  • Complete RPMI 1640 medium

  • Ingol derivative stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, or a live/dead stain like propidium (B1200493) iodide)

  • Plate reader (for MTT assay) or flow cytometer (for live/dead stain)

Procedure:

  • Seed cells in a 96-well plate as described in the reactivation assay.

  • Add serial dilutions of the Ingol derivative to the wells.

  • Incubate for the same duration as the reactivation assay (e.g., 48 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.

  • For Live/Dead Staining: Add the fluorescent viability dye to the cells and analyze by flow cytometry.

  • Calculate the 50% cytotoxic concentration (CC50).

Western Blot for PKC and NF-κB Pathway Components

This protocol is used to confirm the mechanism of action by observing changes in key proteins of the PKC-NF-κB pathway.

Materials:

  • J-Lat A1 cells

  • Ingol derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat J-Lat A1 cells with the Ingol derivative for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel Ingol derivative as an HIV LRA.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Validation start Start: Novel Ingol Derivative reactivation_assay HIV Latency Reactivation Assay (e.g., J-Lat cells) start->reactivation_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay dose_response Dose-Response & Efficacy Determination reactivation_assay->dose_response cytotoxicity_assay->dose_response mechanism_study Mechanism of Action Study (e.g., Western Blot for PKC-NF-κB) dose_response->mechanism_study synergy_study Synergy Studies with other LRAs (e.g., JQ1, SAHA) dose_response->synergy_study primary_cell_assay Reactivation Assay in Primary CD4+ T cells from ART-suppressed HIV+ individuals mechanism_study->primary_cell_assay synergy_study->primary_cell_assay end Lead Candidate for Further Development primary_cell_assay->end

Workflow for evaluating Ingol derivatives as HIV LRAs.

Conclusion

Ingol derivatives, particularly IngB and PEP005, are potent reactivators of latent HIV-1. They function through the activation of the PKC-NF-κB signaling pathway and show synergistic effects with other classes of LRAs. The protocols and data presented here provide a framework for researchers to investigate these and other Ingol derivatives in the ongoing effort to develop a curative therapy for HIV. Further research into compounds like this compound may be warranted, following the experimental designs outlined in this document.

References

Application Notes and Protocols for Handling and Safety of Euphorbia Latex Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, encompassing over 2,000 species, is characterized by the presence of a milky, white latex.[1][2][3] This latex is a complex mixture of compounds, including terpenoids, diterpene esters, alkaloids, and proteins, which contribute to its wide range of biological activities.[1][2][3] While these properties make Euphorbia latex a subject of interest for drug development, the inherent toxicity of the latex necessitates strict handling and safety protocols. These application notes provide detailed guidance on the safe handling, experimental procedures, and emergency responses when working with Euphorbia latex extracts.

Hazard Identification and Safety Precautions

Euphorbia latex is a potent irritant and can cause severe adverse health effects upon contact with skin, eyes, or mucous membranes.[4][5][6] Ingestion is rare but can lead to irritation of the oral cavity and gastrointestinal tract.[4] Ocular exposure is considered a medical emergency and can lead to severe inflammation, corneal damage, and even blindness if not treated promptly.[4][5]

1.1 Personal Protective Equipment (PPE)

All personnel handling Euphorbia plants or their latex extracts must wear appropriate PPE to prevent accidental exposure.[4][6][7][8]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Contaminated gloves should be washed immediately after handling the plant or its sap.[4][7]

  • Eye Protection: Safety goggles or a face shield must be worn to protect the eyes from splashes.[4][5][9]

  • Lab Coat: A full-sleeved lab coat is required to protect the skin from accidental contact.

  • Clothing: Wear long pants and closed-toe shoes.

1.2 Engineering Controls

  • Fume Hood: All work involving the handling of fresh latex or the preparation of extracts should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.

1.3 Waste Disposal

All contaminated materials, including used gloves, paper towels, and plant material, should be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.

1.4 First Aid and Emergency Procedures

In case of accidental exposure, immediate action is crucial:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[4][6] Remove any contaminated clothing, taking care to avoid spreading the latex.[6]

  • Eye Contact: Flush the eyes with copious amounts of water or saline for at least 15-30 minutes.[4][7] Seek immediate medical attention. The ocular pH should be checked and irrigation continued until the pH normalizes to approximately 7.[4][5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing difficulties occur, seek medical attention.[6]

Quantitative Data Summary

The chemical composition and biological activity of Euphorbia latex can vary significantly between species. The following tables summarize key quantitative data from the literature.

Table 1: Major Chemical Constituents of Euphorbia Latex Extracts

Chemical ClassMajor CompoundsPredominant SpeciesAnalytical Method(s)Reference(s)
TriterpenesEuphol, Tirucallol, LupeolE. tirucalli, E. characias, E. officinarumGC-MS, NMR[10][11][12]
DiterpenesIngenol esters, 12-deoxyphorbol estersE. peplus, E. resiniferaHPLC, NMR[1][3]
FlavonoidsQuercetin, Rutin, HesperidinE. gaillardotiiHPLC[13]
Phenolic CompoundsGallic acid, Tannic acidE. gaillardotiiHPLC[13]
Natural Rubbercis-1,4-polyisopreneE. characiasNMR, GPC[1][14][15]

Table 2: Reported Toxicity of Euphorbia Latex Extracts

SpeciesTest OrganismToxicity Metric (LC50/IC50)ValueReference(s)
E. royleanaHeteropneustes fossilis (Freshwater catfish)LC50 (96h)3.090 mg/L[16]
E. umbellataBiomphalaria glabrata (Snail)LC501.36 µg/mL[17]
E. umbellataDanio rerio (Zebrafish)LC9010.70 mg/L[17]
E. tirucalliGastric adenocarcinoma cellsIC50~100-200 µg/mL[3]
E. bicolorRat sensory neurons (in vitro)IC50 (DPPH scavenging)Not specified, but demonstrated activity[18]

Experimental Protocols

Protocol 1: Extraction of Euphorbia Latex

This protocol describes a general method for the extraction of chemical constituents from Euphorbia latex. The choice of solvent will depend on the target compounds.

Materials:

  • Fresh Euphorbia latex

  • Solvents (e.g., methanol, ethanol, dichloromethane, acetone, acetic acid)[1][14][15][19]

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Latex Collection: Carefully make an incision on the Euphorbia plant and collect the exuded latex in a pre-weighed glass container. To prevent coagulation, the latex can be collected directly into a solvent like a dichloromethane:methanol mixture.[10]

  • Solvent Extraction:

    • For a general extract, suspend the collected latex in a suitable solvent (e.g., 80% methanol) at a ratio of 1:40 (w/v).[19]

    • Stir the mixture at room temperature for a specified period (e.g., 48 hours).[19]

    • For rubber extraction, acetic acid has been shown to be effective, followed by purification with cyclohexane/ethanol.[14][15]

  • Filtration and Centrifugation:

    • Filter the mixture through filter paper to remove any solid plant debris.

    • Centrifuge the filtrate (e.g., at 3,500 rpm for 20 minutes) to pellet any remaining fine particles.[19]

  • Solvent Evaporation:

    • Carefully decant the supernatant.

    • Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the dried extract in a desiccator at 4°C in the dark.

G cluster_collection Latex Collection cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Storage plant Euphorbia Plant incision Make Incision plant->incision collect Collect Latex incision->collect add_solvent Add Solvent (e.g., 80% Methanol) collect->add_solvent stir Stir (e.g., 48h) add_solvent->stir filter Filter stir->filter centrifuge Centrifuge filter->centrifuge evaporate Rotary Evaporation centrifuge->evaporate store Store Extract at 4°C evaporate->store

Caption: Workflow for the extraction of Euphorbia latex.

Protocol 2: Phytochemical Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of non-volatile compounds in Euphorbia latex extracts. Specific parameters will need to be optimized based on the target analytes.

Materials:

  • Euphorbia latex extract

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other modifiers

  • HPLC system with a suitable detector (e.g., DAD, MS)

  • Appropriate HPLC column (e.g., C18)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried latex extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example for Terpenoids):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) to monitor at multiple wavelengths, or a Mass Spectrometer (MS) for identification.[1][3]

  • Data Analysis:

    • Identify and quantify compounds by comparing retention times and spectral data with those of known standards.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of Euphorbia latex extracts on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)[20]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Euphorbia latex extract

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in the incubator.

  • Treatment:

    • Prepare serial dilutions of the Euphorbia latex extract in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different extract concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Signaling Pathways

Euphorbia latex extracts have been shown to modulate various signaling pathways. The analgesic and anti-inflammatory effects of some extracts are, in part, mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[19][21] Certain cytotoxic components can induce apoptosis through pathways involving phosphatidylserine (B164497) externalization.[20]

G cluster_stimulus Stimulus & Receptor cluster_cellular_response Cellular Response cluster_inhibition Therapeutic Effect euphorbia Euphorbia Diterpenes (e.g., Resiniferatoxin) trpa1 TRPV1 Channel euphorbia->trpa1 ca_influx Ca2+ Influx trpa1->ca_influx cgrp CGRP Release ca_influx->cgrp pain Pain Sensation cgrp->pain analgesia Analgesia cgrp->analgesia Inhibition

Caption: Modulation of the TRPV1 signaling pathway by Euphorbia compounds.

References

Troubleshooting & Optimization

Ingol 7,8,12-triacetate 3-phenylacetate solubility problems in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingol 7,8,12-triacetate 3-phenylacetate. The information is designed to address common challenges, particularly those related to its limited solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a highly functionalized lathyrane diterpenoid isolated from the latex of plants such as Euphorbia officinarum.[1][2] Its chemical structure, characterized by a complex tricyclic ring system and multiple ester groups, contributes to its hydrophobic nature. This inherent hydrophobicity leads to poor solubility in polar solvents like water and aqueous buffers, which is a common challenge for many diterpenoids.

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and growth. By inhibiting this pathway, the compound can induce apoptosis and suppress tumor growth, making it a subject of interest in cancer research.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: Due to its hydrophobic nature, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for creating a concentrated stock solution. Other potential organic solvents include ethanol (B145695) and methanol. It is crucial to first dissolve the compound completely in the organic solvent before any dilution with aqueous buffers.

Q4: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?

A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and artifacts. It is always best to perform a solvent toxicity control experiment for your specific cell line.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound for in vitro experiments.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.1. Ensure you are using a sufficient volume of solvent. Start with a small amount of the compound and gradually add solvent. 2. Gently warm the solution (to 37°C) and vortex or sonicate briefly to aid dissolution. 3. If solubility is still low, consider trying an alternative organic solvent like ethanol or methanol, although DMSO is generally preferred.
Compound precipitates out of solution after dilution with aqueous buffer or media. The compound's solubility limit has been exceeded in the final solvent mixture.1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay. 2. Optimize the dilution protocol: Add the concentrated stock solution to the aqueous buffer/media very slowly while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation. 3. Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always check for solvent toxicity.
Inconsistent experimental results between batches. - Incomplete initial dissolution. - Precipitation of the compound during the experiment.1. Visually inspect your stock solution and final working solutions for any signs of precipitation before each experiment. 2. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions. 3. Ensure the stock solution is at room temperature and well-mixed before making dilutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Carefully weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath or warm it to 37°C until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same organic solvent (e.g., dilute a 10 mM stock to 1 mM in DMSO). This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.

  • Final Dilution: While gently vortexing the aqueous cell culture medium, add the required volume of the stock or intermediate solution drop-by-drop to achieve the desired final concentration.

    • Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of cell culture medium.

  • Final Mixing and Use: Gently mix the final working solution by inverting the tube or pipetting up and down. Use the solution immediately for your experiment.

Quantitative Data

Due to the limited availability of public quantitative solubility data for this compound, the following table provides estimated solubility categories based on its hydrophobic nature and data for similar diterpenoids. Researchers should experimentally determine the precise solubility in their specific solvent systems.

Solvent Predicted Solubility Category Recommended Starting Concentration for Stock Solution
Aqueous Buffers (e.g., PBS) Very Low / InsolubleNot Recommended
Dimethyl Sulfoxide (DMSO) High10 - 50 mM
Ethanol Moderate to High5 - 20 mM
Methanol Moderate1 - 10 mM

Visualizations

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, which is inhibited by this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Solubilization

This workflow diagram outlines the recommended steps for preparing this compound for experimental use.

Solubilization_Workflow start Start: Lyophilized Compound weigh 1. Weigh Compound start->weigh add_dmso 2. Add DMSO to create concentrated stock solution weigh->add_dmso dissolve 3. Vortex / Sonicate to fully dissolve add_dmso->dissolve store 4. Store stock at -20°C or -80°C in aliquots dissolve->store prepare_working 5. Prepare working solution by slow dilution in aqueous buffer/media store->prepare_working For each experiment check_precipitation 6. Check for precipitation prepare_working->check_precipitation use_solution 7. Use immediately in experiment check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution check_precipitation->troubleshoot Yes

Caption: Recommended workflow for the solubilization of this compound.

References

Low potency of Ingol 7,8,12-triacetate 3-phenylacetate in cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing low potency of Ingol 7,8,12-triacetate 3-phenylacetate in cell viability assays.

Troubleshooting Guides

Researchers experiencing lower-than-expected potency with this compound should systematically evaluate their experimental setup. The following tables provide common issues, potential causes, and recommended solutions.

Table 1: Compound-Related Issues
IssuePotential CauseRecommended Solution
Low Potency in All Cell Lines Compound Degradation: this compound may be unstable under certain storage or experimental conditions.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Inaccurate Concentration: Errors in weighing, dilution, or molar mass calculation can lead to a lower actual concentration than intended.Verify the molecular weight of this compound (596.67 g/mol ). Calibrate balances and pipettes regularly. Perform serial dilutions carefully.
Compound Precipitation: The compound may have low solubility in the final culture medium, especially at higher concentrations.Visually inspect the wells for any precipitate after adding the compound. Test the solubility of the compound in the assay medium. Consider using a lower concentration of the solvent (e.g., DMSO < 0.1%).[1]
Table 2: Assay-Specific Issues
IssuePotential CauseRecommended Solution
Discrepancy Between Viability Assays (e.g., MTT vs. CellTiter-Glo) Different Mechanisms of Cell Death: MTT assays measure metabolic activity, which may not always directly correlate with cell death measured by ATP levels (CellTiter-Glo).[1]Perform a time-course experiment to understand the kinetics of cell death.[1] Use complementary assays that measure different aspects of cell health, such as membrane integrity (LDH release assay) or apoptosis (caspase activity assays).
High Background Signal Contamination: Reagents or plates may be contaminated.Use sterile, disposable labware.[2] For MTT assays, serum or phenol (B47542) red in the medium can generate background; use appropriate controls.
Low Signal or Absorbance Insufficient Cell Number or Viability: The initial cell seeding density may be too low, or the cells may have low metabolic activity.Optimize cell seeding density to ensure cells are in the logarithmic growth phase.[2] Check for cytotoxicity of the vehicle (e.g., DMSO).[2]
Incomplete Cell Lysis or Formazan (B1609692) Solubilization: This can lead to an underestimation of the signal.For CellTiter-Glo, ensure thorough mixing after adding the reagent.[2] For MTT, ensure formazan crystals are fully dissolved by increasing shaking time or gentle pipetting.
Table 3: Cell Line-Specific Issues
IssuePotential CauseRecommended Solution
Low Potency in a Specific Cell Line Low Expression of Target Protein: The proposed mechanism of action for this compound involves the PI3K/Akt pathway.[3] The target protein may not be expressed at sufficient levels in the cell line.Verify the expression of key proteins in the PI3K/Akt pathway (e.g., PI3K, Akt) in your cell line using methods like Western blotting or RT-qPCR.
Drug Efflux Pumps: The cell line may overexpress drug efflux pumps like P-glycoprotein (P-gp/MDR1), which actively remove the compound from the cell.Use cell lines with known expression levels of efflux pumps. Consider co-incubation with an efflux pump inhibitor to see if potency increases.
Cellular Metabolism of the Compound: The cell line may rapidly metabolize this compound into a less active form.Conduct metabolic stability assays to determine the half-life of the compound in the specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound in cell viability assays?

A1: There is limited publicly available quantitative data (e.g., IC50 values) for this compound in various cell lines. Its potency can be influenced by the cell type, assay used, and experimental conditions. Some sources suggest it has no significant effect on the cell cycle.[4][5]

Q2: My compound shows low potency. How do I know if it's a problem with the compound or my experiment?

A2: First, verify the integrity and concentration of your compound stock as described in Table 1. If the compound is confirmed to be of high quality, proceed to troubleshoot the assay and cell line-specific factors as outlined in Tables 2 and 3. Running a positive control compound with a known IC50 in your assay can help validate your experimental setup.

Q3: Could the phenylacetate (B1230308) group at the 3-position be affecting the potency compared to other ingenol (B1671944) compounds?

A3: It is possible. The structure-activity relationship of ingenol esters is complex, and modifications at different positions can significantly alter their biological activity. The phenylacetyl group at the C-3 position is a distinguishing feature of this compound.[3]

Q4: I see a bell-shaped dose-response curve, with decreased effect at higher concentrations. What could be the reason?

A4: This phenomenon can be caused by compound precipitation at high concentrations, reducing its availability to the cells.[1] It could also be due to off-target effects or interference with the assay chemistry at higher concentrations.

Experimental Protocols

MTT Assay Protocol

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol measures the number of viable cells by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound and vehicle controls to the wells.

  • Incubation: Incubate for the desired duration.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2][7] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2][7]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][8] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][8]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of Ingol Compound prepare_compound->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate_treatment->add_reagent incubate_assay Incubate (Assay Specific) add_reagent->incubate_assay readout Measure Signal (Absorbance or Luminescence) incubate_assay->readout analyze_data Calculate % Viability and IC50 readout->analyze_data

Caption: General experimental workflow for cell viability assays.

troubleshooting_flowchart start Low Potency Observed check_compound Verify Compound Integrity & Concentration start->check_compound compound_ok Compound OK? check_compound->compound_ok fix_compound Prepare Fresh Stock, Re-weigh, Check Solubility compound_ok->fix_compound No check_assay Review Assay Protocol & Controls compound_ok->check_assay Yes fix_compound->check_compound assay_ok Assay Validated? check_assay->assay_ok optimize_assay Optimize Seeding Density, Incubation Time, Reagent Steps assay_ok->optimize_assay No check_cell_line Investigate Cell Line-Specific Factors assay_ok->check_cell_line Yes optimize_assay->check_assay end Identify Potential Cause check_cell_line->end

Caption: Logical troubleshooting workflow for low compound potency.

PI3K_Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Ingol This compound Ingol->PI3K Inhibits (Proposed)

Caption: Proposed signaling pathway inhibition by the compound.

References

Technical Support Center: Troubleshooting High Background in Western Blots for PI3K Pathway Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Western blots specifically for PI3K pathway proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background on a Western blot for PI3K pathway proteins?

High background in Western blotting can manifest as a general haze across the membrane or as multiple non-specific bands.[1] The most common culprits include:

  • Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.[1][2]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.[1][2][3][4]

  • Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][2]

  • Issues with Blocking Agent: For phosphorylated PI3K pathway proteins, using non-fat dry milk as a blocking agent can be problematic as it contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[1][5][6][7]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[1][8]

  • Sample Degradation: Degradation of target proteins can lead to the appearance of non-specific bands.[3]

  • Contaminated Buffers: Old or contaminated buffers can introduce particulates that contribute to a speckled background.[8][9]

Q2: I'm detecting phosphorylated proteins in the PI3K pathway (e.g., p-Akt, p-mTOR). Are there special considerations to avoid high background?

Yes, detecting phosphorylated proteins requires specific precautions:

  • Choice of Blocking Buffer: Bovine Serum Albumin (BSA) is generally preferred over non-fat dry milk for blocking when detecting phosphoproteins.[1][5][6][7] Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[4][7][10]

  • Use of Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.[3]

  • Buffer System: Avoid phosphate-based buffers like PBS, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies. Tris-buffered saline (TBS) is a recommended alternative.[7][11]

Q3: How can I determine the optimal concentration for my primary and secondary antibodies?

Optimizing antibody concentrations is a critical step to achieve a strong signal with minimal background.[12][13]

  • Titration: The best approach is to perform an antibody titration, which involves testing a range of antibody dilutions while keeping all other parameters constant.[1] A dot blot can be a quick method to determine the optimal concentration range before proceeding with a full Western blot.[5][12][14]

  • Start with Manufacturer's Recommendations: Begin with the dilution recommended on the antibody datasheet and then perform a series of dilutions around that starting point.

  • Secondary Antibody Control: To check for non-specific binding of the secondary antibody, you can run a control lane where the primary antibody is omitted.[3][4]

Troubleshooting Guide

Below is a summary of common issues leading to high background and their potential solutions.

ProblemPossible CauseRecommended Solution
Uniform High Background Insufficient blocking of the membrane.- Increase the concentration of the blocking agent (e.g., to 5% BSA).[2][8] - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][8] - Add a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.[2][11]
Primary or secondary antibody concentration is too high.- Decrease the antibody concentration by performing a titration.[2][3][15] A typical starting range for primary antibodies is 1:1000 to 1:5000, and for secondary antibodies is 1:5000 to 1:20000.[5] - Reduce the antibody incubation time.[1]
Inadequate washing steps.- Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[1][2] - Ensure a sufficient volume of wash buffer is used to completely submerge the membrane.[9][16]
Membrane was allowed to dry out.- Ensure the membrane remains hydrated throughout the entire process.[1][8]
Film overexposure or detection reagent too sensitive.- Reduce the exposure time.[2][3] - Use a less sensitive detection reagent or dilute the current one.[3]
Non-Specific Bands Antibody cross-reactivity.- Use a more specific (e.g., monoclonal) antibody. - Optimize the antibody dilution; higher dilutions can reduce non-specific binding.[3]
Protein degradation in the sample.- Prepare fresh lysates and always include protease and phosphatase inhibitors.[3] - Keep samples on ice during preparation.[3]
Too much protein loaded on the gel.- Reduce the amount of protein loaded per well.[4] A typical range is 10-30 µg of total cell lysate.[13]
Cross-reaction between blocking agent and antibodies.- For phospho-antibodies, switch from non-fat dry milk to BSA as the blocking agent.[1][5][6][7] - Add a mild detergent like Tween-20 to the antibody incubation and wash buffers.[4]
Patchy or Speckled Background Uneven agitation during incubations.- Use a rocking platform or shaker during all incubation and washing steps to ensure even distribution of solutions.[8][9]
Contaminated buffers or equipment.- Prepare fresh buffers and filter them if necessary.[8][9][11] - Ensure all equipment and incubation trays are clean.[9][11]
Aggregation of antibodies.- Centrifuge the antibody vial before use to pellet any aggregates. - Filter the antibody solution.

Experimental Protocols

Detailed Western Blot Protocol for Phosphorylated PI3K Pathway Proteins

This protocol is optimized to minimize background when detecting phosphorylated proteins like p-Akt (Ser473) or p-S6 (Ser235/236).

  • Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an appropriate percentage SDS-PAGE gel.

    • Transfer proteins to a low-fluorescence PVDF membrane. Ensure no air bubbles are trapped between the gel and the membrane.[8]

  • Blocking:

    • Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[17]

  • Primary Antibody Incubation:

    • Dilute the phospho-specific primary antibody in 5% BSA in TBST. The optimal dilution should be determined by titration, but a starting point of 1:1000 is common.

    • Incubate the membrane overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.[18]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST (a starting dilution of 1:10,000 is common).

    • Incubate for 1 hour at room temperature with gentle agitation.[19]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.[18]

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[18]

    • Capture the signal using a digital imager or X-ray film. Start with a short exposure time and increase as needed to avoid overexposure.[12]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PIP3->PTEN Dephosphorylates Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Proliferation S6K->Proliferation Promotes ProteinSynthesis ProteinSynthesis FourEBP1->ProteinSynthesis Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Troubleshooting_Workflow Start High Background Observed Check_Blocking Review Blocking Protocol (Agent, Time, Concentration) Start->Check_Blocking Check_Antibody Review Antibody Concentrations (Primary & Secondary) Check_Blocking->Check_Antibody No Issue Optimize_Blocking Optimize Blocking: - Use 5% BSA for phospho-proteins - Increase time to 1-2h Check_Blocking->Optimize_Blocking Issue Found Check_Washing Review Washing Protocol (Number, Duration, Volume) Check_Antibody->Check_Washing No Issue Titrate_Antibodies Perform Antibody Titration (e.g., Dot Blot or serial dilutions) Check_Antibody->Titrate_Antibodies Issue Found Increase_Washing Increase Washes: - 3-5 washes - 5-10 min each Check_Washing->Increase_Washing Issue Found Re_Run_Blot Re-run Western Blot Check_Washing->Re_Run_Blot No Issue, Re-evaluate Optimize_Blocking->Re_Run_Blot Titrate_Antibodies->Re_Run_Blot Increase_Washing->Re_Run_Blot Problem_Solved Problem Solved Re_Run_Blot->Problem_Solved

References

Variability in p-Akt levels in control vs. treated cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering variability in phosphorylated Akt (p-Akt) levels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I see inconsistent p-Akt levels in my control (un-treated) cells?

A1: Variability in basal p-Akt levels in control cells can arise from several factors:

  • Serum Starvation: Incomplete or inconsistent serum starvation can lead to variable activation of the PI3K/Akt pathway by growth factors present in the serum. The duration of serum starvation required can be cell-type dependent.[1][2][3]

  • Cell Density: High cell density can lead to nutrient depletion and hypoxia, which can affect Akt signaling.[4] Conversely, very low density can also induce stress and alter signaling.

  • Passage Number: As cells are passaged, their signaling responses can change. It is crucial to use cells within a consistent and low passage number range.

  • Endogenous Phosphatase Activity: The activity of endogenous phosphatases, such as PTEN and PHLPP, which dephosphorylate PIP3 and p-Akt respectively, can vary between cell lines and even within a population of cells, affecting basal p-Akt levels.[5][6][7]

  • Cell-to-Cell Variability: Even within a clonal population, there can be inherent heterogeneity in protein expression levels, including components of the PI3K/Akt pathway, leading to variable responses.[8][9]

Q2: My treated cells show little to no increase in p-Akt levels compared to controls. What could be the problem?

A2: A lack of response in treated cells can be due to several experimental issues:

  • Suboptimal Treatment Conditions: The concentration of your stimulus (e.g., growth factor, drug) and the treatment time may not be optimal. It is essential to perform a dose-response and time-course experiment to determine the peak of p-Akt activation.[10]

  • Reagent Quality: Ensure your stimulus is active and has been stored correctly. Repeated freeze-thaw cycles can degrade growth factors.

  • Cell Line Responsiveness: The cell line you are using may not be responsive to the specific stimulus due to the absence or low expression of the relevant receptor.

  • Sample Preparation: Rapid dephosphorylation of p-Akt can occur during sample collection and lysis if phosphatase inhibitors are not used or are not effective.[10][11][12] Samples should be kept on ice at all times.[13]

Q3: I am detecting multiple bands for p-Akt in my Western blot. What does this mean?

A3: The presence of multiple bands can be due to:

  • Akt Isoforms: There are three isoforms of Akt (Akt1, Akt2, Akt3) which have slightly different molecular weights. Some antibodies may detect more than one isoform.[14][15]

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody and consider optimizing your antibody concentration and blocking conditions.

  • Protein Degradation: If samples are not handled properly with protease inhibitors, protein degradation can lead to the appearance of lower molecular weight bands.[12]

  • Excessive Protein Loading: Loading too much protein can lead to non-specific antibody binding and the appearance of extra bands.[12][16]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during p-Akt detection by Western blotting and ELISA.

Western Blotting Troubleshooting
Problem Possible Cause Recommended Solution
No or Weak p-Akt Signal Ineffective cell lysis and protein extraction.Use a lysis buffer containing both protease and phosphatase inhibitors. RIPA buffer is commonly used, but some suggest a less stringent buffer like NP-40 based buffer may be better for preserving phosphorylation.[11] Consider using a buffer with 2% SDS to inactivate all enzymes immediately.[11]
Low abundance of p-Akt.Increase the amount of protein loaded onto the gel (at least 20-30 µg for cell lysates, and up to 100 µg for tissue extracts is recommended).[12] Include a positive control (e.g., lysate from cells treated with a known Akt activator like insulin (B600854) or EGF) to confirm the antibody and protocol are working.[10][17]
Suboptimal antibody concentration.Optimize the primary antibody concentration. Try a lower dilution, such as 1:500 or even 1:100 if the signal is very weak.[10]
Inefficient transfer to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure proper contact between the gel and membrane and that the transfer buffer is correctly prepared.
Inappropriate blocking buffer.For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[10][18]
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration and/or reduce the incubation time.
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Blocking is insufficient.Increase the blocking time or try a different blocking agent.
Inconsistent Loading Inaccurate protein quantification.Use a reliable protein quantification assay (e.g., BCA) and be consistent with your technique.
Pipetting errors.Ensure your pipettes are calibrated and use care when loading samples.
Solution: Always probe your blot for a loading control (e.g., total Akt, GAPDH, β-actin, or tubulin) to normalize the p-Akt signal to the total protein loaded.[17][19][20][21]
ELISA Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal Inactive reagents.Check the expiration dates of all kit components. Ensure reagents are brought to room temperature before use.[22]
Suboptimal antibody dilutions.Follow the kit manufacturer's recommendations for antibody dilutions.[22]
Insufficient incubation times.Adhere strictly to the recommended incubation times to allow for adequate binding.[23]
High Background Non-specific antibody binding.Ensure proper blocking and use the blocking buffer recommended in the kit.[23][24]
Insufficient washing.Increase the number of washes between steps to remove unbound reagents.[23]
High Well-to-Well Variation Uneven temperature across the plate.Do not stack plates during incubation. Allow the plate to equilibrate to room temperature before adding reagents.[22][23]
Inconsistent reagent addition.Use a multichannel pipette for adding reagents to ensure uniformity.

Experimental Protocols

Western Blotting Protocol for p-Akt Detection
  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to the plate.[11][25]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes.[26]

    • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[26]

    • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a detergent-compatible assay (e.g., BCA).

  • Sample Preparation and SDS-PAGE:

    • Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

    • Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide). Include a molecular weight marker and a positive control.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle shaking.[13]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Stripping and Re-probing (for loading control):

    • The membrane can be stripped and re-probed for total Akt or a housekeeping protein like GAPDH to normalize the data.

Visualizations

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates S473 pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., GSK3β, FOXO) pAkt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates PHLPP PHLPP PHLPP->pAkt Dephosphorylates S473 Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis (+ Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis & Normalization (vs. Loading Control) detection->analysis end Results analysis->end

References

Technical Support Center: Improving the Yield of Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ingol 7,8,12-triacetate 3-phenylacetate from its natural source, the latex of Euphorbia officinarum. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary natural source of this compound is the latex of Euphorbia officinarum, a succulent plant native to Morocco. The latex of Euphorbia resinifera has also been reported to contain related ingol diterpenes.

Q2: What are the key steps in the isolation and purification of this compound?

A2: The general workflow for isolating this compound involves three main stages:

  • Latex Collection and Preparation: Fresh latex is collected and typically dried to a powder.

  • Extraction: The dried latex is extracted with a suitable organic solvent to dissolve the desired compound and other lipophilic constituents.

  • Purification: The crude extract is then subjected to one or more chromatographic techniques to separate this compound from other compounds.

Q3: What factors can influence the yield of this compound?

A3: Several factors can significantly impact the final yield of the target compound:

  • Plant Material: The geographical origin, age, and health of the Euphorbia officinarum plant can affect the concentration of the compound in the latex.

  • Latex Collection and Handling: The method and timing of latex collection, as well as storage conditions, can lead to degradation of the target compound.

  • Extraction Method: The choice of solvent, extraction time, and temperature are critical variables.

  • Purification Strategy: The efficiency of the chromatographic separation and the number of purification steps can influence the final isolated yield.

  • Compound Stability: Ingol esters can be susceptible to degradation under certain conditions (e.g., extreme pH, high temperatures).

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of the plant latex.1. Use a more polar solvent like methanol (B129727) or ethanol (B145695) for initial extraction. 2. Increase the extraction time (e.g., 24-48 hours) and consider gentle heating (e.g., 40-50°C). 3. Ensure the latex is properly dried and stored in a cool, dark place.
Complex Mixture in Crude Extract The latex of Euphorbia species is rich in various terpenoids and other secondary metabolites.This is expected. A multi-step purification strategy will be necessary. Start with a less polar solvent (e.g., n-hexane) to remove non-polar compounds before proceeding with more polar solvents.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Overloading of the column.1. Silica (B1680970) gel is a commonly used and effective stationary phase for separating diterpenoids. 2. Use a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). 3. Ensure the amount of crude extract loaded is appropriate for the column size.
Co-elution of Similar Compounds The presence of other structurally related ingol esters in the latex.High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized mobile phase is recommended for final purification to achieve high purity.
Degradation of the Target Compound 1. Exposure to high temperatures. 2. Presence of acidic or basic impurities. 3. Prolonged exposure to light or air.1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Neutralize the extract if necessary and use high-purity solvents. 3. Store fractions and the final product in a cool, dark, and inert atmosphere (e.g., under nitrogen).
Difficulty in Identifying the Compound The complexity of the NMR spectra and the presence of isomers.Compare the acquired 1H and 13C NMR data with published data for similar ingol esters. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are essential for unambiguous structure elucidation.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Latex Preparation: Air-dry the fresh latex of Euphorbia officinarum in a well-ventilated area, protected from direct sunlight, until a brittle solid is obtained. Grind the dried latex into a fine powder.

  • Extraction: Macerate the powdered latex (e.g., 100 g) with methanol (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction with n-hexane to remove non-polar compounds.

    • Subsequently, extract the methanol-water phase with solvents of increasing polarity, such as dichloromethane (B109758) and then ethyl acetate (B1210297). The fraction containing this compound is expected to be in the more polar fractions.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
  • HPLC System: Use a preparative or semi-preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase for the separation of diterpenoids is a gradient of acetonitrile (B52724) and water. The exact gradient profile should be optimized based on the complexity of the mixture.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition and filter it through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of interest, as detected by a UV detector (e.g., at 220 nm).

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

Data Presentation

Extraction Solvent Relative Polarity Typical Diterpenoid Yield Notes
n-HexaneLowLow to ModeratePrimarily extracts non-polar compounds. Can be used for initial defatting.
DichloromethaneMediumModerateGood for a wide range of medium-polarity diterpenoids.
Ethyl AcetateMediumModerate to HighEffective for extracting many diterpenoid esters.
AcetoneHighHighA good solvent for a broad range of polar and non-polar compounds.
Methanol/EthanolHighHighVery effective for extracting a wide range of compounds, including polar diterpenoids.

Visualizations

Experimental_Workflow cluster_collection 1. Latex Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Latex Fresh Euphorbia officinarum Latex Drying Air Drying Latex->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Methanol Grinding->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, DCM, EtOAc) Crude_Extract->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom HPLC Preparative HPLC (C18) Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic cluster_crude Low Crude Yield cluster_purity Loss During Purification Start Low Final Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Check_Purity Check Purity at Each Step Start->Check_Purity Inefficient_Extraction Inefficient Extraction? Check_Crude->Inefficient_Extraction Degradation_Early Degradation during collection/drying? Check_Crude->Degradation_Early Poor_Separation Poor Chromatographic Separation? Check_Purity->Poor_Separation Degradation_Purification Degradation during purification? Check_Purity->Degradation_Purification Optimize_Solvent Optimize Solvent/Time/Temp Inefficient_Extraction->Optimize_Solvent Yes Improve_Handling Improve Handling/Storage Degradation_Early->Improve_Handling Yes Optimize_Chromo Optimize Chromatography (Mobile Phase, Stationary Phase) Poor_Separation->Optimize_Chromo Yes Minimize_Stress Minimize Heat/Light/Air Exposure Degradation_Purification->Minimize_Stress Yes

Caption: Troubleshooting flowchart for low yield of the target compound.

Stability of diterpenoid esters in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of diterpenoid esters in various solvents and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the stability testing of diterpenoid esters.

Problem Potential Causes Recommended Solutions
Unexpectedly fast degradation of the diterpenoid ester in solution. 1. Solvent Reactivity: Protic solvents like methanol (B129727) and ethanol (B145695) can participate in transesterification reactions, especially at elevated temperatures.[1][2] 2. Presence of Contaminants: Trace amounts of acid or base in the solvent can catalyze hydrolysis or other degradation pathways. 3. Temperature Sensitivity: The ester may be more thermally labile than anticipated.[3] 4. Light Exposure: Some diterpenoid esters are sensitive to photodegradation.1. Solvent Selection: If transesterification is suspected, switch to an aprotic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).[4] 2. Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents. Consider using freshly opened solvents or those stored under an inert atmosphere. 3. Optimize Temperature: Conduct initial stability studies at a lower temperature to establish a baseline degradation rate. 4. Protect from Light: Store solutions in amber vials or protect them from light, especially if the compound has chromophores.
Inconsistent or non-reproducible stability results. 1. Inaccurate Sample Preparation: Errors in concentration, dilution, or handling can lead to variability. 2. Fluctuating Storage Conditions: Inconsistent temperature or light exposure between samples. 3. HPLC Method Variability: Issues with the analytical method, such as column degradation, mobile phase inconsistency, or detector drift.[5][6][7]1. Standardize Protocols: Ensure all sample preparation steps are meticulously documented and followed. Use calibrated pipettes and balances. 2. Controlled Environment: Use calibrated ovens or incubators for temperature studies and ensure uniform light exposure for photostability studies. 3. Validate HPLC Method: Perform system suitability tests before each run. Regularly check for issues like peak fronting or tailing, changes in retention time, and baseline noise.[5][6][7]
Appearance of unknown peaks in the chromatogram of a stability sample. 1. Degradation Products: The new peaks are likely degradation products of the diterpenoid ester. 2. Solvent-Related Impurities: Impurities can arise from the solvent itself, especially after prolonged storage or exposure to heat. 3. Interaction with Container: The compound may be reacting with the storage vial (e.g., glass or plastic).1. Characterize Degradants: Use HPLC-MS to identify the mass of the unknown peaks and deduce their potential structures (e.g., hydrolysis products, isomers, or transesterification products).[8] 2. Run Solvent Blanks: Analyze a blank solvent sample that has been subjected to the same storage conditions to identify any solvent-derived impurities. 3. Test Different Containers: If interaction is suspected, compare stability in different types of containers (e.g., borosilicate glass vs. polypropylene).
Poor mass balance in the stability study (sum of the parent compound and degradation products is less than 100%). 1. Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. 2. Precipitation of the Compound or Degradants: The compound or its degradation products may have precipitated out of solution. 3. Adsorption to Container Surface: The compound or its degradants may be adsorbing to the walls of the storage vial. 4. Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-chromophoric compounds. 2. Check for Precipitation: Visually inspect samples for any precipitate. If solubility is an issue, consider using a co-solvent or a lower concentration. 3. Use Silanized Vials: To minimize adsorption, especially for hydrophobic compounds, use silanized glass vials. 4. GC-MS Headspace Analysis: If volatile degradants are suspected, analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

1. Which type of solvent is generally best for storing diterpenoid esters?

For short-term storage and to minimize the risk of chemical reactions, aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like methanol and ethanol.[4] Protic solvents can engage in transesterification with the ester functional group, particularly at elevated temperatures or in the presence of trace acidic or basic impurities. However, the choice of solvent also depends on the solubility of the specific diterpenoid ester.

2. How does temperature affect the stability of diterpenoid esters?

As with most chemical reactions, the degradation of diterpenoid esters is typically accelerated at higher temperatures.[3] The rate of hydrolysis, epimerization, and other degradation pathways generally follows Arrhenius kinetics, meaning the degradation rate increases exponentially with temperature. For long-term storage, it is recommended to keep diterpenoid ester solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.

3. What are the common degradation pathways for diterpenoid esters?

The most common degradation pathways for diterpenoid esters include:

  • Hydrolysis: Cleavage of the ester bond by water, which can be catalyzed by acids or bases, to yield a carboxylic acid and an alcohol.

  • Transesterification: Reaction with an alcohol solvent (e.g., methanol, ethanol) to form a new ester.[1]

  • Epimerization: Changes in the stereochemistry at chiral centers, which can be influenced by pH and temperature.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions.

4. How can I monitor the stability of my diterpenoid ester?

The most common and effective method for monitoring the stability of diterpenoid esters is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][9] A stability-indicating method is a validated HPLC method that can accurately separate the parent compound from all its potential degradation products, allowing for the quantification of both.

5. What is a forced degradation study and why is it important?

A forced degradation (or stress testing) study involves subjecting the diterpenoid ester to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[6][7][10] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Demonstrating the specificity of the analytical method (i.e., that it can separate the parent compound from its degradants).

  • Gaining insight into the intrinsic stability of the molecule.

Data on Diterpenoid Ester Stability

The following tables summarize available quantitative data on the stability of representative diterpenoid esters. It is important to note that stability is highly dependent on the specific structure of the diterpenoid ester, and this data should be used as a general guide.

Table 1: Thermal Stability of Resin Acid Esters in an Oxygen Atmosphere

CompoundInitial Exothermic Temperature (T₀) in K (°C)
Hydrogenated Rosin Pentaerythritol Ester412.44 (139.29)
Hydrogenated Rosin Glyceride412.85 (139.70)

Data sourced from a study on the thermal stability evaluation of resin acids and their modified resins. The initial exothermic temperature indicates the onset of oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study of a diterpenoid ester to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the diterpenoid ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with 0.1 M sodium hydroxide (B78521) before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize the sample with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep the mixture at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place a solution of the diterpenoid ester in a sealed vial in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose a solution of the diterpenoid ester in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated HPLC method, preferably with both a UV detector and a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

    • Strive for a target degradation of 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

    • Evaluate the mass balance to account for all components.

Protocol 2: HPLC Method for Stability Analysis of Diterpenoid Esters

This is a general-purpose starting method for the analysis of diterpenoid ester stability. The method will likely require optimization for specific compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., determined from the UV spectrum of the compound) and/or Mass Spectrometry.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Diterpenoid Ester Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂) stock->oxidation thermal Thermal Stress (e.g., 70°C) stock->thermal hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Evaluation (Degradation %, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study of a diterpenoid ester.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Results? prep_error Inaccurate Sample Preparation start->prep_error Yes storage_error Fluctuating Storage Conditions start->storage_error Yes hplc_error HPLC Method Variability start->hplc_error Yes standardize Standardize Protocols prep_error->standardize control_env Use Controlled Environment storage_error->control_env validate_hplc Validate HPLC Method (System Suitability) hplc_error->validate_hplc

Caption: Troubleshooting logic for inconsistent stability results.

References

Degradation of Ingol 7,8,12-triacetate 3-phenylacetate during storage or experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingol 7,8,12-triacetate 3-phenylacetate. This guide addresses potential issues related to the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a complex diterpenoid ester.[1][2][3][4][5] Like many natural products, its intricate structure, featuring multiple ester linkages, makes it susceptible to degradation under various environmental conditions.[6] Ensuring its stability is crucial for obtaining reliable and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can induce degradation of this compound are elevated temperature, exposure to light, and suboptimal pH conditions, particularly alkaline environments that can catalyze hydrolysis of the ester groups.[7][8][9][10]

Q3: How should I properly store this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[11][12][13] For solid material, storage at -20°C is advisable. If the compound is in solution, it should be stored in a tightly sealed vial at -20°C or -80°C, and the solvent should be of high purity and free of contaminants. Avoid repeated freeze-thaw cycles.

Q4: I am seeing unexpected peaks in my HPLC analysis. Could this be due to degradation?

Yes, the appearance of new or unexpected peaks in your HPLC chromatogram is a common indicator of compound degradation. These peaks represent degradation products. It is important to develop a stability-indicating HPLC method to separate the intact compound from any potential degradants.[14][15][16]

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time

Possible Cause: Degradation of this compound during storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.[11][12][17][18]

  • Analytical Re-evaluation: Re-analyze the stored sample using a validated, stability-indicating HPLC method to determine the purity of the compound. Compare the peak area of the intact compound to that of a freshly prepared standard.

  • Forced Degradation Study: To understand the degradation profile, consider performing a forced degradation study.[19][20][21][22] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying the degradation pathway and developing a more robust analytical method.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of ester linkages
Base Hydrolysis 0.1 M - 1 M NaOH, room temperatureHydrolysis of ester linkages
Oxidation 3-30% H₂O₂, room temperatureOxidation of susceptible functional groups
Thermal Degradation 40°C to 80°C (dry heat and/or high humidity)Thermal decomposition
Photodegradation Exposure to UV and/or visible lightPhotolytic degradation
Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the experimental medium or during the assay procedure.

Troubleshooting Steps:

  • Assess Solution Stability: Determine the stability of this compound in the specific buffer or cell culture medium used for your experiments. Incubate the compound in the medium for the duration of the experiment and analyze for degradation by HPLC.

  • pH of the Medium: Be mindful of the pH of your experimental solutions. Diterpenoid esters can be unstable in alkaline conditions.[7][8][9]

  • Temperature and Light Exposure: Minimize the exposure of your experimental solutions to elevated temperatures and direct light. Prepare solutions fresh whenever possible.

Issue 3: HPLC Analysis Problems

Common HPLC issues and their potential solutions are summarized below.

ProblemPossible CauseRecommended Solution
Peak Tailing - Secondary interactions with the column stationary phase- Column overload- Optimize mobile phase pH- Use a different column type- Reduce sample concentration
Split Peaks - Column void or contamination at the inlet- Reverse-flush the column- Replace the column frit or the column itself
Ghost Peaks - Contamination in the mobile phase or injector- Use fresh, high-purity mobile phase- Clean the injector
Baseline Drift - Column not equilibrated- Detector temperature fluctuation- Allow sufficient time for column equilibration- Ensure stable detector temperature
Irreproducible Retention Times - Inconsistent mobile phase composition- Pump malfunction- Prepare mobile phase carefully and consistently- Check pump performance and for leaks

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for a specified time. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of the solid compound to a vial and place it in an oven at 70°C. At specified time points, dissolve a sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of the compound in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines).[23][24][25] Analyze samples at various time points by HPLC. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Compare Chromatograms

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Compound Storage Conditions start->check_storage check_purity Analyze Compound Purity by HPLC check_storage->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_solution_stability Assess Stability in Experimental Medium purity_ok->check_solution_stability Yes reorder Consider Re-ordering or Re-purifying Compound purity_ok->reorder No degradation_source Identify Source of Degradation (Storage vs. Experiment) check_solution_stability->degradation_source optimize_protocol Optimize Experimental Protocol (e.g., fresh solutions, light protection) degradation_source->optimize_protocol

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common inconsistencies and challenges encountered during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your cytotoxicity assays, presented in a question-and-answer format.

General Issues & Inconsistent Results

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]

Troubleshooting Steps:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous. Gently pipette the suspension up and down multiple times before and during plating to prevent cell clumping or settling.[2] For suspension cells, gently swirl the flask or tube between pipetting.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, test compounds, or assay reagents can lead to significant variability.[2] Ensure your pipettes are calibrated and use proper, consistent pipetting techniques.[4] Using a multichannel pipette for reagent addition can improve consistency.[3]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][5] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[1][6][7]

  • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[2][8] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle or by gently tapping the plate.[2]

Q2: My IC50 values are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge and can arise from a multitude of factors.[9] It is crucial to meticulously control experimental variables to ensure reproducibility.[9][10]

Troubleshooting Steps:

  • Cell-Related Factors:

    • Cell Passage Number: Use cells within a defined, narrow passage number range for all experiments as cell characteristics can change over time in culture.[11]

    • Cell Health and Confluency: Ensure cells are healthy, free from contamination (like mycoplasma), and in the exponential growth phase.[2][11][12] Standardize the seeding density to avoid issues related to overgrowth or low cell numbers.[4]

  • Assay Conditions:

    • Incubation Times: Precisely control the duration of drug incubation, as a longer exposure to a compound may result in a lower IC50 value.[9][11]

    • Reagent Variability: Use the same batch of reagents (e.g., media, serum, assay kits) whenever possible to avoid lot-to-lot variation.[11]

  • Compound-Related Factors:

    • Solubility and Stability: Ensure the test compound is fully dissolved. Poor dissolution or precipitation at higher concentrations can lead to inaccurate results.[4] Prepare fresh dilutions for each experiment to avoid degradation.[13]

    • Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as the solvent itself can have cytotoxic effects.[4]

Assay-Specific Issues

Q3: In my MTT assay, the formazan (B1609692) crystals are not dissolving completely. What should I do?

Incomplete formazan solubilization is a common issue that can lead to inaccurate and variable absorbance readings.[6]

Troubleshooting Steps:

  • Choice of Solvent: Ensure you are using a suitable solubilization solvent such as DMSO or an acidified isopropanol (B130326) solution.[6]

  • Sufficient Volume and Mixing: Use a sufficient volume of the solubilization solvent. After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[6] If crystals persist, gentle pipetting to break up clumps may be necessary.[6]

Q4: My MTT assay has high background absorbance. What could be the cause?

High background absorbance in wells without cells can skew your results.[6]

Troubleshooting Steps:

  • Media Component Interference: Phenol (B47542) red, a common pH indicator in media, can absorb light at a similar wavelength to formazan.[6] It is recommended to use a phenol red-free medium or to wash the cells with PBS before adding the MTT reagent.[6] Serum components can also interfere, so using a serum-free medium during the MTT incubation step is advisable.[6]

  • Direct MTT Reduction by Compound: The test compound itself might directly reduce the MTT reagent, leading to a false positive signal. To check for this, run a control with the compound in cell-free media with the MTT reagent.[6] If a color change occurs, consider using an alternative viability assay like LDH or ATP-based assays.[6][7]

Q5: My LDH assay shows low signal, but microscopy reveals significant cell death. Why?

This discrepancy can occur due to several factors related to the timing of LDH release and potential assay interference.

Troubleshooting Steps:

  • Timing of Assay: LDH is released during late-stage apoptosis or necrosis.[1] If the compound induces a slow cell death process, you may need to extend the treatment duration.[1]

  • Compound Interference: The test compound could directly inhibit LDH enzyme activity. To test for this, you can lyse untreated cells to release LDH and then add your compound to the lysate before performing the assay.[1]

  • Growth Inhibition vs. Cytotoxicity: If a compound only inhibits cell proliferation without causing cell death, the total number of cells in the treated wells will be lower, but there won't be significant LDH release.[1]

Q6: My ATP-based viability assay is giving a very low or no signal. What could be the problem?

A low signal in an ATP assay indicates a low level of cellular ATP, which could be due to low cell numbers, rapid ATP degradation, or inefficient cell lysis.[1]

Troubleshooting Steps:

  • Cell Number: Ensure a sufficient number of viable cells are present to generate a detectable signal.[1]

  • ATP Degradation: ATP is a labile molecule. After cell lysis, ATPases can rapidly degrade it.[1] Ensure the lysis buffer provided with the kit effectively inactivates these enzymes.[1] Work quickly and keep samples on ice if possible.[1]

  • Inefficient Lysis: Complete cell lysis is required to release the entire cellular ATP pool.[1] Ensure the recommended lysis incubation time is followed and that there is adequate mixing.[1]

Data Presentation

Table 1: Common Factors Influencing IC50 Value Consistency

FactorPotential IssueRecommended Solution
Cell Line High passage number leads to genetic drift.Use cells within a consistent and low passage number range.[11]
Cell health compromised (contamination, stress).Regularly check for mycoplasma; ensure cells are in logarithmic growth phase.[2][12]
Seeding Density Inconsistent cell numbers per well.Create a homogenous cell suspension; optimize and standardize seeding density.[4][9]
Compound Poor solubility or precipitation at high concentrations.Ensure complete dissolution; visually inspect for precipitates.[4]
Instability in culture medium over time.Prepare fresh dilutions for each experiment.[13]
Assay Protocol Variable incubation times with the compound.Use a precise timer and consistent incubation periods.[9]
Inconsistent pipetting volumes.Calibrate pipettes regularly; use consistent pipetting technique.[4]
"Edge effect" in 96-well plates.Avoid using outer wells for experimental data; fill them with sterile PBS or media.[1][5][6]
Reagents Lot-to-lot variability in media, serum, or kits.Test new lots before use in critical experiments; use the same lot for a set of experiments.[2][9]

Experimental Protocols

Protocol 1: General Workflow for a Cytotoxicity Assay

This protocol provides a general framework. Specific details for cell numbers, concentrations, and incubation times should be optimized for your particular cell line and compound.[7]

  • Cell Preparation: Culture cells in an appropriate medium until they reach ~80% confluency.[7] Trypsinize and collect the cells, then count them using a hemocytometer or an automated cell counter.[7]

  • Cell Seeding: Dilute the cell suspension to the desired concentration and seed the cells into a 96-well plate. Incubate for 24 hours to allow cells to adhere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add the medium containing the different concentrations of the compound.[11] Include appropriate controls (vehicle control, untreated control).[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][11]

  • Assay Procedure: Follow the specific protocol for your chosen assay (e.g., add MTT reagent and solubilizer, or measure LDH in the supernatant).

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Protocol 2: MTT Cell Viability Assay
  • After the compound incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][9]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][11]

  • Carefully remove the medium containing MTT.[9]

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][9]

  • Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.[6][9]

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][14]

Protocol 3: LDH Release Assay
  • After the compound incubation period, carefully collect the cell culture supernatant from each well.

  • Prepare control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis solution).[15]

  • Add 50 µL of the collected supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[1]

  • Incubate for up to 30 minutes at room temperature, protected from light.[1]

  • Stop the reaction with the provided stop solution if necessary.

  • Measure the absorbance at 490 nm.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inconsistent Cytotoxicity Assay Results start Inconsistent Results Observed check_variability High Variability in Replicates? start->check_variability check_ic50 Inconsistent IC50 Values? check_variability->check_ic50 No pipetting Review Pipetting Technique - Calibrate Pipettes - Consistent Speed/Depth check_variability->pipetting Yes cell_factors Evaluate Cell Health - Check Passage Number - Test for Mycoplasma - Standardize Density check_ic50->cell_factors Yes assay_specific Assay-Specific Problem? check_ic50->assay_specific No cell_seeding Check Cell Seeding - Homogenous Suspension - Swirl Between Plating pipetting->cell_seeding edge_effects Address Edge Effects - Use PBS in Outer Wells - Avoid Outer Wells for Data cell_seeding->edge_effects edge_effects->assay_specific compound_factors Assess Compound - Confirm Solubility - Prepare Fresh Dilutions - Check Solvent Effects cell_factors->compound_factors protocol_factors Standardize Protocol - Consistent Incubation Times - Use Same Reagent Lots compound_factors->protocol_factors protocol_factors->assay_specific mtt_issues MTT: Check Formazan Dissolution & Compound Interference assay_specific->mtt_issues Yes (MTT) ldh_issues LDH: Check Assay Timing & Compound Interference assay_specific->ldh_issues Yes (LDH) atp_issues ATP: Check Cell Lysis & ATP Degradation assay_specific->atp_issues Yes (ATP) end_node Re-run Experiment with Optimized Protocol assay_specific->end_node No mtt_issues->end_node ldh_issues->end_node atp_issues->end_node

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (~80% Confluency) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Dilution cell_seeding->compound_prep incubation 4. Incubation (24-72 hours) compound_prep->incubation assay_reagent 5. Add Assay Reagent (MTT, LDH, etc.) incubation->assay_reagent read_plate 6. Read Plate (Absorbance/Fluorescence) assay_reagent->read_plate data_analysis 7. Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: A general experimental workflow for determining IC50 values.

Signaling_Pathway_Example Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cell Proliferation & Survival Nucleus->Response Inhibitor Test Compound (Cytotoxic Agent) Inhibitor->Kinase1 inhibits

Caption: Hypothetical signaling pathway inhibited by a test compound.

References

Identifying and minimizing off-target effects of lathyrane diterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrane diterpenoids. Our goal is to help you identify and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets and mechanisms of action for lathyrane diterpenoids?

Lathyrane diterpenoids are known to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects. Their mechanisms of action often involve the modulation of key signaling pathways:

  • Anti-inflammatory effects: Many lathyrane diterpenoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For example, some compounds have been shown to decrease the production of COX-2 and iNOS. MAFF has been identified as a potential direct target for the anti-inflammatory activity of certain lathyrane diterpenoids.

  • Protein Kinase C (PKC) Activation: Lathyrane diterpenoids are known activators of PKC isozymes, which can influence various cellular processes, including cell proliferation and differentiation.

  • Pregnane (B1235032) X Receptor (PXR) Agonism: Some lathyrane diterpenoids act as agonists of the pregnane X receptor (PXR), a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds.

Q2: What are the potential off-target effects of lathyrane diterpenoids?

The "privileged structure" of the lathyrane skeleton allows for interaction with multiple targets, which can lead to off-target effects. While specific off-target profiles for most lathyrane diterpenoids are not well-characterized, known liabilities associated with their target classes and some compound-specific data provide insights into potential unintended effects:

  • Gastrointestinal Toxicity: The lathyrane diterpenoid Euphorbia factor L1 (EFL1) has been identified as a potential cause of diarrhea.[1] This toxicity is linked to intestinal oxidative damage, disordered transport, and damage to GABAergic neurons.[1]

  • Off-target effects related to PKC activation: As PKC activators, lathyrane diterpenoids may exhibit off-target effects common to this class of molecules. These can include the modulation of unintended signaling pathways, as many kinases share structural similarities in their ATP-binding pockets.

  • Off-target effects related to PXR agonism: PXR agonists can induce the expression of drug-metabolizing enzymes, potentially leading to drug-drug interactions and altering the efficacy of co-administered therapeutic agents.[2][3][4][5]

Q3: How can I predict potential off-target effects of my lathyrane diterpenoid in silico?

Several computational tools can help predict potential off-target interactions of small molecules like lathyrane diterpenoids. These tools typically use ligand-based or structure-based approaches:

  • Ligand-based methods: These tools compare the chemical structure of your compound to databases of known ligands for various targets.

  • Structure-based methods (e.g., molecular docking): These methods predict the binding of your compound to the 3D structures of a panel of proteins.

It is advisable to use multiple in silico tools to increase the reliability of the predictions.

Troubleshooting Guides

Troubleshooting Off-Target Identification Experiments

1. Cellular Thermal Shift Assay (CETSA)

  • Problem: No thermal shift is observed for the expected target.

    • Possible Cause: The compound may not be cell-permeable or may be rapidly metabolized. The ligand-protein interaction might not be strong enough to induce a significant thermal stabilization.

    • Recommended Action: Confirm cellular uptake of the compound. Increase the compound concentration or incubation time. Ensure the heating time and temperature range are optimized for your target protein.[6][7][8]

  • Problem: High variability between replicates.

    • Possible Cause: Uneven heating or cooling of samples. Inconsistent cell lysis or protein extraction.

    • Recommended Action: Use a thermal cycler for precise temperature control.[7] Ensure complete and consistent cell lysis. Normalize protein concentrations before loading for analysis.

  • Problem: Unexpected shifts in non-target proteins.

    • Possible Cause: This could indicate a genuine off-target interaction.

    • Recommended Action: Validate the interaction with an orthogonal method, such as an in vitro binding assay or an enzymatic assay if the off-target is an enzyme.

2. Proteomics-Based Target Identification

  • Problem: Low number of identified proteins.

    • Possible Cause: Inefficient protein extraction or digestion. Low sensitivity of the mass spectrometer.

    • Recommended Action: Optimize the protein extraction and digestion protocols. Ensure the mass spectrometer is properly calibrated and performing optimally. Consider using a more sensitive instrument or increasing the amount of starting material.[9]

  • Problem: Difficulty in distinguishing direct from indirect targets.

    • Possible Cause: Changes in protein abundance could be a downstream consequence of the primary binding event.

    • Recommended Action: Integrate proteomics data with other methods. For example, use CETSA to confirm direct binding to candidate proteins identified in the proteomics screen.

  • Problem: Irreproducible results between experiments.

    • Possible Cause: Biological variability between cell cultures. Inconsistent sample preparation.

    • Recommended Action: Use cells at a consistent passage number and confluency. Standardize all steps of the sample preparation workflow.[10]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for performing a CETSA experiment to validate the interaction between a lathyrane diterpenoid and a target protein in intact cells.

Materials:

  • Cell culture reagents

  • Lathyrane diterpenoid stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the lathyrane diterpenoid or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[8][11]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.[11]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Protocol 2: Proteomics-Based Off-Target Identification

This protocol outlines a general workflow for identifying potential off-targets of a lathyrane diterpenoid using affinity purification coupled with mass spectrometry.

Materials:

  • Lathyrane diterpenoid with a linker for immobilization (or use a compound-centered chemical proteomics approach)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Reagents for in-solution or in-gel digestion (e.g., trypsin)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Immobilization of the Lathyrane Diterpenoid:

    • Covalently attach the lathyrane diterpenoid to the affinity resin according to the manufacturer's instructions.

  • Affinity Purification:

    • Incubate the immobilized compound with cell lysate to allow for protein binding.

    • Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer.

  • Protein Digestion:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin, or perform in-solution digestion of the eluate.

  • Mass Spectrometry:

    • Analyze the resulting peptides by mass spectrometry to determine their mass-to-charge ratios.[12]

  • Protein Identification:

    • Search the obtained peptide mass fingerprints or MS/MS spectra against a protein database to identify the bound proteins.[12]

  • Validation:

    • Validate the identified potential off-targets using orthogonal methods such as CETSA or Western blotting.

Quantitative Data Summary

Lathyrane DiterpenoidCell LineAssayIC50 (µM)Reference
Euphorbia factor L28 (2)786-0 (renal)Cytotoxicity9.43[13][14]
Euphorbia factor L28 (2)HepG2 (liver)Cytotoxicity13.22[13][14]
Jatropodagin A (96)Saos-2 (osteosarcoma)Cytotoxicity8.08[1]
Jatropodagin A (96)MG63 (osteosarcoma)Cytotoxicity14.64[1]
Euphofischer A (1)C4-2B (prostate)Cytotoxicity11.3[15]
Compound 3MCF-7 (breast)Cytotoxicity10.1 µg/ml[16]
Compound 34T1 (breast)Cytotoxicity28 µg/ml[16]
Compound 3HUVEC (normal)Cytotoxicity50 µg/ml[16]
Euphorbia factor L3RAW264.7Anti-inflammatoryLow cytotoxicity[17]
Lathyrane derivative 5nRAW264.7Anti-inflammatoryPotent, no obvious cytotoxicity[17]

Visualizations

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_minimization Minimization Strategy in_silico In Silico Off-Target Prediction cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Candidate Off-Targets proteomics Proteomics-Based Identification in_silico->proteomics Candidate Off-Targets validation Orthogonal Validation (e.g., enzymatic assay) cetsa->validation proteomics->validation minimization Structure-Activity Relationship (SAR) Studies validation->minimization

Caption: Workflow for identifying and minimizing off-target effects.

nfkb_pathway cluster_cytoplasm Cytoplasm Lathyrane Lathyrane Diterpenoids IKK IKK Lathyrane->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_dimer p50/p65 IkB->NFkB_dimer Inhibition Nucleus Nucleus NFkB_dimer->Nucleus Translocation Inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_genes Transcription

Caption: Lathyrane diterpenoids inhibiting the NF-κB pathway.

pkc_pathway Lathyrane Lathyrane Diterpenoids PKC Protein Kinase C (PKC) Lathyrane->PKC Activation Downstream Downstream Substrates PKC->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Activation of the PKC signaling pathway by lathyrane diterpenoids.

pxr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrane Lathyrane Diterpenoids PXR PXR Lathyrane->PXR Activation PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PPRE PXR_RXR->PPRE Binding Target_Genes Target Genes (e.g., CYP3A4) PPRE->Target_Genes Transcription

Caption: PXR signaling pathway activation by lathyrane diterpenoids.

References

Overcoming challenges in the purification of complex natural products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex natural products.

General Workflow for Natural Product Purification

The purification of a bioactive compound from a natural source is a multi-step process that begins with extraction and progresses through various chromatographic and other purification techniques. The ultimate goal is to isolate a pure compound for structural elucidation and bioactivity assessment.

Natural Product Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Analysis & Characterization raw_material Raw Material (e.g., Plant, Microbe) extraction Extraction (e.g., Maceration, Soxhlet, UAE) raw_material->extraction Biomass crude_extract Crude Extract extraction->crude_extract Solvent fractionation Initial Fractionation (e.g., LLE, Column Chromatography) crude_extract->fractionation bioassay Bioassay-Guided Fractionation fractionation->bioassay Active Fractions hplc High-Performance Liquid Chromatography (HPLC) bioassay->hplc Further Purification crystallization Crystallization hplc->crystallization Final Polishing pure_compound Pure Compound crystallization->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioactivity Bioactivity Testing pure_compound->bioactivity

Caption: A generalized workflow for the isolation and purification of complex natural products.

Troubleshooting Guides & FAQs

This section is organized by purification technique and addresses common problems in a question-and-answer format.

Extraction

FAQs

  • Q1: How do I choose the right extraction solvent for my target compound?

    • A1: The choice of solvent is critical and depends on the polarity of your target compound. A general principle is "like dissolves like." For polar compounds, polar solvents like methanol, ethanol, or water are often used. For non-polar (lipophilic) compounds, solvents such as hexane, chloroform, or dichloromethane (B109758) are more effective. It is common to perform sequential extractions with solvents of increasing polarity to separate different classes of compounds.[1]

  • Q2: What is the difference between maceration, Soxhlet, and ultrasound-assisted extraction (UAE)?

    • A2:

      • Maceration involves soaking the plant material in a solvent at room temperature for a period of time. It is a simple but often time-consuming method.[2]

      • Soxhlet extraction is a continuous extraction method using a specialized apparatus that cycles fresh, hot solvent over the sample. It is more efficient than maceration but the heat can degrade thermolabile compounds.[2]

      • Ultrasound-Assisted Extraction (UAE) uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and can be performed at lower temperatures than Soxhlet extraction.[2]

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

  • Q3: I'm getting a stable emulsion between my aqueous and organic layers during LLE. How can I break it?

    • A3: Emulsion formation is a common problem, often caused by the presence of natural surfactants in the crude extract.[3][4] Here are several strategies to break an emulsion:

      • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle tapping or swirling can help the layers separate.[4]

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3][4]

      • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.[4]

      • Filtration: Passing the emulsion through a plug of glass wool or a filter aid like Celite® can help coalesce the dispersed droplets.[4]

      • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[3]

Emulsion Troubleshooting start Stable Emulsion Formed wait Wait 10-30 min (Gentle Swirling) start->wait brine Add Saturated NaCl (Brine) wait->brine Still Emulsified resolved Emulsion Broken wait->resolved Resolved centrifuge Centrifuge at Moderate Speed brine->centrifuge Still Emulsified brine->resolved Resolved filter Filter through Glass Wool or Celite® centrifuge->filter Still Emulsified centrifuge->resolved Resolved change_solvent Add a Different Organic Solvent filter->change_solvent Still Emulsified filter->resolved Resolved change_solvent->resolved Resolved

Caption: A decision tree for troubleshooting emulsion formation during liquid-liquid extraction.

Chromatography

FAQs: General Chromatography

  • Q4: My compounds are streaking on the TLC plate. What could be the cause?

    • A4: Streaking on a TLC plate can be due to several factors:

      • Overloading: The most common cause is applying too much sample to the plate. Try spotting a more dilute solution.[5][6]

      • Highly Polar Compounds: Very polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or ammonia (B1221849) to the mobile phase can help.[5]

      • Inappropriate Solvent System: If the solvent system is not suitable for the compounds in the mixture, it can result in poor separation and streaking.[6]

  • Q5: I have poor resolution between my spots of interest in column chromatography. How can I improve it?

    • A5: To improve resolution in column chromatography:

      • Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time of your compounds on the column, allowing for better separation.

      • Use a Longer/Narrower Column: Increasing the column length or decreasing its diameter can enhance separation efficiency.

      • Finer Stationary Phase: Using a stationary phase with a smaller particle size can improve resolution, but may lead to higher back pressure.

      • Gradient Elution: Instead of an isocratic (constant) mobile phase, a gradient of increasing polarity can be used to effectively separate compounds with a wide range of polarities.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

  • Q6: I am observing peak tailing in my HPLC chromatogram. What are the common causes and solutions?

    • A6: Peak tailing can be caused by several factors:

      • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.[7]

      • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using an end-capped column can mitigate this.

      • Column Degradation: A void at the head of the column or a contaminated guard column can cause peak distortion. Replace the guard column or, if necessary, the analytical column.[7]

      • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be adjusted to ensure the analyte is in a single, non-ionized form.[7]

  • Q7: My retention times are shifting between runs. What should I check?

    • A7: Retention time variability can be due to:

      • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of solvents and additives.[7]

      • Pump Issues: Fluctuations in pump flow rate can lead to shifting retention times. Check for leaks, air bubbles in the pump head, or worn pump seals.[8]

      • Column Temperature: Variations in column temperature can affect retention. Use a column oven to maintain a stable temperature.[7]

      • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient.[9]

HPLC Troubleshooting cluster_tailing Peak Tailing Solutions cluster_rt RT Shift Solutions cluster_pressure High Pressure Solutions start HPLC Problem peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift high_pressure High Back Pressure start->high_pressure reduce_load Reduce Sample Load peak_tailing->reduce_load check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_column Check/Replace Column peak_tailing->check_column check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase check_pump Inspect Pump rt_shift->check_pump check_temp Ensure Stable Temperature rt_shift->check_temp check_frit Check/Replace Column Frit high_pressure->check_frit flush_column Flush Column high_pressure->flush_column check_tubing Check for Blockages high_pressure->check_tubing

Caption: A logical diagram for troubleshooting common HPLC issues.

Crystallization

FAQs

  • Q8: I'm not getting any crystals to form. What can I do?

    • A8: Failure to crystallize can be due to several reasons:

      • Solution is not Supersaturated: The compound may be too soluble in the chosen solvent. Try to slowly evaporate some of the solvent to increase the concentration.[10]

      • Inhibition of Nucleation: Crystal growth requires an initial nucleation event. This can be induced by scratching the inside of the flask with a glass rod, adding a "seed" crystal of the pure compound, or introducing a rough surface.[10][11]

      • Presence of Impurities: Some impurities can inhibit crystallization. It may be necessary to further purify your compound by another chromatographic step.

  • Q9: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

    • A9: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[11] To address this:

      • Use More Solvent: Add more solvent to the hot solution to ensure the compound remains dissolved at a higher temperature, then cool very slowly.[11]

      • Change Solvents: Select a solvent with a lower boiling point.

      • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.[11]

Quantitative Data

The efficiency of extraction and purification can be quantified by measuring the yield and purity of the target compound at different stages. The following tables provide representative data for the extraction of common classes of natural products.

Table 1: Comparison of Extraction Methods for Flavonoids from Pyrus ussuriensis Leaves

Extraction MethodSolventTemperature (°C)Time (h)Flavonoid Yield (µg/mL)
MacerationWater301150.23
Maceration30% Ethanol301185.45
Maceration50% Ethanol301198.76
MacerationDeep Eutectic Solvent*301217.56

*Deep Eutectic Solvent composed of choline (B1196258) chloride and glutaric acid. Data synthesized from[12].

Table 2: Quantitative Analysis of Alkaloid Extraction from Sophora moorcroftiana Seeds

Extraction MethodSolventExtraction Efficiency (%)Purity of Sophocarpine (%)
Conventional Solvent ExtractionEthanol58.15Not Reported
Enzyme-Assisted Ultrasonic Extraction77.18% Ethanol90.6591.41

Data synthesized from[13].

Experimental Protocols

This section provides detailed methodologies for key experiments in natural product purification.

Protocol 1: Bioassay-Guided Fractionation

This protocol outlines the general steps for isolating a bioactive compound from a crude extract by repeatedly testing fractions for biological activity.[13][14][15]

Objective: To isolate a pure, biologically active compound from a complex mixture.

Materials:

  • Crude natural product extract

  • Appropriate solvents for extraction and chromatography (e.g., hexane, ethyl acetate, methanol)

  • Silica gel for column chromatography

  • TLC plates

  • HPLC system with a preparative column

  • Biological assay materials (e.g., cell lines, enzymes, reagents)

Procedure:

  • Initial Extraction and Bioassay: a. Prepare a crude extract of the natural source material. b. Test the crude extract in the desired biological assay to confirm activity.

  • Initial Fractionation (e.g., Column Chromatography): a. Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane). b. Load the crude extract onto the top of the column. c. Elute the column with a stepwise gradient of increasing solvent polarity (e.g., starting with 100% hexane, then 90:10 hexane:ethyl acetate, and so on, ending with 100% methanol). d. Collect fractions of a defined volume (e.g., 20 mL).

  • Fraction Pooling and Bioassay: a. Analyze the collected fractions by TLC. b. Pool fractions with similar TLC profiles. c. Evaporate the solvent from each pooled fraction. d. Test each pooled fraction in the biological assay.

  • Iterative Purification: a. Select the most active fraction(s) for further purification. b. Repeat the fractionation process (step 2) on the active fraction, using a shallower solvent gradient or a different chromatographic technique (e.g., preparative HPLC) to achieve better separation. c. Continue this iterative process of fractionation and bioassay until a pure, active compound is isolated.

  • Purity Assessment and Structure Elucidation: a. Assess the purity of the isolated compound using analytical HPLC. b. Determine the structure of the pure compound using spectroscopic methods such as NMR and Mass Spectrometry.

Protocol 2: Recrystallization of a Flavonoid

This protocol describes a method for purifying a flavonoid compound by recrystallization.[16][17]

Objective: To obtain high-purity crystals of a flavonoid from a semi-purified fraction.

Materials:

  • Semi-pure flavonoid sample

  • A suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: a. Test the solubility of a small amount of the flavonoid in various solvents at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

  • Dissolution: a. Place the semi-pure flavonoid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the compound. Add the solvent dropwise and swirl the flask on a hot plate.

  • Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. b. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Crystal Collection: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: a. Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

  • Purity Assessment: a. Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. b. Analyze the purity by TLC or HPLC.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Euphorbia Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which have demonstrated potent anticancer activities. These natural products represent a promising reservoir for the discovery of novel therapeutic agents. This guide provides a comparative overview of the anticancer activity of different classes of Euphorbia diterpenoids, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Cytotoxicity of Euphorbia Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various Euphorbia diterpenoids against a range of human cancer cell lines. The data is compiled from multiple studies to facilitate a direct comparison of their potency.

Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
Lathyrane Euphorbia factor L28786-0 (Renal)9.43[1]
HepG2 (Liver)13.22[1]
Euphofischer AC4-2B (Prostate)11.3[2]
Jatropodagin ASaos-2 (Osteosarcoma)8.08[3]
MG-63 (Osteosarcoma)14.64[3]
Jatrophane Euphoscopin CA549-paclitaxel resistant (Lung)6.9[4]
Euphorbiapene DA549-paclitaxel resistant (Lung)7.2[4]
Euphoheliosnoid AA549-paclitaxel resistant (Lung)9.5[4]
Ingenane (B1209409) Ingenol (B1671944) Mebutate AnalogHPV-Ker (Keratinocytes)0.32 - 0.39[5]
ent-Abietane Euphonoid HC4-2B (Prostate)4.16 ± 0.42[6]
C4-2B/ENZR (Prostate)5.74 ± 0.45[6]
Euphonoid IC4-2B (Prostate)4.89 ± 0.38[6]
C4-2B/ENZR (Prostate)5.52 ± 0.41[6]
Premyrsinane Compound 1MDA-MB-231 (Breast)10.8 ± 2.1[7]
MCF-7 (Breast)22.2 ± 2.4[7]
Compound 2MDA-MB-231 (Breast)22.2 ± 4.0[7]
MCF-7 (Breast)27.8 ± 2.5[7]

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Euphorbia diterpenoids (typically ranging from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the diterpenoid of interest at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[10]

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.[11][12]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Following incubation, more binding buffer is added, and the cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Several Euphorbia diterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its overactivation is a common feature in many cancers.[13][14] Certain Euphorbia diterpenoids, such as Jolkinolide B (an ent-abietane), have been shown to induce apoptosis by suppressing this pathway.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad |--| inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits Diterpenoid Euphorbia Diterpenoid (e.g., Jolkinolide B) Diterpenoid->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by certain Euphorbia diterpenoids.

PKC/MEK/ERK Signaling Pathway

Ingenol mebutate, an ingenane diterpenoid, is known to activate Protein Kinase C (PKC), leading to the induction of cell death.[15][16][17] This activation can trigger downstream signaling cascades such as the MEK/ERK pathway, ultimately resulting in apoptosis.[1]

PKC_MEK_ERK_Pathway Ingenol Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol->PKC activates MEK MEK PKC->MEK Necrosis Necrosis & Inflammation PKC->Necrosis ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: Activation of PKC-mediated cell death by Ingenol Mebutate.

Experimental Workflow

A typical workflow for assessing the anticancer activity of Euphorbia diterpenoids involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.

Experimental_Workflow Start Isolate/Synthesize Diterpenoid Treatment Treat Cells with Diterpenoid Start->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) IC50->Apoptosis_Assay Use IC50 concentration Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) IC50->Mechanism Use IC50 concentration End Data Analysis & Conclusion Apoptosis_Assay->End Mechanism->End

Caption: A generalized workflow for evaluating the anticancer activity of Euphorbia diterpenoids.

References

A Comparative Guide to Ingol 7,8,12-triacetate 3-phenylacetate and Ingenol Mebutate in the Context of Skin Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is for educational purposes only and does not constitute medical advice. Ingenol (B1671944) mebutate has been withdrawn from the market in some regions due to safety concerns.

This guide provides a comparative overview of two structurally related diterpenoid esters, Ingol 7,8,12-triacetate 3-phenylacetate and ingenol mebutate, in the context of their potential application in skin cancer treatment. It is important to note at the outset that there is a significant disparity in the available research data for these two compounds. Ingenol mebutate has undergone extensive preclinical and clinical evaluation for skin conditions, leading to its former approval for the treatment of actinic keratosis. In contrast, research on this compound is in a much earlier, preclinical phase and has not been specifically focused on skin cancer. No direct comparative studies between these two compounds in the treatment of skin cancer have been identified in the public domain.

Introduction

This compound and ingenol mebutate are both complex diterpenoids derived from plants of the Euphorbia genus.[1][2] While sharing a common structural heritage, their known biological activities and the extent of their scientific investigation differ substantially. Ingenol mebutate was developed as a topical treatment for actinic keratosis, a precursor to non-melanoma skin cancer.[3] this compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, a pathway implicated in various cancers.[1]

Mechanism of Action

This compound:

The primary mechanism of action attributed to this compound is the inhibition of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[1] Preclinical studies on breast cancer and glioma cell lines have suggested that by inhibiting this pathway, this compound can suppress tumor growth.[1] However, its specific effects on skin cancer cells and the downstream consequences of PI3K/Akt inhibition in this context have not been reported.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation

Fig. 1: Proposed signaling pathway of this compound.

Ingenol Mebutate:

Ingenol mebutate exhibits a dual mechanism of action.[3] Initially, it induces rapid, localized cell death (primary necrosis) in the treated area. This is followed by a secondary inflammatory response characterized by the infiltration of neutrophils, which is believed to contribute to the clearance of remaining tumor cells.[3]

cluster_0 Phase 1: Direct Cytotoxicity cluster_1 Phase 2: Immune Response Ingenol Mebutate Ingenol Mebutate Rapid Cell Death (Necrosis) Rapid Cell Death (Necrosis) Ingenol Mebutate->Rapid Cell Death (Necrosis) Induces Inflammatory Response Inflammatory Response Ingenol Mebutate->Inflammatory Response Neutrophil Infiltration Neutrophil Infiltration Inflammatory Response->Neutrophil Infiltration Leads to Residual Tumor Cell Clearance Residual Tumor Cell Clearance Neutrophil Infiltration->Residual Tumor Cell Clearance Promotes

Fig. 2: Dual mechanism of action of ingenol mebutate.

Performance Data

This compound:

Quantitative performance data for this compound in the context of skin cancer is not available in the published literature. Preclinical studies have reported cytotoxic effects on breast cancer (MCF7) and glioma (C6) cell lines, with IC50 values in the micromolar range for some derivatives.[1] However, no data on skin cancer cell lines has been found.

Ingenol Mebutate:

Extensive clinical trial data is available for ingenol mebutate in the treatment of actinic keratosis (AK) and superficial basal cell carcinoma (sBCC).

Actinic Keratosis
Study/AnalysisTreatment GroupNComplete Clearance RatePartial Clearance RateRef
Phase III (Face/Scalp)Ingenol Mebutate 0.015%1353.8%15.4%[4]
Phase III (Face/Scalp)Placebo-3.7%7.4%[5]
Phase III (Trunk/Extremities)Ingenol Mebutate 0.05%1442.8%35.7%[4]
Phase III (Trunk/Extremities)Placebo-4.7%6.9%[5]
Phase IVIngenol Mebutate42878.7% (at 8 weeks)-[6]
Post-CryosurgeryIngenol Mebutate 0.015%32960.5% (vs 49.4% vehicle at wk 11)-[7]
Superficial Basal Cell Carcinoma
Study TypeTreatmentNHistological Clearance RateRef
Phase IIaIngenol Mebutate 0.05% (2 daily doses)60Up to 71%[8]
Case SeriesIngenol Mebutate 0.05%7100% (clinical resolution)[9]
Phase I/II (E. peplus sap)E. peplus sap2882% (at 1 month)[10]

Experimental Protocols

This compound:

Detailed experimental protocols for the specific studies on this compound are not available in the provided search results. However, based on the descriptions, the methodologies likely involved standard in vitro assays for cytotoxicity and pathway analysis.[1]

  • Cell Lines: Breast cancer (MCF7) and glioma (C6) cell lines.[1]

  • Cytotoxicity Assays: Likely involved treating cells with varying concentrations of the compound and measuring cell viability using assays such as MTT or similar methods.

  • Mechanism of Action Studies: Would have involved techniques like Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[1]

Ingenol Mebutate:

The clinical trials for ingenol mebutate followed structured protocols.

  • Study Design: Randomized, double-blind, vehicle-controlled studies were common.[5][7]

  • Patient Population: Adults with multiple (typically 4-8) clinically typical, visible, discrete actinic keratoses within a defined treatment area.[5] For sBCC studies, diagnosis was histologically confirmed.[8]

  • Treatment Regimen:

    • Actinic Keratosis (Face/Scalp): Ingenol mebutate gel, 0.015%, applied once daily for three consecutive days.[3]

    • Actinic Keratosis (Trunk/Extremities): Ingenol mebutate gel, 0.05%, applied once daily for two consecutive days.[3]

    • Superficial Basal Cell Carcinoma: Various regimens were explored, including ingenol mebutate gel, 0.05%, applied for two consecutive days.[8]

  • Efficacy Assessment: The primary endpoint was typically the rate of complete clearance of lesions at a specified follow-up time (e.g., day 57).[5] Partial clearance was often a secondary endpoint.

  • Safety Assessment: Local skin reactions were systematically evaluated and scored. Adverse events were recorded throughout the study period.

Patient_Screening Patient Screening and Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_Period Treatment Period (2-3 days) Randomization->Treatment_Period Follow_Up Follow-up Visits Treatment_Period->Follow_Up Safety_Monitoring Safety Monitoring (Throughout) Treatment_Period->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Day 57) Follow_Up->Efficacy_Assessment Follow_Up->Safety_Monitoring

Fig. 3: Generalized workflow for ingenol mebutate clinical trials.

Safety and Tolerability

This compound:

No in vivo safety or tolerability data is available for this compound.

Ingenol Mebutate:

The most common side effects of ingenol mebutate are local skin reactions at the application site, including erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration. These reactions are expected due to the drug's mechanism of action and are typically transient.

However, a significant safety concern emerged regarding a potential increased risk of skin cancer. Post-market surveillance and some clinical studies suggested a higher than expected incidence of squamous cell carcinoma in patients treated with ingenol mebutate. This led to the suspension of its marketing authorization in Europe.

Summary and Conclusion

The comparison between this compound and ingenol mebutate for skin cancer treatment is currently limited by a profound lack of data for the former. Ingenol mebutate has a well-documented history of clinical development for actinic keratosis and superficial basal cell carcinoma, with demonstrated efficacy but also significant safety concerns that led to its market withdrawal in some regions. Its dual mechanism of inducing necrosis and an inflammatory response is a unique approach to topical cancer therapy.

This compound, on the other hand, remains a preclinical compound with a different proposed mechanism of action—inhibition of the PI3K/Akt pathway. While this is a valid and widely explored target in oncology, there is currently no evidence to support its specific application in skin cancer.

For researchers and drug development professionals, this comparison highlights a significant knowledge gap. Future research would be needed to evaluate the efficacy and safety of this compound in skin cancer models to determine if it warrants further development as a potential therapeutic agent. Direct, head-to-head preclinical studies with compounds like ingenol mebutate could provide valuable insights into their relative potential. Until such data becomes available, any comparison remains largely speculative.

References

Efficacy of Ingol 7,8,12-triacetate 3-phenylacetate in Comparison to Established PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported efficacy of Ingol 7,8,12-triacetate 3-phenylacetate as a potential Phosphoinositide 3-kinase (PI3K) inhibitor, benchmarked against a selection of well-characterized, known PI3K inhibitors. The objective is to present available data, highlight the necessary experimental validation, and provide standardized protocols for assessing PI3K inhibitory activity.

Introduction to this compound

This compound is a complex diterpenoid isolated from the latex of plants such as Euphorbia officinarum.[1][2] Computational studies, specifically molecular docking simulations, have suggested that this compound may act as a PI3K inhibitor by binding to the active site of the PI3Kα isoform.[1] This has positioned this compound as a compound of interest in cancer research, given the critical role of the PI3K/Akt signaling pathway in cell proliferation, survival, and metabolism.

However, it is crucial to note that, to date, there is a lack of publicly available experimental data to validate these computational predictions. Key metrics such as half-maximal inhibitory concentration (IC50) values from in vitro kinase assays or cellular assays demonstrating the inhibition of downstream PI3K signaling (e.g., Akt phosphorylation) have not been reported for this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of numerous cellular processes. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Ingol Ingol 7,8,12-triacetate 3-phenylacetate (Hypothesized) Ingol->PI3K Inhibition

Figure 1. Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Comparison of Known PI3K Inhibitors

Without experimental data for this compound, a direct comparison is not possible. The following table summarizes the inhibitory activities (IC50 in nM) of several well-established PI3K inhibitors against the Class I PI3K isoforms (α, β, γ, δ). This data serves as a benchmark for the level of potency and selectivity expected from a PI3K inhibitor.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Assay Type
This compound Data Not Available Data Not Available Data Not Available Data Not Available N/A
Buparlisib (NVP-BKM120)52166262116Kinase Assay
Pictilisib (GDC-0941)3--3Kinase Assay
Voxtalisib39113943Kinase Assay
Dactolisib45775Kinase Assay
PI3K-IN-18851502512HTRF

Note: The IC50 values for the known inhibitors are sourced from published literature and may vary depending on the specific assay conditions.[3]

Experimental Protocols for Efficacy Determination

To experimentally validate the efficacy of a potential PI3K inhibitor like this compound, the following standard assays are recommended.

In Vitro Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a specific PI3K isoform and the ability of a compound to inhibit it. The principle involves quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Test compound (this compound)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer. A vehicle control (e.g., DMSO) must be included.

  • Enzyme Addition: Add the diluted PI3K enzyme solution to the wells of a 384-well plate.

  • Inhibitor Incubation: Add the serially diluted test compound or vehicle control to the wells containing the enzyme. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Test Compound C Add Enzyme and Compound to 384-well Plate A->C B Prepare PI3K Enzyme, PIP2, and ATP Solutions B->C D Initiate Kinase Reaction with PIP2 and ATP C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP Production E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Figure 2. General workflow for an in vitro PI3K kinase assay.

Cellular Assay: Western Blot for Phospho-Akt (p-Akt)

This assay determines the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of its key downstream effector, Akt.

Materials:

  • Cancer cell line with an active PI3K pathway

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Signal Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt and a loading control. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the dose-dependent effect of the inhibitor.[4][5]

Conclusion

While computational models suggest that this compound may inhibit the PI3K pathway, a comprehensive evaluation of its efficacy requires rigorous experimental validation.[1] The protocols outlined in this guide provide a standard framework for determining the potency and cellular activity of this and other potential PI3K inhibitors. The quantitative data generated from these assays will be essential to accurately compare its efficacy against established inhibitors and to determine its potential as a therapeutic agent. For researchers in drug development, conducting these experiments is a critical next step in the investigation of this compound.

References

A Comparative Guide to PI3K Inhibition: Ingol 7,8,12-triacetate 3-phenylacetate versus Wortmannin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors: the well-established fungal metabolite, Wortmannin, and the novel diterpenoid, Ingol 7,8,12-triacetate 3-phenylacetate. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer and other diseases. This document aims to provide an objective comparison of the two compounds based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Quantitative Data

ParameterThis compoundWortmannin
PI3K IC50 Not experimentally determined~2-5 nM
Mechanism of Action Predicted to bind to the active site of PI3KαIrreversible, covalent inhibitor of Class I, II, and III PI3Ks
Cellular Activity Cytotoxic against leukemia (SR) and renal cancer (CAKI-1) cell lines with 33% and 21% growth inhibition at 10 µM, respectively.[1]Potent inhibitor of various cellular processes mediated by PI3K
Molecular Docking Score (PI3Kα) -9.03 kcal/molNot applicable (covalent inhibitor)

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This proximity allows for the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating a wide array of cellular functions including cell survival, growth, proliferation, and metabolism. The tumor suppressor PTEN (phosphatase and tensin homolog) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment PTEN->PIP2 Dephosphorylation Downstream Downstream Effectors Akt->Downstream Phosphorylation PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions Regulation

PI3K/Akt Signaling Pathway Diagram.

Comparative Experimental Workflow for PI3K Inhibition Assay

A common method to assess the inhibitory potential of compounds against PI3K is through an in vitro kinase assay. The following diagram illustrates a generalized workflow for such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and Wortmannin Plate_Setup Add inhibitor and PI3K enzyme to microplate wells Compound_Prep->Plate_Setup Enzyme_Prep Prepare PI3K enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare PIP2 substrate and ATP solution Reaction_Start Initiate reaction by adding PIP2 and ATP Substrate_Prep->Reaction_Start Incubation1 Pre-incubate to allow inhibitor-enzyme binding Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubate to allow enzymatic reaction Reaction_Start->Incubation2 Reaction_Stop Stop reaction Incubation2->Reaction_Stop Detection Measure product (PIP3 or ADP) formation (e.g., using luminescence or fluorescence) Reaction_Stop->Detection Data_Analysis Calculate percent inhibition and determine IC50 values Detection->Data_Analysis

Workflow for PI3K Inhibition Assay.

Detailed Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescence-based)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced.

1. Reagent Preparation:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and Wortmannin in DMSO.

  • Serial Dilutions: Create a series of dilutions of the test compounds in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • PI3K Enzyme: Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.

  • Substrate Solution: Prepare a solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) in the kinase assay buffer.

  • ATP Solution: Prepare a solution of ATP in the kinase assay buffer.

2. Assay Procedure:

  • Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the diluted PI3K enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-Depth Comparison

Wortmannin:

Wortmannin is a well-characterized, potent, and irreversible inhibitor of PI3Ks. Its mechanism of action involves the covalent modification of a conserved lysine (B10760008) residue in the ATP-binding site of the kinase domain. This irreversible binding leads to a complete and lasting inhibition of enzyme activity. Wortmannin exhibits broad specificity, inhibiting all Class I, II, and III PI3K isoforms with IC50 values typically in the low nanomolar range (~2-5 nM). Due to its high potency and well-understood mechanism, Wortmannin is often used as a positive control in PI3K inhibition studies. However, its irreversibility and broad specificity can be limitations in certain experimental contexts where a more targeted or reversible inhibition is desired.

This compound:

This compound is a lathyrane diterpenoid isolated from the latex of Euphorbia officinarum.[2] While direct experimental evidence of its PI3K inhibitory activity in the form of an IC50 value is not currently available in the peer-reviewed literature, in silico studies provide compelling evidence for its potential as a PI3K inhibitor. Molecular docking simulations have shown that this compound can bind to the active site of the PI3Kα isoform.[1] The calculated binding energy from these simulations suggests a strong interaction, comparable to that of known PI3K inhibitors.

Furthermore, experimental data has demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. At a concentration of 10 µM, it inhibited the growth of leukemia (SR) and renal cancer (CAKI-1) cells by 33% and 21%, respectively.[1] This anti-proliferative activity is consistent with the inhibition of a key survival pathway such as PI3K/Akt.

Conclusion

Wortmannin remains the gold standard for potent, broad-spectrum PI3K inhibition in vitro, with a wealth of supporting data and a well-defined irreversible mechanism of action. Its low nanomolar IC50 makes it a highly effective tool for completely ablating PI3K activity.

This compound represents a promising, naturally derived potential PI3K inhibitor. While a direct experimental IC50 value for PI3K is yet to be determined, molecular modeling and cellular cytotoxicity data suggest that it interacts with PI3Kα and affects cancer cell proliferation. Researchers interested in novel, potentially more selective or reversible PI3K inhibitors may find this compound to be a valuable lead compound for further investigation. Future studies are warranted to experimentally validate its direct inhibitory effect on PI3K activity and to determine its IC50 value and isoform selectivity profile. This would allow for a more direct and quantitative comparison with established inhibitors like Wortmannin.

References

A Comparative Guide to PI3K/Akt Pathway Inhibitors: Ingol 7,8,12-triacetate 3-phenylacetate versus LY294002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two compounds, Ingol 7,8,12-triacetate 3-phenylacetate and LY294002, for studying the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While LY294002 is a well-established, commercially available inhibitor, this compound is a natural product with emerging interest for its potential role in this pathway. This document aims to objectively present the available experimental data and methodologies to aid researchers in selecting the appropriate tool for their studies.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating various cellular responses.

Mechanism of Action

This compound is a diterpenoid isolated from plants of the Euphorbia genus.[1] Its mechanism of action is proposed to involve the inhibition of the PI3K/Akt signaling pathway.[1] Molecular docking simulations have suggested that this compound can bind to the active site of the PI3Kα isoform, which is a key component of the pathway.[1] However, comprehensive experimental data, such as IC50 values from in vitro kinase assays, are currently lacking in the public domain to definitively quantify its inhibitory potency and selectivity against various PI3K isoforms.

LY294002 is a potent and reversible, broad-spectrum inhibitor of all Class I PI3K isoforms.[2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K.[2] Its ability to inhibit PI3K activity has been extensively documented, making it a widely used tool in cell biology to investigate the roles of the PI3K/Akt pathway.[2] However, it is important to note that LY294002 is considered a non-selective research tool and has been shown to inhibit other kinases, such as casein kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and others, which can lead to off-target effects.[3]

Quantitative Data Summary

A significant disparity exists in the available quantitative data for these two compounds. LY294002 has been extensively characterized, while experimental data for this compound is sparse.

CompoundTarget(s)IC50 ValuesSelectivity Profile
This compound Proposed: PI3Kα[1]Not availableNot determined
LY294002 Pan-Class I PI3K[2]PI3Kα: ~1.4 µM[2]Non-selective. Also inhibits CK2, DNA-PK, and other kinases[3]

Experimental Protocols

To aid researchers in the evaluation of these or other potential PI3K/Akt pathway inhibitors, detailed protocols for key experiments are provided below.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of a compound. A common method is a luminescence-based assay that quantifies the amount of ADP produced.[4][5]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[4]

  • Add the diluted PI3K enzyme solution to each well.[4]

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[4]

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.[4]

  • Incubate the reaction at 30°C for 60 minutes.[4]

  • Stop the reaction and measure ADP production using a luminescence-based detection reagent according to the manufacturer's instructions.[4]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[4]

Western Blot Analysis of Akt Phosphorylation

This method assesses the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation status of its key downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) relative to total Akt indicates pathway inhibition.[6][7]

Materials:

  • Cancer cell line with an active PI3K/Akt pathway

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (e.g., Ser473), anti-total Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the test compound or DMSO for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[6]

  • Determine the protein concentration of each lysate using a BCA assay.[6]

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the signal using an ECL substrate and an imaging system.[6]

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.[8]

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[6]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, which can be affected by the inhibition of the PI3K/Akt pathway.[9][10]

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.[11]

  • Treat the cells with a serial dilution of the test compound or vehicle control for the desired duration (e.g., 72 hours).[11]

  • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[10][12]

  • Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Mix thoroughly to ensure complete solubilization.[12]

  • Record the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Effectors Akt->Downstream Activates PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival GrowthFactor Growth Factor GrowthFactor->RTK Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibits (Proposed) LY294002 LY294002 LY294002->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assays KinaseAssay PI3K Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cell Culture & Treatment WesternBlot Western Blot (p-Akt / Total Akt) CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay PathwayActivity Assess Pathway Inhibition WesternBlot->PathwayActivity CellularEffect Determine Cellular Effects ViabilityAssay->CellularEffect Start Start with Inhibitor Compound Start->KinaseAssay Start->CellCulture

Caption: General experimental workflow for inhibitor characterization.

Conclusion

When choosing between this compound and LY294002 for studying the PI3K/Akt pathway, researchers must consider the current state of knowledge for each compound.

  • LY294002 is a well-characterized, potent, and broad-spectrum PI3K inhibitor. Its extensive documentation and commercial availability make it a useful positive control for PI3K pathway inhibition. However, its lack of selectivity is a significant drawback, and any observed cellular effects should be interpreted with caution, considering potential off-target activities.

  • This compound represents a potentially novel inhibitor of the PI3K/Akt pathway. Preliminary in silico data is promising, but it requires substantial experimental validation. Researchers interested in natural product drug discovery or novel chemical scaffolds for PI3K inhibition may find this compound to be of significant interest. However, its use as a routine laboratory tool for studying the PI3K/Akt pathway is premature without further characterization of its potency, selectivity, and mechanism of action.

For researchers aiming to specifically dissect the role of the PI3K/Akt pathway, newer, more selective inhibitors for specific PI3K isoforms may be more appropriate than the non-selective LY294002. For those investigating novel therapeutic agents, this compound presents an opportunity for further research to validate its proposed mechanism and evaluate its potential as a PI3K inhibitor.

References

Comparative Analysis of the Biological Activity of Ingol 7,8,12-triacetate 3-phenylacetate Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ingol 7,8,12-triacetate 3-phenylacetate, a diterpenoid compound isolated from plants of the Euphorbia genus. The primary known mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This guide compares its cytotoxic effects with a well-established PI3K inhibitor, LY294002, across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).

Executive Summary

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available IC50 values for this compound and the comparator compound, LY294002, in the specified cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound Data not available10 - 100 (selective cytotoxicity observed)[1]Data not available
LY294002 17.7[2]0.87 - 1.02[3][4]1.4 (for DNA-PK inhibition), 2.5 (for mTOR inhibition)[2][5][6]

Note: The IC50 values for LY294002 in HeLa cells are for specific enzyme inhibition and may not directly reflect overall cytotoxicity.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating the biological activity of these compounds, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition LY294002 LY294002 LY294002->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed A549, MCF-7, HeLa cells in 96-well plates Add_Compound Add varying concentrations of This compound and LY294002 Seed_Cells->Add_Compound Incubate_24h Incubate for 24-72 hours Add_Compound->Incubate_24h MTT_Assay Perform MTT Assay to determine cell viability Incubate_24h->MTT_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) Incubate_24h->Apoptosis_Assay Measure_Absorbance Measure absorbance at 570 nm (MTT Assay) MTT_Assay->Measure_Absorbance Flow_Cytometry Analyze by Flow Cytometry (Apoptosis Assay) Apoptosis_Assay->Flow_Cytometry Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Flow_Cytometry->Calculate_IC50

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • A549, MCF-7, or HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and LY294002

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and LY294002 in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549, MCF-7, or HeLa cells

  • Complete culture medium

  • This compound and LY294002

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound, a PI3K/Akt pathway inhibitor, shows promise as a cytotoxic agent, particularly against MCF-7 breast cancer cells. To fully elucidate its potential and enable a comprehensive comparison, further studies are required to determine its IC50 values in a broader range of cancer cell lines, including A549 and HeLa. The provided experimental protocols offer a standardized approach for conducting these essential cross-validation studies. The visual diagrams of the signaling pathway and experimental workflow serve as valuable tools for understanding the compound's mechanism and the process of its evaluation. This guide provides a foundation for researchers to build upon in the investigation of this and other novel anti-cancer compounds.

References

Validating the PI3K/Akt Pathway as the Primary Target of Ingol 7,8,12-triacetate 3-phenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as the primary molecular target of Ingol 7,8,12-triacetate 3-phenylacetate (ITP). While preliminary data from molecular docking simulations suggest ITP inhibits PI3Kα, this guide outlines the necessary experimental validation and compares its potential profile with established PI3K/Akt pathway inhibitors.

Introduction to this compound (ITP)

This guide provides the experimental protocols and comparative data necessary for researchers to systematically investigate and validate this proposed mechanism of action.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation (PDK1, mTORC2) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds ITP Ingol 7,8,12-triacetate 3-phenylacetate (ITP) ITP->PI3K Inhibits (Proposed) PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow start Hypothesis: ITP inhibits PI3K/Akt biochem Biochemical Assay: In Vitro PI3K Kinase Assay start->biochem cell_based Cell-Based Assay 1: Western Blot for p-Akt biochem->cell_based If direct inhibition is confirmed phenotypic Cell-Based Assay 2: Cell Viability/Apoptosis Assay cell_based->phenotypic Confirm downstream effects conclusion Conclusion: Validate ITP as a PI3K/Akt inhibitor phenotypic->conclusion

References

Comparative Analysis of the Antimicrobial Spectrum of Ingol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various ingol derivatives, supported by experimental data. Ingol diterpenes, a class of natural products primarily isolated from the genus Euphorbia, have garnered significant interest for their diverse biological activities, including their potential as antimicrobial agents.

This comparative analysis summarizes the known antimicrobial spectrum of several ingol derivatives against a range of pathogenic bacteria and fungi. The data presented is compiled from published scientific literature and aims to provide a clear, data-driven overview to inform further research and development in the pursuit of novel antimicrobial compounds.

Quantitative Antimicrobial Spectrum of Ingol Derivatives

The antimicrobial efficacy of ingol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several ingol derivatives against various bacterial and fungal strains.

Ingol DerivativeMicroorganismTypeMIC (µg/mL)Reference
Ingol-7,12-diacetate-8-isobutyrate Staphylococcus aureus ATCC 29213Gram-positive Bacteria8[1]
Methicillin-resistant S. aureus (MRSA) 1337Gram-positive Bacteria16[1]
Escherichia coli ATCC 35218Gram-negative Bacteria4[1]
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria4[1]
Candida albicans 562Fungus4[1]
Mycobacterium tuberculosis H37RvAcid-fast Bacteria>64[1]
Ingol-7-p-metoxyphenylacetate-3,8,12-triacetate Saccharomyces cerevisiaeFungusNot specified (showed negative effect on growth)
Aspergillus carbonariusFungusNot specified (no inhibitory effect)
Ingol-3,7,8,12-tetraacetate S. aureus ATCC 29213Gram-positive Bacteria32[1]
MRSA 1337Gram-positive Bacteria64[1]
E. coli ATCC 35218Gram-negative Bacteria16[1]
P. aeruginosa ATCC 27853Gram-negative Bacteria16[1]
C. albicans 562Fungus32[1]
M. tuberculosis H37RvAcid-fast Bacteria>64[1]
Ingol-3,7,12-triacetate-8-isobutyrate S. aureus ATCC 29213Gram-positive Bacteria32[1]
MRSA 1337Gram-positive Bacteria32[1]
E. coli ATCC 35218Gram-negative Bacteria16[1]
P. aeruginosa ATCC 27853Gram-negative Bacteria16[1]
C. albicans 562Fungus32[1]
M. tuberculosis H37RvAcid-fast Bacteria>64[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of compounds. The following is a detailed methodology based on the broth microdilution method as described in the cited literature.[1]

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) to obtain fresh colonies.

  • A suspension of the microorganism is prepared in a sterile saline solution or broth (e.g., Mueller-Hinton broth, RPMI-1640).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The standardized inoculum is further diluted in the appropriate broth to achieve the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

2. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • The ingol derivatives are first dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the broth to obtain a range of concentrations.

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are included. A solvent control (containing the highest concentration of the solvent used) is also included to ensure it has no inhibitory effect.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

3. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the ingol derivative that completely inhibits the visible growth of the microorganism. Visual inspection is the primary method, and it can be supplemented by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the processes involved in evaluating the antimicrobial spectrum of ingol derivatives and their potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Ingol_Derivatives Ingol Derivatives Serial_Dilution Serial Dilution of Derivatives Ingol_Derivatives->Serial_Dilution Microorganisms Bacterial & Fungal Strains Inoculation Inoculation of Microtiter Plates Microorganisms->Inoculation Media Culture Media & Reagents Media->Serial_Dilution Media->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD) Incubation->MIC_Determination Comparative_Analysis Comparative Analysis MIC_Determination->Comparative_Analysis

Caption: Workflow for Determining the Antimicrobial Spectrum of Ingol Derivatives.

Proposed_Mechanism cluster_cell Microbial Cell Ingol_Derivative Ingol Derivative Cell_Membrane Cell Membrane Disruption Ingol_Derivative->Cell_Membrane ROS_Production Increased Reactive Oxygen Species (ROS) Ingol_Derivative->ROS_Production Cell_Death Inhibition of Growth & Cell Death Cell_Membrane->Cell_Death Cellular_Damage Oxidative Damage to Cellular Components (Proteins, Lipids, DNA) ROS_Production->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed Antimicrobial Mechanism of Action for Ingol Derivatives.

Concluding Remarks

The available data suggests that ingol derivatives possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, some derivatives show promising activity against clinically relevant pathogens such as MRSA and Pseudomonas aeruginosa. The mechanism of action, while not fully elucidated, may involve the disruption of microbial cell membranes and the induction of oxidative stress through the generation of reactive oxygen species.

Further research is warranted to explore the structure-activity relationships of a wider range of ingol derivatives to optimize their antimicrobial potency and spectrum. In-depth mechanistic studies are also crucial to identify specific molecular targets and pathways, which will be instrumental in the development of these compounds as potential therapeutic agents. The information presented in this guide serves as a foundational resource for scientists dedicated to addressing the growing challenge of antimicrobial resistance.

References

Assessing the selectivity of Ingol 7,8,12-triacetate 3-phenylacetate for cancer cells over normal cells.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective anticancer properties of Ingol 7,8,12-triacetate 3-phenylacetate remains an area of active investigation, with current peer-reviewed literature lacking specific quantitative data on its preferential cytotoxicity towards cancer cells over normal cells. Commercial suppliers suggest that this compound, isolated from the latex of Euphorbia officinarum, may exert its effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer. However, experimental validation of this mechanism and its selectivity is not yet publicly available.

To provide a comparative guide for researchers, this document presents data on a structurally similar ingol diterpene, 7-p-methoxyphenylacetate-3,8,12-triacetate ingol , for which selective cytotoxicity has been demonstrated. This analogue serves as a valuable surrogate for understanding the potential therapeutic window of this class of compounds.

Comparative Cytotoxicity Data

The selective cytotoxic effect of 7-p-methoxyphenylacetate-3,8,12-triacetate ingol was evaluated against a human breast adenocarcinoma cell line (MCF7) and a non-tumorigenic human breast epithelial cell line (MCF10A). The results indicate a specific inhibitory action on the cancer cell line, while the normal cell line remained largely unaffected.

CompoundCell LineCell TypeAssayEndpointResultReference
7-p-methoxyphenylacetate-3,8,12-triacetate ingolMCF7Breast AdenocarcinomaCytotoxicity AssayCell ViabilityCytotoxic effect observed[1]
7-p-methoxyphenylacetate-3,8,12-triacetate ingolMCF10ANormal Breast EpitheliumCytotoxicity AssayCell ViabilityNo significant cytotoxic effect[1]

Experimental Protocols

The assessment of selective cytotoxicity for 7-p-methoxyphenylacetate-3,8,12-triacetate ingol involved the following methodology:

Cell Lines and Culture:

  • MCF7 (Cancer Cell Line): Human breast adenocarcinoma cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MCF10A (Normal Cell Line): Non-tumorigenic human breast epithelial cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Both cell lines were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay:

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of 7-p-methoxyphenylacetate-3,8,12-triacetate ingol.

  • Cells were incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells.

Reactive Oxygen Species (ROS) Measurement: To investigate the mechanism of selective cytotoxicity, intracellular ROS levels were measured.

  • MCF7 and MCF10A cells were treated with 7-p-methoxyphenylacetate-3,8,12-triacetate ingol.

  • Following treatment, cells were stained with Dihydrorhodamine 123, a fluorescent probe for ROS.

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or flow cytometer. The study on the analogue indicated an increase in ROS production specifically in the MCF7 cancer cells.[1]

Potential Signaling Pathways and Mechanisms

While the precise mechanism for this compound is not definitively established, related ingenol (B1671944) and ingol esters are known to modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway, a central node in cell signaling, is a plausible target.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K inhibits

Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the selective cytotoxicity of a compound like this compound is a multi-step process.

Cytotoxicity_Workflow Start Start: Compound Selection CellCulture Cell Culture: Cancer vs. Normal Cell Lines Start->CellCulture Seeding Cell Seeding in Microplates CellCulture->Seeding Treatment Compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Plate Reader) ViabilityAssay->DataAcquisition Analysis Data Analysis: IC50 Calculation & Selectivity Index (SI) DataAcquisition->Analysis End Conclusion Analysis->End

Caption: General experimental workflow for assessing selective cytotoxicity of a test compound.

References

Evaluating the structure-activity relationships of synthetic derivatives of Ingol 7,8,12-triacetate 3-phenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Lathyrane Diterpenoids

The biological activity of lathyrane diterpenoids is significantly influenced by the nature and position of ester groups and other substituents on the core scaffold. Analysis of various derivatives reveals key trends in their structure-activity relationships.

Table 1: Structure-Activity Relationship of Lathyrane Diterpenoids in Anti-Inflammatory Assays
Compound/Derivative ClassKey Structural FeaturesObserved ActivityReference
Euphorbia factor L3 (EFL3) & Derivatives Hydrophobic aryl structure at 3-C and 5-C positions; Acyloxy group at 15-C.Potent inhibition of IL-1β production. The dispensable nature of the acyl group at 15-C was noted, while hydrophobic substituents at 3-C were important.[1]
Synthetic Euphorbia factor L₃ Derivatives Varied fatty and aromatic acid substitutions.Derivative 5n showed the most potent inhibition of LPS-induced NO production in RAW264.7 cells with low cytotoxicity.[2]
General Lathyrane Diterpenoids Core lathyrane structure with variations at specific positions.Maintaining the spatial structure of the B-ring is important for anti-inflammatory effects.[1]
Table 2: Structure-Activity Relationship of Lathyrane and Related Diterpenoids in Cytotoxicity and Other Assays
Compound/Derivative ClassKey Structural FeaturesObserved ActivityReference
Ingol 7,8,12-triacetate 3-phenylacetate Phenylacetate at C-3.No significant effect on the cell cycle.[Benchchem]
Ingenol Mebutate Derivative (AAI) Acyl migration stabilization.Higher cytotoxicity than the parent compound in K562 cells.[3]
Lathyrane Diterpenoids as hPXR Agonists Acyloxy at C-7 and the presence of a 14-carbonyl group.Essential for human Pregnane X Receptor (hPXR) agonistic activity.[4]
Phenylacetamide Derivatives Varied substituents on the phenyl ring.Derivative 3d showed potent pro-apoptotic activity against various cancer cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of lathyrane diterpenoid activity.

Anti-Inflammatory Activity Assessment

LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cytotoxicity Assay

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cell lines (e.g., K562, MCF-7, PC3) are seeded in 96-well plates at an appropriate density and incubated overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the molecular pathways and experimental procedures aid in understanding the complex biological processes involved.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Ingol_Derivative Ingol Derivative (Potential Inhibitor) Ingol_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Ingol derivatives.

Experimental_Workflow_Cytotoxicity cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer Cells in 96-well plates incubate1 Incubate Overnight start->incubate1 treat Add Synthetic Ingol Derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4 hours mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for evaluating the cytotoxicity of synthetic Ingol derivatives using the MTT assay.

References

Comparing the stability of Ingol 7,8,12-triacetate 3-phenylacetate with other diterpenoid esters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Diterpenoid Esters for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing the Stability of Diterpenoid Esters

The stability of a diterpenoid ester is influenced by a multitude of factors, primarily revolving around the susceptibility of the ester linkages to hydrolysis. Key determinants include:

  • Steric Hindrance: Bulky groups surrounding the ester bond can sterically hinder the approach of nucleophiles like water, thereby slowing the rate of hydrolysis. The complex, three-dimensional structure of the diterpenoid core, such as the ingol scaffold, can create significant steric hindrance around the ester groups.

  • Electronic Effects: The electronic nature of both the acyl and alcohol portions of the ester plays a crucial role. Electron-withdrawing groups on the acyl portion make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups on the alcohol (alkoxide) portion make the oxygen a better leaving group, which can also influence the hydrolysis rate.

  • pH of the Medium: Ester hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly under acidic or basic conditions. Basic conditions, in particular, tend to accelerate the degradation of diterpenoid esters.

  • Temperature: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. Therefore, storage at lower temperatures is generally recommended to enhance the shelf-life of diterpenoid esters.

  • Solvent: The polarity and nature of the solvent can impact stability. Hydrophilic solvents may facilitate hydrolysis by increasing the availability of water.[1]

  • Enzymatic Degradation: In biological systems, esterases can rapidly hydrolyze ester bonds, a factor of particular importance for the in vivo stability and prodrug activation of diterpenoid esters.

Comparative Stability Data of Diterpenoid Esters

Direct quantitative comparison of the stability of Ingol 7,8,12-triacetate 3-phenylacetate with other diterpenoid esters is challenging due to the lack of specific data for this compound. However, by examining data from related compounds, we can infer potential stability characteristics.

Diterpenoid EsterEster GroupsStability ObservationsQuantitative Data (if available)
Triptolide (B1683669) Diepoxide, lactoneUnstable in basic and hydrophilic environments.[1]Half-life (t1/2) at 25°C and pH 6.9 is approximately 204 days.[1] Degradation follows first-order kinetics.[1]
Ingenol (B1671944) Mebutate Angelate esterSusceptible to acyl migration.Data not publicly available.
Grayanotoxins PolyhydroxylatedGenerally stable, but can be metabolized in vivo.Data not publicly available.
General Acetate (B1210297) vs. Phenylacetate (B1230308) Esters Acetate, PhenylacetatePhenyl esters, such as phenyl benzoate (B1203000), tend to hydrolyze more rapidly than alkyl esters like methyl benzoate. This is attributed to the phenoxide ion being a better leaving group due to resonance stabilization.[2]Under basic conditions, the half-life of phenyl benzoate is shorter (11 min) compared to methyl benzoate (14 min).[2]

Note: The stability of this compound would likely be influenced by the multiple acetate groups and the single phenylacetate group. The phenylacetate ester at position 3 may be more labile compared to the acetate esters at positions 7, 8, and 12, especially under basic conditions. The steric environment around each ester group on the ingol skeleton would also be a critical factor.

Experimental Protocols for Stability Assessment

A crucial aspect of drug development is the rigorous assessment of a compound's stability under various stress conditions. This is typically achieved through forced degradation studies and the development of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.

1. Objective: To evaluate the stability of the diterpenoid ester under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to generate degradation products for the development of a stability-indicating analytical method.

2. Materials:

  • Diterpenoid ester of interest

  • HPLC grade water, acetonitrile (B52724), and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV or PDA detector

3. Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of the diterpenoid ester in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the diterpenoid ester and dilute with 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Withdraw samples, neutralize with 0.1 M HCl, and prepare for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the diterpenoid ester and add a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Withdraw samples and prepare for HPLC analysis.

  • Thermal Degradation:

    • Place the solid diterpenoid ester in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the diterpenoid ester to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the exposed and control samples for HPLC analysis.

Stability-Indicating HPLC Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying the parent diterpenoid ester from its degradation products.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for diterpenoid analysis.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could consist of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and its degradation products and selecting a wavelength that provides adequate response for all components. A PDA detector is highly recommended for this purpose.

  • Injection Volume: Typically 10-20 µL.

3. Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathways and Experimental Workflows

Diterpenoid esters, particularly those from the Euphorbiaceae family like ingenol derivatives, are known to interact with various cellular signaling pathways. Understanding these interactions is crucial for drug development.

Signaling Pathway for Ingenol Esters

Ingenol esters, such as ingenol mebutate, are known activators of Protein Kinase C (PKC). Activation of PKC can trigger a cascade of downstream signaling events, including the MAPK/ERK pathway, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Ester Ingenol Ester PKC Protein Kinase C (PKC) Ingenol_Ester->PKC Activation MEK MEK PKC->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: PKC/MEK/ERK signaling pathway activated by ingenol esters.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a diterpenoid ester.

G Start Start: Diterpenoid Ester Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, solid) Stress_Conditions->Thermal Photolytic Photolytic (Light Exposure) Stress_Conditions->Photolytic Sample_Preparation Sample Preparation (Neutralization, Dilution) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis->Sample_Preparation Oxidation->Sample_Preparation Thermal->Sample_Preparation Photolytic->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis: Identify Degradants, Determine Degradation % HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study of a diterpenoid ester.

References

Replicating Published Findings on the Bioactivity of Ingol 7,8,12-triacetate 3-phenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioactivity of Ingol 7,8,12-triacetate 3-phenylacetate, a diterpene isolated from Euphorbia officinarum. Due to the limited availability of a dedicated primary research article detailing the cytotoxic effects of this specific compound with a precise IC50 value, this document synthesizes available data from secondary sources and related studies. It offers a comparative analysis with other relevant compounds and provides detailed, representative experimental protocols to aid in the replication of these findings.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a specific IC50 value for the target compound against MCF-7 breast cancer cells is not explicitly stated in a single primary source but is suggested by review articles to be within a certain range for a group of related compounds.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Source
This compoundMCF-7 (Breast), C6 (Glioma)Not Specified12.4 - 36.2 (for a group of related compounds)[1]
This compoundSR (Leukemia), CAKI-1 (Renal)Not SpecifiedGrowth inhibition of 33% and 21% respectively[2][3]
Ingenol MebutateVarious Cancer Cell LinesVariousHighly variable, potent cytotoxic effects reported[4][5][6]
Alpelisib (PI3K Inhibitor)PIK3CA-mutated Breast CancerClinical TrialsApproved for clinical use[7]

Table 2: Antimicrobial Activity Data

Compound/ExtractMicroorganismAssayMIC (µg/mL)Source
Ingol Diterpenes (general)Bacteria and FungiMicrodilution4 - 64

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to assessing the bioactivity of this compound. These are based on standard laboratory practices and information gathered from related studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to determine the IC50 value of a compound.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Reactive Oxygen Species (ROS) Measurement

This protocol describes a common method to measure intracellular ROS levels using a fluorescent probe.

Materials:

  • Cells of interest (e.g., MCF-7)

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound at the desired concentrations for a specific time period. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFDA solution (typically 5-10 µM in PBS) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Ingol Ingol 7,8,12-triacetate 3-phenylacetate Ingol->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells with compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

References

Safety Operating Guide

Safe Disposal of Ingol 7,8,12-triacetate 3-phenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ingol 7,8,12-triacetate 3-phenylacetate, a highly functionalized ingol diterpene.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste, adhering to the most stringent safety protocols.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Segregation

Due to the lack of specific toxicity and reactivity data, this compound waste must be treated as hazardous. It is crucial to avoid mixing this waste with other chemical waste streams to prevent unforeseen reactions.

Key Principles for Segregation:

  • Do not mix with other waste streams: Keep this compound waste separate from other organic, inorganic, acidic, basic, or reactive wastes.[3][4]

  • Solid vs. Liquid Waste: If the compound is in a solid form, it should be disposed of in a designated solid chemical waste container. If it is in a solution, it should be placed in a designated liquid chemical waste container.

  • Avoid Incompatibles: While specific incompatibilities are unknown, as a general rule, keep organic compounds away from strong oxidizing agents.

III. Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.[5][6][7]

1. Container Selection:

  • Choose a container that is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[6][7]

  • The container material must be compatible with the chemical waste. For this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. Do not use metal containers if there is any doubt about corrosivity.[7]

  • The original product container, if empty and in good condition, can be used for waste accumulation.[3]

2. Waste Accumulation:

  • All waste containers must be kept closed except when adding waste.[6][7] Do not leave a funnel in the container opening.

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[3][6]

  • The SAA must be under the control of the laboratory personnel generating the waste.

3. Labeling:

  • Properly label the hazardous waste container with the words "HAZARDOUS WASTE".[3][4][6]

  • The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration and volume of the waste. If it is a mixture, list all components and their estimated percentages.[3]

  • Include the date when the waste was first added to the container.

4. Request for Pickup:

  • Once the waste container is 90% full, or if it has been accumulating for a year (whichever comes first), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office.[3][6]

  • Complete a chemical waste pickup request form as required by your institution.[6]

5. Empty Container Disposal:

  • A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container can be disposed of in the regular laboratory trash or recycling, provided any hazard labels have been removed or defaced.[4]

IV. Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material. The spill cleanup materials must also be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EH&S or emergency response team.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving a chemical compound and the subsequent logical pathway for its proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_waste Waste Generation & Segregation cluster_disposal Disposal Phase reagents Reagents (incl. This compound) reaction Chemical Reaction / Assay reagents->reaction analysis Product/Data Analysis reaction->analysis solid_waste Solid Waste (e.g., contaminated consumables) reaction->solid_waste generates liquid_waste Liquid Waste (e.g., reaction mixture, solvents) reaction->liquid_waste generates collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for EH&S Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Experimental workflow from reagent use to waste disposal.

disposal_decision_flow start Waste Generated: Ingol 7,8,12-triacetate 3-phenylacetate is_sds_available Is a specific SDS available? start->is_sds_available no_sds Treat as Hazardous Waste is_sds_available->no_sds No is_sds_available->no_sds Yes, and indicates hazardous properties select_container Select Compatible Waste Container no_sds->select_container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name select_container->label_container accumulate Accumulate in SAA (Keep Container Closed) label_container->accumulate is_full Container >90% full or >1 year old? accumulate->is_full is_full->accumulate No request_pickup Request EH&S Pickup is_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Decision workflow for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ingol 7,8,12-triacetate 3-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when handling novel compounds like Ingol 7,8,12-triacetate 3-phenylacetate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to inspect gloves before use and remove them with care to avoid skin contamination.[6]
Body Protection Laboratory Coat or GownA clean lab coat or a disposable gown should be worn to protect against spills.[6]
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling the compound as a powder or aerosol, a fit-tested N95 or higher-level respirator is necessary.[6][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks and ensure the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid generating dust if it is in solid form.

    • For solutions, use a calibrated pipette or syringe to transfer the liquid.

  • In-Experiment Use:

    • Keep containers with the compound tightly closed when not in use.

    • Clearly label all vessels containing the compound with its name, concentration, and hazard information.

    • Avoid direct contact with the product.[2]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Wash hands and any exposed skin with soap and water after handling the compound and before leaving the laboratory.[8]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[8]

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in a chemical fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Disposal Request: Once the hazardous waste containers are full, follow your institution's procedures for chemical waste pickup and disposal.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh and Transfer Compound don_ppe->weigh_transfer in_experiment 4. In-Experiment Use weigh_transfer->in_experiment clean_area 5. Clean Work Area and Equipment in_experiment->clean_area remove_ppe 6. Doff PPE clean_area->remove_ppe wash_hands 7. Wash Hands remove_ppe->wash_hands segregate_waste 8. Segregate Hazardous Waste wash_hands->segregate_waste request_disposal 9. Request Waste Disposal segregate_waste->request_disposal

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.